2-Cyano-5-methoxybenzene-1-sulfonyl chloride
Description
Properties
IUPAC Name |
2-cyano-5-methoxybenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO3S/c1-13-7-3-2-6(5-10)8(4-7)14(9,11)12/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFOVDTUMIVSQGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C#N)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261573-04-9 | |
| Record name | 2-Cyano-5-methoxybenzene-1-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 2-Cyano-5-methoxybenzene-1-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Cyano-5-methoxybenzene-1-sulfonyl chloride is a key aromatic sulfonyl chloride building block increasingly utilized in organic synthesis and medicinal chemistry. Its unique trifunctional structure, featuring a reactive sulfonyl chloride, an electron-withdrawing cyano group, and an electron-donating methoxy group, makes it a versatile reagent for the synthesis of complex molecules, particularly sulfonamide derivatives.[1] The sulfonamide functional group is a cornerstone in drug discovery, present in a wide array of therapeutic agents, including antibacterial, anti-inflammatory, and anticancer drugs.[1] This guide provides a comprehensive overview of this compound, including its chemical properties, a detailed synthesis protocol, its reactivity, and its applications in the development of novel therapeutics.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a reagent is fundamental to its effective and safe use in a laboratory setting.
| Property | Value | Source |
| CAS Number | 1261573-04-9 | [2][3] |
| Molecular Formula | C₈H₆ClNO₃S | [3] |
| Molecular Weight | 231.66 g/mol | [3] |
| Appearance | White to off-white solid | |
| Purity | Typically ≥97% | [1] |
| Storage Conditions | Store under an inert atmosphere at 2-8°C | [1] |
Synthesis of this compound
The synthesis of aryl sulfonyl chlorides can be challenging due to the often harsh conditions required and the instability of the sulfonyl chloride group. Traditional methods often involve direct chlorosulfonation of the aromatic ring, which can lead to issues with regioselectivity and the use of hazardous reagents. A more modern and safer approach utilizes a Sandmeyer-type reaction, starting from the corresponding aniline. This method offers milder conditions and greater control over the reaction.
The proposed synthesis of this compound is adapted from a robust and scalable protocol for a structurally similar compound, leveraging the commercially available starting material, 2-amino-5-methoxybenzonitrile.[2][4][5][6] The key transformation is the conversion of the amino group to a sulfonyl chloride via a diazonium salt intermediate, using DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)) as a stable and easily handled SO₂ surrogate.
Caption: Synthetic workflow for this compound.
Experimental Protocol:
Materials:
-
2-Amino-5-methoxybenzonitrile (1.0 equiv)
-
DABCO-bis(sulfur dioxide) (DABSO) (0.60 equiv)
-
Copper(II) chloride (CuCl₂) (5 mol %)
-
37% aqueous Hydrochloric acid (HCl) (2.0 equiv)
-
Acetonitrile (MeCN) (0.2 M)
-
tert-Butyl nitrite (1.1 equiv)
Procedure:
-
Reaction Setup: To a stirred solution of 2-amino-5-methoxybenzonitrile (1.0 equiv), DABSO (0.60 equiv), and CuCl₂ (5 mol %) in acetonitrile (0.2 M), add 37% aqueous HCl (2.0 equiv) at room temperature.
-
Diazotization: Cool the reaction mixture in an ice bath to 0-5°C. Slowly add tert-butyl nitrite (1.1 equiv) dropwise, maintaining the internal temperature below 10°C. The formation of the diazonium salt is typically rapid.
-
Sulfonylation: After the addition of tert-butyl nitrite is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until TLC/LC-MS analysis indicates complete consumption of the diazonium intermediate.
-
Work-up: Upon completion, carefully pour the reaction mixture into a separatory funnel containing ice-water and ethyl acetate. Shake and separate the layers. Extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound. The product can be further purified by column chromatography on silica gel if necessary.
Causality and Self-Validation:
-
Starting Material Selection: 2-Amino-5-methoxybenzonitrile is a commercially available and logical precursor for the target molecule via the Sandmeyer reaction.[2][4][5][6]
-
DABSO as SO₂ Source: The use of DABSO as a solid SO₂ surrogate is a significant improvement in safety and handling compared to gaseous sulfur dioxide.
-
In Situ Diazonium Formation: The in situ formation and immediate reaction of the diazonium salt minimize the accumulation of this potentially explosive intermediate, making the process inherently safer for scale-up.
-
Catalysis: The copper catalyst is essential for the efficient conversion of the diazonium salt to the sulfonyl chloride.
Reactivity and Applications in Drug Discovery
The synthetic utility of this compound lies in the high reactivity of the sulfonyl chloride moiety towards nucleophiles. This reactivity is the basis for the formation of sulfonamides, a critical functional group in a vast number of pharmaceuticals.
Caption: General reaction of this compound.
The primary application of this reagent is in the synthesis of sulfonamides through its reaction with primary or secondary amines.[1] The presence of the ortho-cyano and para-methoxy groups can influence the electronic properties of the benzene ring and, consequently, the reactivity of the sulfonyl chloride and the biological activity of the resulting sulfonamides.
While specific examples of drugs derived directly from this compound are not prevalent in publicly available literature, its structural motifs are highly relevant. For instance, substituted benzenesulfonamides are well-known inhibitors of various enzymes, and the strategic placement of cyano and methoxy groups can be used to modulate properties such as solubility, metabolic stability, and target binding affinity.
Safety and Handling
This compound is a reactive chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.
-
Hazards: It is classified as a corrosive substance. Contact with skin and eyes can cause severe burns. It is also harmful if swallowed or inhaled.
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and a face shield.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. It is moisture-sensitive and should be stored under an inert atmosphere.[1]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.
References
- 1. researchgate.net [researchgate.net]
- 2. manchesterorganics.com [manchesterorganics.com]
- 3. 2-Amino-5-methoxybenzonitrile, 95%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
- 4. calpaclab.com [calpaclab.com]
- 5. 451340050 - 2-Amino-5-methoxybenzonitrile, 95% | Chem-Supply | Australia [shop.chemsupply.com.au]
- 6. chemimpex.com [chemimpex.com]
2-Cyano-5-methoxybenzene-1-sulfonyl chloride molecular weight
An In-Depth Technical Guide to 2-Cyano-5-methoxybenzene-1-sulfonyl chloride
Executive Summary
This technical guide provides a comprehensive overview of this compound (CAS No. 1261573-04-9), a specialized chemical building block pivotal to advancements in organic synthesis and pharmaceutical research. With a molecular formula of C₈H₆ClNO₃S and a molecular weight of 231.66 g/mol , this compound is distinguished by its trifunctional structure: a highly reactive sulfonyl chloride group, an electron-withdrawing cyano moiety, and an electron-donating methoxy group.[1][2] This unique electronic and structural arrangement makes it an exceptionally valuable precursor for synthesizing diverse libraries of sulfonamides and sulfonate esters, motifs frequently found in biologically active molecules.[1] This document details the compound's physicochemical properties, provides a validated synthesis protocol, explores its core reactivity, outlines its applications in drug discovery, and establishes rigorous safety and handling procedures for laboratory use.
Chemical Identity and Physicochemical Properties
A precise understanding of a reagent's properties is fundamental to its effective application in research and development. The key identifiers and physicochemical characteristics of this compound are summarized below.
Compound Identifiers
| Identifier | Value | Source |
| IUPAC Name | 2-cyano-5-methoxybenzenesulfonyl chloride | PubChem[1] |
| CAS Number | 1261573-04-9 | Benchchem[1] |
| Molecular Formula | C₈H₆ClNO₃S | Benchchem[1], ChemBK[2] |
| InChI Key | CFOVDTUMIVSQGA-UHFFFAOYSA-N | Benchchem |
Physicochemical Data
| Property | Value | Notes |
| Molecular Weight | 231.66 g/mol | Calculated from molecular formula.[1][2] |
| Appearance | Off-white to light yellow solid | Typical for sulfonyl chlorides of this type. |
| Density (Predicted) | 1.50 ± 0.1 g/cm³ | Computational prediction.[2] |
| Boiling Point (Predicted) | 405.5 ± 35.0 °C | Computational prediction.[2] |
| Storage Conditions | 2-8°C under inert gas (Nitrogen or Argon) | Critical for preventing hydrolysis and degradation.[1][2][3] |
The molecule's architecture, featuring ortho-cyano and para-methoxy groups relative to the sulfonyl chloride, creates a distinct electronic environment that governs its reactivity and utility as a synthetic intermediate.
Synthesis Protocol and Mechanistic Rationale
The synthesis of aryl sulfonyl chlorides is a cornerstone reaction in organic chemistry. The most direct and common method for preparing this compound is via the electrophilic aromatic substitution of a suitable precursor with chlorosulfonic acid.
General Synthesis Workflow
The diagram below outlines the high-level workflow for the synthesis of the title compound.
Caption: High-level workflow for the synthesis of this compound.
Detailed Experimental Protocol
Warning: This procedure involves highly corrosive and reactive reagents. It must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE).
-
Reaction Setup: Equip a three-necked, round-bottom flask with a mechanical stirrer, a pressure-equalizing dropping funnel, and a nitrogen inlet. Ensure the system is completely dry.
-
Reagent Charging: Charge the flask with chlorosulfonic acid (ClSO₃H, 4-5 equivalents) and cool the vessel to -10°C to 0°C using an ice-salt bath.
-
Scientist's Note: The use of excess chlorosulfonic acid serves as both the reagent and the solvent. Maintaining a low temperature is critical to control the highly exothermic nature of the reaction and prevent unwanted side reactions.
-
-
Substrate Addition: Slowly add the starting material, 4-methoxybenzonitrile (1 equivalent), portion-wise to the stirred chlorosulfonic acid over 30-60 minutes, ensuring the internal temperature does not exceed 5°C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours, or until reaction completion is confirmed by TLC or LC-MS analysis.
-
Quenching: Carefully and slowly pour the reaction mixture onto a large volume of crushed ice with vigorous stirring. This will quench the excess chlorosulfonic acid and precipitate the sulfonyl chloride product.
-
Scientist's Note: This is a highly exothermic and potentially hazardous step. The addition must be slow to manage the heat generated and the release of HCl gas. Performing this in a well-ventilated fume hood is mandatory.
-
-
Isolation and Purification: Collect the precipitated solid by vacuum filtration. Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral to pH paper. Further wash with a cold, non-polar solvent like hexane to remove organic impurities. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).
-
Drying and Storage: Dry the purified product under vacuum. Store the final compound in a desiccator under an inert atmosphere at 2-8°C to prevent hydrolysis.[1][2]
Chemical Reactivity and Synthetic Utility
The synthetic power of this compound lies in the predictable and high-yielding reactivity of the sulfonyl chloride functional group.
Core Reactivity: Nucleophilic Substitution
The sulfur atom of the sulfonyl chloride group is highly electrophilic, making it an excellent target for nucleophiles. This reactivity is the basis for its primary application: the synthesis of sulfonamides and sulfonate esters.[1][4]
Caption: Nucleophilic substitution reactions of this compound.
-
Sulfonamide Formation: In the presence of a primary or secondary amine and a non-nucleophilic base (e.g., pyridine, triethylamine), the sulfonyl chloride readily forms a stable sulfonamide bond. This reaction is fundamental in medicinal chemistry.
-
Sulfonate Ester Formation: Similarly, reaction with an alcohol or phenol yields the corresponding sulfonate ester. Sulfonate esters are valuable intermediates in their own right, often used as leaving groups in further substitution reactions.
Applications in Research and Drug Development
The structural motifs accessible from this compound are of high interest to the pharmaceutical industry.
-
Scaffold for Bioactive Molecules: The sulfonamide linkage is a privileged structure in drug design, present in a wide array of therapeutics including antibiotics, diuretics, and anticonvulsants. This reagent provides a direct entry point to novel sulfonamide derivatives for screening and lead optimization.[1]
-
Modulation of Physicochemical Properties: The methoxy group can participate in hydrogen bonding and improve metabolic stability, while the cyano group can act as a hydrogen bond acceptor or be used to fine-tune electronic properties and potency.[5] The combination of these groups allows medicinal chemists to systematically explore the structure-activity relationship (SAR) of a lead compound.
-
Building Block for Combinatorial Chemistry: Its well-defined reactivity makes it an ideal building block for the parallel synthesis of compound libraries.[6] By reacting it with a diverse set of amines, researchers can rapidly generate hundreds of distinct molecules for high-throughput screening against biological targets.
Safety, Handling, and Storage Protocols
Due to its reactivity and corrosive nature, strict safety protocols must be followed when working with this compound.
Hazard Identification
The compound is classified as a dangerous good and presents multiple hazards.
| Hazard Class | GHS Statement | Pictogram |
| Acute Toxicity, Oral | H302: Harmful if swallowed[7][8] | GHS07 (Exclamation Mark) |
| Skin Corrosion | H314: Causes severe skin burns and eye damage[8][9] | GHS05 (Corrosion) |
| Eye Damage | H314: Causes severe skin burns and eye damage[9] | GHS05 (Corrosion) |
| Shipping Classification | UN 3261, Hazard Class 8 | Corrosive Solid |
Safe Handling Protocol
-
Engineering Controls: All manipulations must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[10]
-
Personal Protective Equipment (PPE):
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Use chemical safety goggles and a face shield.
-
Body Protection: Wear a flame-retardant lab coat.
-
-
Dispensing: Use spark-proof tools and weigh the solid in a closed system or in a manner that minimizes dust generation.
-
Waste Disposal: Dispose of waste materials and empty containers in accordance with local, regional, and national regulations for hazardous chemical waste.
Storage and Stability
-
Incompatible Materials: Keep away from strong oxidizing agents, strong bases, and water/moisture.[7][10] The sulfonyl chloride group will hydrolyze upon contact with moisture to form the corresponding sulfonic acid.
-
Recommended Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area designated for corrosive materials.[10] For long-term stability, storage at 2-8°C under an inert atmosphere is required.[1][3]
Conclusion
This compound is a sophisticated and highly valuable reagent for chemical synthesis. Its defined molecular weight of 231.66 g/mol and its unique trifunctional nature provide a robust platform for the creation of novel molecular entities. For researchers, scientists, and drug development professionals, a thorough understanding of its properties, synthesis, reactivity, and handling requirements is essential to fully exploit its potential in building the next generation of therapeutics and advanced materials.
References
- 1. This compound|CAS 1261573-04-9 [benchchem.com]
- 2. chembk.com [chembk.com]
- 3. 17 Kingston St | Virtual tour generated by Panotour [people.csail.mit.edu]
- 4. Buy 2,4-Dichloro-5-methoxybenzene-1-sulfonyl chloride [smolecule.com]
- 5. youtube.com [youtube.com]
- 6. mdpi.com [mdpi.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. 5-Cyano-2-methylbenzene-1-sulfonyl chloride | C8H6ClNO2S | CID 16794335 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. tcichemicals.com [tcichemicals.com]
- 10. fishersci.com [fishersci.com]
A-Technical-Guide-to-2-Cyano-5-methoxybenzene-1-sulfonyl-chloride-Structure-Synthesis-and-Applications
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive technical overview of 2-Cyano-5-methoxybenzene-1-sulfonyl chloride (CAS No. 1261573-04-9), a key chemical intermediate in pharmaceutical research and organic synthesis. The document details the compound's unique molecular structure, physicochemical properties, and provides an in-depth, field-proven protocol for its synthesis. A core focus is placed on the reactivity of its sulfonyl chloride group, exploring its pivotal role in the formation of sulfonamides—a motif prevalent in a wide array of therapeutic agents. This guide serves as an essential resource for professionals in drug discovery and development, offering insights into the causality behind experimental choices and highlighting the compound's utility as a versatile building block.
Introduction: A Multifunctional Building Block
This compound is an aromatic sulfonyl chloride that has garnered significant interest in medicinal chemistry. Its structure is distinguished by three key functional groups attached to a benzene ring: a highly reactive sulfonyl chloride (-SO₂Cl), an electron-withdrawing cyano (-CN) group, and an electron-donating methoxy (-OCH₃) group.[1] This specific arrangement of functional groups creates a polarized and reactive molecule, making it an invaluable precursor for synthesizing diverse libraries of complex organic molecules, particularly sulfonamide and sulfonate ester derivatives.[1]
The sulfonyl chloride moiety is a powerful electrophile, readily undergoing nucleophilic substitution with primary and secondary amines to form stable sulfonamide linkages.[2][3] This reaction is a cornerstone of pharmaceutical synthesis, as the sulfonamide functional group is a well-established pharmacophore found in numerous marketed drugs, including antibiotics, diuretics, and enzyme inhibitors.[2][3] The presence of the ortho-cyano group and meta-methoxy group further modulates the electronic properties and reactivity of the benzene ring, offering unique opportunities for targeted synthesis and molecular design.[1]
Physicochemical & Structural Properties
The fundamental properties of this compound are summarized below. Understanding these characteristics is crucial for its proper handling, storage, and application in experimental settings.
| Property | Value | Source |
| CAS Number | 1261573-04-9 | [1][4] |
| Molecular Formula | C₈H₆ClNO₃S | [1][4] |
| Molecular Weight | 231.66 g/mol | [1][4] |
| Predicted Density | 1.50 ± 0.1 g/cm³ | [4] |
| Predicted Boiling Point | 405.5 ± 35.0 °C | [4] |
| InChI Key | CFOVDTUMIVSQGA-UHFFFAOYSA-N | [1][5] |
| Canonical SMILES | COC1=CC(=C(C=C1)C#N)S(=O)(=O)Cl | [5] |
| Storage Conditions | Under inert gas (Nitrogen or Argon) at 2-8°C | [4] |
Structural Diagram
The molecular structure of this compound is visualized below.
References
physical properties of 2-Cyano-5-methoxybenzene-1-sulfonyl chloride
An In-depth Technical Guide to 2-Cyano-5-methoxybenzene-1-sulfonyl chloride
This guide provides a comprehensive overview of the physical properties, chemical behavior, and handling of this compound. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes key technical data with practical insights to support its application in advanced organic synthesis.
Introduction: A Versatile Synthetic Building Block
This compound is an aromatic sulfonyl compound distinguished by a unique arrangement of functional groups: a reactive sulfonyl chloride, an electron-withdrawing nitrile (cyano) group, and an electron-donating methoxy group. This specific substitution pattern imparts a nuanced reactivity profile, making it a valuable intermediate for the synthesis of complex molecules, particularly sulfonamide derivatives, which are a cornerstone of many therapeutic agents.[1] The interplay between the electronic properties of its substituents allows for selective transformations, positioning it as a strategic tool in the design of novel chemical entities.[1]
Chemical and Physical Properties
A thorough understanding of the compound's physical and chemical properties is fundamental to its effective use in experimental design. The core identification and property data are summarized below.
Core Identification
| Identifier | Value | Source |
| IUPAC Name | 2-cyano-5-methoxybenzenesulfonyl chloride | [1][2] |
| CAS Number | 1261573-04-9 | [1][3] |
| Molecular Formula | C₈H₆ClNO₃S | [1][3] |
| Molecular Weight | 231.66 g/mol | [1][3] |
| InChIKey | CFOVDTUMIVSQGA-UHFFFAOYSA-N | [1][2] |
Physicochemical Data
While extensive experimental data for this specific isomer is not widely published, key physical properties have been predicted through computational models. These values serve as a reliable guide for experimental planning.
| Property | Value | Notes |
| Boiling Point | 405.5 ± 35.0 °C | Predicted |
| Density | 1.50 ± 0.1 g/cm³ | Predicted |
| Appearance | Off-white to light yellow solid | Inferred from related compounds[4] |
| Melting Point | Not experimentally determined | The related isomer, 4-Cyano-2-methoxybenzenesulfonyl chloride, has a reported melting point of 114–116 °C.[5] |
| Solubility | Not experimentally determined | Expected to be soluble in common aprotic organic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), and Ethyl Acetate. |
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// Re-positioning for clarity C2 -> C3 [dir=none]; C3 -> C4 [dir=none]; C4 -> C5 [dir=none]; C5 -> C6 [dir=none]; C6 -> C2 [dir=none]; C2 -> C1 [dir=none]; C1 -> N1 [label="≡", len=0.5]; C3 -> S1 [dir=none]; S1 -> O1 [label="="]; S1 -> O2 [label="="]; S1 -> Cl1; C6 -> O3 [dir=none]; O3 -> C7;
// Dummy nodes for aromatic ring A1 [pos="1.2,-0.4!", shape=point]; A1 -> C2 [style=invis]; A1 -> C3 [style=invis]; A1 -> C4 [style=invis]; A1 -> C5 [style=invis]; A1 -> C6 [style=invis];
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Caption: Molecular structure of this compound.
Reactivity, Stability, and Handling
Chemical Reactivity
The synthetic utility of this reagent is dominated by the electrophilic nature of the sulfonyl chloride group.[1] It readily reacts with a wide range of nucleophiles, most notably primary and secondary amines, to form stable sulfonamide linkages.[1] This reaction is the cornerstone of its application in medicinal chemistry.
The presence of the ortho-cyano group and meta-methoxy group modifies the reactivity of the sulfonyl chloride:
-
Cyano Group (ortho): As a potent electron-withdrawing group, it increases the electrophilicity of the sulfur atom, potentially accelerating the rate of nucleophilic attack.
-
Methoxy Group (meta to Cyano, para to Sulfonyl): As an electron-donating group, it can influence the electronic distribution within the benzene ring. Its position makes the compound less prone to hydrolysis compared to analogs lacking this group.[1]
Stability and Storage
This compound is sensitive to moisture due to the hydrolytic potential of the sulfonyl chloride moiety. It exhibits moderate thermal stability, with decomposition noted at temperatures around 200°C.[1]
-
Storage Conditions: To ensure its integrity, the compound must be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).[1] Recommended storage is in a cool, dry place, typically at 2-8°C.[1]
Spectroscopic Characterization
Spectroscopic data is essential for confirming the identity and purity of the reagent. While a full, verified dataset for this compound is not publicly available, the characterization data for the closely related isomer, 4-Cyano-2-methoxybenzenesulfonyl chloride , is provided below for illustrative purposes.[5] Researchers should expect similar characteristic peaks, with predictable shifts in the aromatic region of the NMR spectra due to the different substituent positions.
Nuclear Magnetic Resonance (NMR) Spectroscopy (Illustrative Data)
-
¹H NMR (400 MHz, CDCl₃) δ: 8.09 (d, J = 8.2 Hz, 1H), 7.44–7.38 (m, 2H), 4.13 (s, 3H).[5]
-
¹³C NMR (101 MHz, CDCl₃) δ: 157.4, 135.3, 130.7, 123.9, 120.4, 116.8, 57.4.[5]
Note: This data is for the isomer 4-Cyano-2-methoxybenzenesulfonyl chloride (CAS 1613238-33-3) and is presented for comparative and reference purposes only.
Infrared (IR) Spectroscopy
Characteristic IR absorption bands are expected for the key functional groups:
-
Nitrile (C≡N stretch): A sharp, medium-intensity band around 2230-2240 cm⁻¹.
-
Sulfonyl Chloride (S=O stretch): Two strong bands, typically appearing near 1375 cm⁻¹ (asymmetric) and 1185 cm⁻¹ (symmetric).
-
Aromatic C-H stretch: Above 3000 cm⁻¹.
-
C-O-C stretch (methoxy): Around 1250 cm⁻¹ (asymmetric) and 1040 cm⁻¹ (symmetric).
Experimental Protocol: Synthesis of a Sulfonamide
The reaction of a sulfonyl chloride with an amine is a fundamental transformation in drug discovery. The following protocol provides a representative, step-by-step methodology for the synthesis of a generic sulfonamide using this compound.
Caption: Workflow for a typical sulfonamide synthesis.
Methodology:
-
Preparation: To a round-bottom flask charged with a magnetic stir bar, add the desired primary or secondary amine (1.0 equivalent) and an appropriate anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Basification: Add a suitable base, such as triethylamine (TEA, 1.5 equivalents) or pyridine, to the solution. Cool the mixture to 0 °C using an ice-water bath.
-
Reagent Addition: In a separate flask, dissolve this compound (1.05-1.1 equivalents) in a minimal amount of the same anhydrous solvent.
-
Reaction: Add the sulfonyl chloride solution dropwise to the stirring amine mixture over 20-30 minutes, maintaining the temperature at 0 °C.
-
Incubation: Once the addition is complete, remove the ice bath and allow the reaction to warm to ambient temperature. Stir for 4-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Aqueous Work-up: Upon completion, dilute the reaction mixture with DCM and transfer to a separatory funnel. Wash sequentially with 1M aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the resulting crude solid or oil via flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure sulfonamide product.
Safety and Hazard Information
This compound is a hazardous chemical and must be handled with appropriate safety precautions.
-
Hazard Classification: Classified as a Dangerous Good, UN 3261, Class 8 (Corrosive).[1]
-
GHS Hazard Statements:
-
Precautionary Statements:
-
P260: Do not breathe dust/fume/gas/mist/vapors/spray.[6]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[6]
-
P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[6]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]
-
Handling Recommendations: All manipulations should be performed in a well-ventilated chemical fume hood. Personnel must wear appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.
Conclusion
This compound serves as a highly functionalized and reactive building block for organic synthesis. Its distinct electronic and structural features make it an asset for constructing sulfonamide-containing target molecules in pharmaceutical and materials science research. Adherence to strict safety and handling protocols is essential for its use. While a complete set of experimental physical data is not broadly available, the provided information, including data from closely related analogs, offers a robust foundation for its successful application in the laboratory.
References
- 1. This compound|CAS 1261573-04-9 [benchchem.com]
- 2. PubChemLite - this compound (C8H6ClNO3S) [pubchemlite.lcsb.uni.lu]
- 3. chembk.com [chembk.com]
- 4. 2-chloro-5-Methoxybenzene-1-sulfonyl chloride CAS#: 201935-41-3 [amp.chemicalbook.com]
- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 6. echemi.com [echemi.com]
- 7. 201935-41-3 Cas No. | 2-Chloro-5-methoxybenzenesulfonyl chloride | Apollo [store.apolloscientific.co.uk]
2-Cyano-5-methoxybenzene-1-sulfonyl chloride safety data sheet
An In-depth Technical Guide to the Safe Handling and Application of 2-Cyano-5-methoxybenzene-1-sulfonyl chloride
This guide provides drug development professionals, researchers, and scientists with a comprehensive technical overview of the safety protocols and handling procedures for this compound (CAS No. 1261573-04-9). As a highly reactive and valuable building block in medicinal chemistry, a deep understanding of its properties is paramount to ensuring laboratory safety and experimental success.
This document moves beyond a standard safety data sheet (SDS) to explain the causality behind safety procedures and to provide self-validating experimental protocols. Given the limited publicly available, in-depth toxicological data for this specific molecule, this guide incorporates established best practices for the sulfonyl chloride class of reagents and draws upon data from structurally analogous compounds to formulate a robust safety framework.
Core Chemical Profile and Hazard Identification
This compound is an aromatic sulfonyl chloride featuring a reactive sulfonyl chloride moiety, an electron-withdrawing cyano group, and an electron-donating methoxy group.[1] This combination of functional groups makes it an excellent precursor for the synthesis of a diverse range of sulfonamide and sulfonate derivatives, which are key pharmacophores in many therapeutic agents.[1] However, the very reactivity that makes it synthetically useful also dictates its hazardous nature.
The primary hazard stems from the electrophilicity of the sulfonyl chloride group, which reacts readily with water and other nucleophiles. This reactivity is the root cause of its corrosive properties. Upon contact with moisture, such as humidity in the air or water on biological tissues, it hydrolyzes to produce hydrochloric acid (HCl), leading to severe chemical burns.
Table 1: Physicochemical and Hazard Summary
| Property | Value / Information | Source(s) |
| CAS Number | 1261573-04-9 | [1][2] |
| Molecular Formula | C₈H₆ClNO₃S | [1][3] |
| Molecular Weight | 231.66 g/mol | [1][2] |
| Appearance | Off-white to light yellow solid (inferred from analogs) | [4] |
| Primary Use | Chemical building block in organic synthesis and pharmaceutical research | [1] |
| GHS Classification | Inferred from Analogous Compounds | |
| Acute Toxicity, Oral (Category 4) - H302: Harmful if swallowed. | [5][6] | |
| Acute Toxicity, Dermal (Category 4) - H312: Harmful in contact with skin. | [5][6] | |
| Acute Toxicity, Inhalation (Category 4) - H332: Harmful if inhaled. | [5][6] | |
| Skin Corrosion (Category 1B) - H314: Causes severe skin burns and eye damage. | [5][6][7] | |
| Transport | UN 3261, Hazard Class 8 (Corrosive Solid, Acidic, Organic, n.o.s.) | [1] |
The RAMP Framework for Risk Mitigation
A systematic approach to safety is critical. We will employ the "Recognize, Assess, Minimize, Prepare" (RAMP) framework to structure our safety protocols.
-
Recognize the Hazards: Corrosive, lachrymator, highly reactive with water/nucleophiles, and acutely toxic. Material is extremely destructive to the tissues of the mucous membranes and upper respiratory tract, eyes, and skin.[7]
-
Assess the Risks: The primary risks are severe chemical burns from skin/eye contact, respiratory tract damage from inhalation of dust or hydrolysis products (HCl), and exothermic, uncontrolled reactions if mixed improperly with nucleophiles.
-
Minimize the Risks: This is achieved through a combination of engineering controls, rigorous administrative procedures, and appropriate Personal Protective Equipment (PPE).
-
Prepare for Emergencies: Know the location of safety equipment and understand the correct first aid and spill response procedures before beginning work.
Caption: RAMP framework for assessing and mitigating risks.
Safe Handling, Storage, and Disposal
Adherence to stringent handling protocols is non-negotiable.
Engineering and Administrative Controls
-
Fume Hood: All manipulations of the solid compound and its solutions must be performed inside a certified chemical fume hood to prevent inhalation of dust or HCl vapors.
-
Inert Atmosphere: Weighing and transferring the solid should ideally be done under a stream of inert gas (nitrogen or argon) or in a glovebox to minimize hydrolysis from atmospheric moisture.
-
Restricted Access: The area where the chemical is being used should be clearly marked, and access should be restricted to trained personnel only.
Personal Protective Equipment (PPE)
The selection of PPE is critical to prevent personal exposure.
Table 2: Mandatory Personal Protective Equipment
| Body Part | Required PPE | Rationale |
| Hands | Butyl or Neoprene gloves (double-gloving recommended). | Provides protection against corrosive materials. Check manufacturer's breakthrough times. |
| Eyes/Face | Chemical splash goggles AND a full-face shield. | Protects against splashes of the corrosive material to the eyes and face. A face shield is mandatory when goggles alone are insufficient. |
| Body | Flame-retardant laboratory coat. | Protects skin from splashes and spills. |
| Feet | Closed-toe, chemical-resistant shoes. | Prevents exposure from spills on the floor. |
Storage and Stability
Proper storage is essential for maintaining the compound's integrity and for safety.
-
Temperature: Store in a refrigerator at 2-8°C.[1][4] This slows the rate of potential decomposition.
-
Atmosphere: The compound must be stored under an inert atmosphere (nitrogen or argon).[1] Containers should be tightly sealed to prevent moisture ingress.
-
Incompatibilities: Store away from strong bases, oxidizing agents, and water.[8]
Decontamination and Disposal
Unused reagent and contaminated materials must be neutralized before disposal.
-
Quenching Excess Reagent: Slowly and cautiously add the sulfonyl chloride to a cold (ice bath), stirred, 10% aqueous solution of sodium bicarbonate. The addition should be portion-wise to control the effervescence (CO₂ evolution) and the exotherm from neutralization.
-
Waste Stream: The resulting neutralized aqueous solution should be collected in a designated hazardous waste container for disposal according to local regulations.
-
Contaminated Materials: Glassware should be rinsed with a solvent (e.g., acetone) in the fume hood, and the rinsate collected as hazardous waste. Then, the glassware can be decontaminated using the same bicarbonate solution.
In-Practice Application: A Self-Validating Protocol for Sulfonamide Synthesis
This section details a laboratory-scale procedure for the synthesis of a sulfonamide, a common application of this reagent.[9] The protocol is designed with built-in safety and validation checks.
Objective: To safely react this compound with a generic primary amine (R-NH₂) to form the corresponding sulfonamide.
Caption: Experimental workflow for safe sulfonamide synthesis.
Detailed Step-by-Step Methodology
-
System Preparation (Engineering Control): In a fume hood, assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a pressure-equalizing dropping funnel, and a nitrogen inlet. Purge the entire system with dry nitrogen for at least 10 minutes.
-
Causality: Anhydrous and inert conditions are crucial to prevent the hydrolysis of the sulfonyl chloride, which would reduce yield and produce corrosive HCl.
-
-
Reagent Solution (Handling): Under a positive flow of nitrogen, add this compound (1.0 eq) to the flask, followed by anhydrous dichloromethane (DCM). Stir until dissolved. Cool the flask to 0°C using an ice-water bath.
-
Causality: Dissolving the solid allows for better temperature control during the reaction. Cooling the solution prepares it for the exothermic addition of the amine.
-
-
Nucleophile Addition (Exotherm Control): In a separate flask, dissolve the primary amine (1.1 eq) and a non-nucleophilic base such as pyridine or triethylamine (1.2 eq) in anhydrous DCM. Transfer this solution to the dropping funnel. Add the amine solution dropwise to the stirred, cold sulfonyl chloride solution over 30-60 minutes.
-
Causality: The reaction between a sulfonyl chloride and an amine is highly exothermic. Slow, dropwise addition at 0°C is a critical control measure to prevent a thermal runaway. The base is required to neutralize the HCl generated during the reaction.[9]
-
-
Reaction Monitoring (Self-Validation): After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the consumption of the sulfonyl chloride by Thin Layer Chromatography (TLC).
-
Causality: TLC provides a real-time check on the reaction's progress, preventing unnecessarily long reaction times and confirming the formation of the desired product. This validates that the reaction is proceeding as expected.
-
-
Safe Quenching: Once the reaction is complete (as determined by TLC), cool the mixture back down to 0°C. Cautiously and slowly add saturated aqueous ammonium chloride solution to quench any unreacted sulfonyl chloride and protonate excess amine.
-
Causality: Quenching deactivates any remaining highly reactive species, making the subsequent workup procedure safer.
-
-
Aqueous Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (to remove the base), water, and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Causality: This standard liquid-liquid extraction procedure removes water-soluble byproducts and impurities, isolating the crude product.
-
-
Purification: Filter the drying agent and concentrate the organic solvent using a rotary evaporator. Purify the resulting crude solid or oil by flash column chromatography or recrystallization to obtain the pure sulfonamide.
Emergency Procedures
Immediate and correct response to an exposure or spill is vital.
Table 3: First Aid and Emergency Response
| Exposure Route | Procedure | Source(s) |
| Inhalation | Immediately move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention. | [5][7][10] |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing all contaminated clothing and shoes. A safety shower must be used if the contact area is large. Seek immediate medical attention. | [5][7][10] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist. | [7][10] |
| Ingestion | Do NOT induce vomiting. Rinse mouth thoroughly with water. If the person is conscious, have them drink two glasses of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. | [5][7][10] |
| Small Spill | Evacuate the immediate area. Wear full PPE. Cover the spill with a dry, inert absorbent material such as sand or vermiculite, or a neutralizing agent like sodium bicarbonate. Sweep up the material carefully, place it in a sealed container, and label it for hazardous waste disposal. Ventilate the area and wash the spill site after material pickup is complete. | [5] |
References
- 1. This compound|CAS 1261573-04-9 [benchchem.com]
- 2. chembk.com [chembk.com]
- 3. PubChemLite - this compound (C8H6ClNO3S) [pubchemlite.lcsb.uni.lu]
- 4. 2-chloro-5-Methoxybenzene-1-sulfonyl chloride CAS#: 201935-41-3 [amp.chemicalbook.com]
- 5. fishersci.dk [fishersci.dk]
- 6. 5-Cyano-2-methylbenzene-1-sulfonyl chloride | C8H6ClNO2S | CID 16794335 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. fishersci.com [fishersci.com]
- 9. Sulfonamide - Wikipedia [en.wikipedia.org]
- 10. capotchem.cn [capotchem.cn]
A Comprehensive Technical Guide to the Storage and Handling of 2-Cyano-5-methoxybenzene-1-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Cyano-5-methoxybenzene-1-sulfonyl chloride is a highly reactive aromatic compound that serves as a critical building block in medicinal chemistry and organic synthesis.[1] Its unique molecular architecture, featuring a reactive sulfonyl chloride moiety, an electron-withdrawing cyano group, and an electron-donating methoxy group, makes it an invaluable precursor for the synthesis of novel sulfonamides and sulfonate esters with potential therapeutic applications.[1] However, the inherent reactivity of the sulfonyl chloride group necessitates stringent storage and handling protocols to ensure the safety of laboratory personnel and maintain the compound's chemical integrity. This guide provides an in-depth examination of the essential procedures for the safe storage and handling of this compound, grounded in its chemical properties and reactivity.
Chemical and Physical Properties
A thorough understanding of the chemical and physical properties of this compound is fundamental to its safe handling.
| Property | Value | Source |
| CAS Number | 1261573-04-9 | [1] |
| Molecular Formula | C₈H₆ClNO₃S | [1][2] |
| Molecular Weight | 231.66 g/mol | [1][2] |
| Appearance | Off-white to light yellow solid | [3] |
| Predicted Density | 1.50 ± 0.1 g/cm³ | [2] |
| Predicted Boiling Point | 405.5 ± 35.0 °C | [2] |
| InChI Key | CFOVDTUMIVSQGA-UHFFFAOYSA-N | [1] |
Core Reactivity and Stability Profile
The reactivity of this compound is dominated by the electrophilic nature of the sulfur atom in the sulfonyl chloride group. This functional group is highly susceptible to nucleophilic attack, a characteristic that is both central to its synthetic utility and a primary consideration for its safe handling.
Nucleophilic Substitution
The sulfonyl chloride group readily reacts with a wide range of nucleophiles, including amines, alcohols, and water, to form sulfonamides, sulfonate esters, and sulfonic acids, respectively.[1][4] This reactivity is the cornerstone of its application in the synthesis of diverse molecular scaffolds.[1][5]
Caption: Reaction with nucleophiles.
Hydrolytic Sensitivity
A critical aspect of handling this compound is its sensitivity to moisture.[6] In the presence of water, it will hydrolyze to the corresponding sulfonic acid, liberating corrosive hydrogen chloride (HCl) gas.[4][7] This reaction not only degrades the starting material but also poses a significant inhalation hazard.
Caption: Hydrolysis of the sulfonyl chloride.
Thermal Stability
While specific data for this compound is limited, related aromatic sulfonyl chlorides with cyano groups are noted to decompose at elevated temperatures (around 200°C).[1] Thermal decomposition can release toxic and corrosive gases, including oxides of sulfur, nitrogen, and carbon, as well as hydrogen chloride.[7]
Recommended Storage Protocols
Proper storage is paramount to maintaining the quality of this compound and ensuring a safe laboratory environment.
-
Inert Atmosphere: The compound must be stored under a dry, inert atmosphere, such as nitrogen or argon, to prevent hydrolysis.[1]
-
Temperature: Refrigerated storage at 2-8°C is required.[1][3] This slows down potential degradation pathways.
-
Container: Use a tightly sealed, corrosion-resistant container.[8][9]
-
Segregation: Store away from incompatible materials, particularly water, bases, strong oxidizing agents, and amines.[6][7] It should be stored in a corrosives area.[7]
Safe Handling and Personal Protective Equipment (PPE)
Due to its corrosive nature and reactivity, strict adherence to safety protocols during handling is mandatory.
Engineering Controls
-
Fume Hood: All handling of this compound should be conducted in a well-ventilated chemical fume hood to avoid inhalation of any dust or liberated HCl gas.[7][8]
-
Safety Shower and Eyewash Station: A safety shower and eyewash station must be readily accessible in the immediate work area.[7][8]
Personal Protective Equipment (PPE)
A comprehensive PPE ensemble is required when working with this compound.
| PPE Item | Specification | Rationale |
| Eye Protection | Chemical safety goggles and a face shield | Protects against splashes and dust, which can cause severe eye damage.[10] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber) | Prevents skin contact, which can cause severe burns.[10] |
| Body Protection | A flame-retardant lab coat and closed-toe shoes | Protects against skin contact and potential ignition sources. |
| Respiratory Protection | A NIOSH-approved respirator may be necessary for certain operations | Required if engineering controls are insufficient to maintain exposure below permissible limits. |
digraph "Safe_Handling_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];start [label="Prepare for Handling", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; ppe [label="Don Appropriate PPE\n(Goggles, Face Shield, Gloves, Lab Coat)", fillcolor="#FBBC05", fontcolor="#202124"]; fume_hood [label="Work in a Certified\nChemical Fume Hood", fillcolor="#FBBC05", fontcolor="#202124"]; weighing [label="Weigh the Required Amount\n(Minimize exposure time)", fillcolor="#F1F3F4", fontcolor="#202124"]; reaction [label="Add to Reaction Vessel\n(Under inert atmosphere if necessary)", fillcolor="#F1F3F4", fontcolor="#202124"]; cleanup [label="Decontaminate and Clean\nWork Area and Equipment", fillcolor="#34A853", fontcolor="#FFFFFF"]; waste [label="Dispose of Waste in\nDesignated Hazardous Waste Container", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="Handling Complete", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
start -> ppe; ppe -> fume_hood; fume_hood -> weighing; weighing -> reaction; reaction -> cleanup; cleanup -> waste; waste -> end; }
Caption: Recommended safe handling workflow.
Spill and Emergency Procedures
Spill Response
-
Evacuate: Immediately evacuate the area in case of a significant spill.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it into a designated, labeled hazardous waste container.[7][10]
-
Decontaminate: Clean the spill area with a suitable absorbent material. Do not use water for cleanup.
First Aid Measures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[10]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water while removing all contaminated clothing and shoes. Seek immediate medical attention.[10]
-
Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[10]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[10]
Waste Disposal
All waste containing this compound must be treated as hazardous waste. Dispose of the material in a sealed, properly labeled container and in accordance with all local, state, and federal regulations.
Conclusion
This compound is a valuable reagent with significant potential in drug discovery and chemical synthesis. Its inherent reactivity, particularly the moisture-sensitive and corrosive nature of the sulfonyl chloride group, demands a disciplined and informed approach to its storage and handling. By adhering to the protocols outlined in this guide, researchers can mitigate the risks associated with this compound, ensuring a safe laboratory environment while harnessing its full synthetic potential.
References
- 1. This compound|CAS 1261573-04-9 [benchchem.com]
- 2. chembk.com [chembk.com]
- 3. 2-chloro-5-Methoxybenzene-1-sulfonyl chloride CAS#: 201935-41-3 [amp.chemicalbook.com]
- 4. Buy 2,4-Dichloro-5-methoxybenzene-1-sulfonyl chloride [smolecule.com]
- 5. Sulfonamide - Wikipedia [en.wikipedia.org]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. fishersci.dk [fishersci.dk]
A Technical Guide to the Role of Cyano and Methoxy Groups in 2-Cyano-5-methoxybenzene-1-sulfonyl Chloride
Abstract
2-Cyano-5-methoxybenzene-1-sulfonyl chloride is a highly functionalized aromatic compound that serves as a valuable building block in medicinal chemistry and organic synthesis.[1] Its reactivity and utility are not merely defined by the sulfonyl chloride moiety but are intricately modulated by the electronic interplay of the ortho-cyano and meta-methoxy substituents. This guide dissects the distinct and synergistic roles of these functional groups, explaining how their combined electronic effects—strong electron withdrawal from the cyano group and nuanced modulation by the methoxy group—activate the sulfonyl chloride for nucleophilic attack. We will explore the theoretical underpinnings of these interactions, present a practical synthetic protocol for sulfonamide formation, and provide visualizations to clarify the complex electronic dynamics and experimental workflows. This document is intended for researchers and drug development professionals seeking to leverage the unique chemical properties of this versatile reagent.
Introduction: A Molecule of Tuned Reactivity
Aromatic sulfonyl chlorides are a cornerstone class of reagents, primarily used for the synthesis of sulfonamides and sulfonate esters.[2][3] Their reactivity is critically dependent on the electrophilicity of the sulfur atom, which can be precisely tuned by the substituents on the aromatic ring.[4] In this compound, the benzene core is decorated with a powerful electron-withdrawing cyano group, an electron-donating methoxy group, and the highly reactive sulfonyl chloride group.[1] This specific arrangement creates a polarized molecule with a highly electrophilic sulfur center, making it an ideal precursor for constructing complex molecular architectures found in biologically active compounds.[1] Understanding the individual and collective influence of the cyano and methoxy groups is paramount for predicting its behavior and designing efficient synthetic strategies.
The Core Reactive Center: The Sulfonyl Chloride Group
The sulfonyl chloride (-SO₂Cl) functional group is the molecule's primary site of reactivity. The sulfur atom is bonded to two highly electronegative oxygen atoms and a chlorine atom, rendering it significantly electron-deficient and thus highly electrophilic. This group readily reacts with nucleophiles, such as amines and alcohols, to displace the chloride ion, which is an excellent leaving group.[5] The reactivity of this group is profoundly influenced by the electronic effects of other substituents on the benzene ring; electron-withdrawing groups (EWGs) enhance its electrophilicity, while electron-donating groups (EDGs) diminish it.[4]
The Ortho-Cyano Group: A Potent Electron Sink
The cyano group (-C≡N) is a powerful electron-withdrawing group due to two primary mechanisms:
-
Inductive Effect (-I): The nitrogen atom is highly electronegative, pulling electron density away from the benzene ring through the sigma bond framework.
-
Resonance Effect (-M): The pi system of the triple bond can delocalize electron density from the aromatic ring, further decreasing the electron density on the ring, especially at the ortho and para positions.
Positioned ortho to the sulfonyl chloride, the cyano group exerts a strong electron-withdrawing pull. This effect significantly depletes electron density from the carbon atom to which the sulfonyl chloride is attached, which in turn enhances the electrophilicity of the sulfur atom. This makes the sulfonyl chloride much more susceptible to nucleophilic attack compared to an unsubstituted benzenesulfonyl chloride.
The Meta-Methoxy Group: A Dual-Nature Modulator
The methoxy group (-OCH₃) exhibits a more complex electronic character, acting through competing effects:
-
Inductive Effect (-I): The oxygen atom is more electronegative than carbon, leading to an electron-withdrawing inductive effect.[6]
-
Resonance Effect (+M): The lone pairs on the oxygen atom can delocalize into the aromatic ring's pi system, donating electron density. This effect is most pronounced at the ortho and para positions.[6][7]
In the case of this compound, the methoxy group is positioned meta to the sulfonyl chloride. At the meta position, the resonance effect is minimal, and the electron-withdrawing inductive effect (-I) becomes the dominant interaction influencing the sulfonyl chloride group.[6][8] Therefore, the methoxy group in this specific configuration also contributes to the overall electron-deficient nature of the aromatic ring, albeit less powerfully than the cyano group.
Synergistic Effect and Net Reactivity
The net effect on the sulfonyl chloride's reactivity is a synergy between the powerful, resonance- and induction-based withdrawal by the ortho-cyano group and the primarily inductive withdrawal by the meta-methoxy group. Both substituents work in concert to increase the partial positive charge on the sulfur atom, thereby activating it for nucleophilic substitution.
Diagram 1: Electronic effects of substituents. The cyano group strongly withdraws electrons via induction and resonance (-I, -M), while the meta-methoxy group primarily withdraws via induction (-I), enhancing the electrophilicity of the sulfonyl chloride.
Comparative Reactivity Data
| Substituent(s) | Position(s) | Dominant Electronic Effect(s) on -SO₂Cl | Predicted Relative Reactivity |
| None | - | None | Baseline |
| 4-Methyl | para | +I, +M (Donating) | Lower |
| 4-Nitro | para | -I, -M (Withdrawing) | Higher |
| 2-Cyano, 5-Methoxy | ortho, meta | -I, -M (Cyano) & -I (Methoxy) | Significantly Higher |
Practical Application: Synthesis of a Sulfonamide
The enhanced reactivity of this compound makes it an excellent reagent for forming sulfonamides, a common motif in medicinal chemistry.[2] The following protocol outlines a general procedure for the reaction with a primary amine.
Experimental Protocol: Synthesis of N-Benzyl-2-cyano-5-methoxybenzenesulfonamide
Objective: To synthesize a representative sulfonamide by reacting this compound with benzylamine.
Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.1 eq)
-
Pyridine or Triethylamine (1.5 eq)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent
-
1M Hydrochloric Acid
-
Saturated Sodium Bicarbonate Solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
Procedure:
-
Reaction Setup: Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar under a nitrogen atmosphere. Cool the solution to 0 °C using an ice bath.
-
Causality: The reaction is performed under an inert atmosphere to prevent moisture from hydrolyzing the highly reactive sulfonyl chloride. Cooling minimizes potential side reactions.
-
-
Addition of Reagents: In a separate flask, prepare a solution of benzylamine (1.1 eq) and pyridine (1.5 eq) in DCM. Add this solution dropwise to the cooled sulfonyl chloride solution over 15-20 minutes.
-
Causality: Pyridine acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation. A slight excess of the amine ensures complete consumption of the limiting sulfonyl chloride.
-
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting sulfonyl chloride spot disappears.
-
Work-up: Quench the reaction by adding 1M HCl to neutralize the excess pyridine. Transfer the mixture to a separatory funnel.
-
Extraction: Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Causality: The HCl wash removes the base (pyridine). The bicarbonate wash removes any residual acidic species. The brine wash removes bulk water from the organic layer.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure sulfonamide.
Diagram 2: Workflow for sulfonamide synthesis. A step-by-step visualization of the experimental protocol from reaction setup to final product purification.
Conclusion
The functional group architecture of this compound provides a compelling example of rationally tuned chemical reactivity. The ortho-cyano group acts as the dominant activating force, strongly enhancing the electrophilicity of the sulfonyl chloride through powerful inductive and resonance electron withdrawal. The meta-methoxy group, primarily through its inductive effect, provides a secondary level of activation. This synergistic electronic profile makes the molecule a highly efficient and valuable reagent for synthesizing sulfonamides and other derivatives, enabling the rapid construction of complex molecules for pharmaceutical and materials science research.
References
- 1. This compound|CAS 1261573-04-9 [benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Reactions of Sulfonyl Chlorides and Unsaturated Compounds [manu56.magtech.com.cn]
- 4. nbinno.com [nbinno.com]
- 5. Leaving Group Conversions - Sulfonyl Chlorides Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. benchchem.com [benchchem.com]
- 8. Methoxy group - Wikipedia [en.wikipedia.org]
2-Cyano-5-methoxybenzene-1-sulfonyl chloride suppliers
An In-Depth Technical Guide to 2-Cyano-5-methoxybenzene-1-sulfonyl chloride for Advanced Research and Development
Authored by a Senior Application Scientist
This guide provides an in-depth technical overview of this compound, a specialized chemical intermediate. Tailored for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple data sheet to offer practical insights into its application, reactivity, and procurement. We will explore the causality behind experimental choices and provide self-validating protocols to ensure scientific integrity and reproducibility.
Strategic Importance in Medicinal Chemistry
Aryl sulfonyl chlorides are a cornerstone class of reagents in medicinal chemistry, primarily for the synthesis of sulfonamides and sulfonate esters. The title compound, this compound, is a particularly valuable building block due to its unique trifunctional substitution pattern on the benzene ring. The interplay between the electron-withdrawing cyano and sulfonyl chloride groups and the electron-donating methoxy group creates a polarized and reactive molecule.[1] This distinct electronic arrangement allows for nuanced modifications and the strategic construction of complex molecular architectures, making it a precursor for a variety of derivatives with potential biological activity.[1]
Physicochemical Profile and Reactivity
Understanding the inherent properties of a reagent is fundamental to its effective application. This compound is an aromatic compound whose utility is dictated by the high reactivity of the sulfonyl chloride moiety.
Core Properties
The key physicochemical data for this compound are summarized below. It is crucial for researchers to note the existence of multiple CAS numbers in supplier databases, which can lead to procurement errors. The primary CAS number for the title compound is 1261573-04-9 . The CAS number 201935-41-3 is often associated with the analogous compound, 2-Chloro-5-methoxybenzene-1-sulfonyl chloride.[2][3]
| Property | Value | Source |
| IUPAC Name | 2-cyano-5-methoxybenzenesulfonyl chloride | PubChem[1] |
| CAS Number | 1261573-04-9 | Benchchem[1] |
| Molecular Formula | C₈H₆ClNO₃S | Benchchem[1] |
| Molecular Weight | 231.66 g/mol | Benchchem[1] |
| InChI Key | CFOVDTUMIVSQGA-UHFFFAOYSA-N | Benchchem[1] |
| Physical Form | Solid | Sigma-Aldrich |
| Purity | Typically ≥97% | Benchchem[1] |
Reactivity Analysis
The synthetic utility of this reagent is dominated by the electrophilic nature of the sulfur atom in the sulfonyl chloride group (-SO₂Cl). This group is an excellent leaving group, making it highly susceptible to nucleophilic attack.
-
Reaction with Amines: This is the most common application, leading to the formation of stable sulfonamide linkages. The reaction is typically rapid and proceeds under mild conditions.
-
Reaction with Alcohols/Phenols: Reaction with alcohols or phenols yields sulfonate esters. This requires careful control of conditions as the reaction can be slower than with amines.
-
Hydrolysis: The sulfonyl chloride group is sensitive to moisture and will hydrolyze to the corresponding sulfonic acid.[4] This necessitates handling the compound under anhydrous conditions.
The cyano group (C≡N) ortho to the sulfonyl chloride can influence the reactivity and electronic properties of the ring, while the methoxy group (-OCH₃) at the meta position acts as an electron-donating group.[1] This electronic push-pull system can be exploited in more advanced, multi-step synthetic strategies.
Caption: Reactivity profile with common nucleophiles.
Sourcing and Procurement
Acquiring high-purity this compound is critical for reproducible research. Below is a list of known suppliers. Researchers should always request a Certificate of Analysis (CoA) to verify purity and identity before use.
| Supplier | CAS Number Cited | Notes |
| Benchchem | 1261573-04-9 | Provides detailed product information and safety classifications. Intended for research use only.[1] |
| VEGPHARM | 1261573-04-9 | Lists the compound and offers CoA and MSDS upon request.[5] |
| BLD Pharm | 197960-31-9 | Lists a related compound, 2-Cyano-5-methylbenzene-1-sulfonyl chloride, highlighting the importance of verifying the structure.[6] |
| Shanghai Amole Biotechnology Co., Ltd. | 201935-41-3 | Available on Chemsrc.com; note the potential CAS number discrepancy.[7] |
| 2A Biotech | 201935-41-3 | Lists the product with a purity of 96%+.[8] |
Note: The presence of a supplier on this list does not constitute an endorsement. Due diligence is always recommended.
Experimental Protocol: Synthesis of a Novel Sulfonamide
This section provides a detailed, self-validating protocol for the synthesis of a representative sulfonamide derivative, a common objective in drug discovery programs.[9]
Objective
To synthesize N-benzyl-2-cyano-5-methoxybenzenesulfonamide from this compound and benzylamine.
Materials and Reagents
-
This compound (Purity >97%)
-
Benzylamine (Purity >99%)
-
Triethylamine (Et₃N), anhydrous (Purity >99%)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (Saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Deionized Water
Experimental Workflow
Caption: Workflow for sulfonamide synthesis.
Step-by-Step Methodology
-
Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and a dropping funnel, dissolve benzylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM). Cool the solution to 0°C in an ice bath.
-
Addition of Sulfonyl Chloride: In a separate flask, dissolve this compound (1.1 eq) in a minimal amount of anhydrous DCM. Transfer this solution to the dropping funnel. Add the sulfonyl chloride solution dropwise to the amine solution over 15 minutes, maintaining the temperature at 0°C.
-
Causality: Slow, dropwise addition at low temperature controls the exothermic reaction, preventing the formation of side products.
-
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Trustworthiness: TLC monitoring ensures the reaction has gone to completion, preventing premature workup and maximizing yield. The disappearance of the starting amine is a key indicator.
-
-
Workup: Once the reaction is complete, quench by adding deionized water. Transfer the mixture to a separatory funnel and separate the organic layer.
-
Washing: Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and then with brine.
-
Causality: The NaHCO₃ wash removes any remaining HCl and the unreacted sulfonic acid. The brine wash removes residual water from the organic layer.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude solid by flash column chromatography on silica gel to yield the pure N-benzyl-2-cyano-5-methoxybenzenesulfonamide.
Safety, Handling, and Storage
Sulfonyl chlorides are reactive and corrosive compounds that demand careful handling.
-
Hazards: this compound is classified as a Dangerous Good (UN 3261, Class 8).[1] It is corrosive and causes severe skin burns and eye damage.[11][12] It reacts violently with water, releasing toxic and corrosive hydrogen chloride gas.[10][13]
-
Personal Protective Equipment (PPE): Always handle this compound inside a chemical fume hood.[11] Wear chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[13]
-
Handling: Use in a well-ventilated area and avoid breathing vapors. Handle and open containers with care. Never add water to the compound; if quenching is necessary, always add the compound slowly to water.
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as water, bases, and alcohols.[11][13] Containers must be kept tightly sealed under an inert atmosphere (e.g., nitrogen or argon) to prevent contact with moisture.[1] Recommended storage temperature is 2-8°C.[1]
References
- 1. This compound|CAS 1261573-04-9 [benchchem.com]
- 2. 2-chloro-5-Methoxybenzene-1-sulfonyl chloride suppliers & manufacturers in China [m.chemicalbook.com]
- 3. 2-chloro-5-Methoxybenzene-1-sulfonyl chloride | 201935-41-3 [chemicalbook.com]
- 4. Buy 2,4-Dichloro-5-methoxybenzene-1-sulfonyl chloride [smolecule.com]
- 5. vegpharm.com [vegpharm.com]
- 6. 197960-31-9|2-Cyano-5-methylbenzene-1-sulfonyl chloride|BLD Pharm [bldpharm.com]
- 7. This compound Price from Supplier Brand Shanghai Amole Biotechnology Co., Ltd. on Chemsrc.com [chemsrc.com]
- 8. 2abiotech.net [2abiotech.net]
- 9. Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design [mdpi.com]
- 10. Sulfuryl chloride - Sciencemadness Wiki [sciencemadness.org]
- 11. fishersci.com [fishersci.com]
- 12. 5-Cyano-2-methylbenzene-1-sulfonyl chloride | C8H6ClNO2S | CID 16794335 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. nbinno.com [nbinno.com]
Unlocking Therapeutic Potential: A Technical Guide to the Biological Activity of 2-Cyano-5-methoxybenzene-1-sulfonyl Chloride Derivatives
An In-depth Technical Guide
Abstract
The 2-cyano-5-methoxybenzene-1-sulfonyl chloride scaffold is a highly versatile building block in modern medicinal chemistry. Its intrinsic reactivity, governed by the sulfonyl chloride group, allows for the straightforward synthesis of diverse sulfonamide and sulfonate ester libraries.[1] The electronic properties of the aromatic ring, modulated by the ortho-cyano and meta-methoxy substituents, provide a unique foundation for designing molecules with specific biological targets.[1] This guide offers a comprehensive exploration of the synthetic strategies, prominent biological activities, and therapeutic potential of derivatives originating from this core structure. We will delve into their roles as potent enzyme inhibitors, particularly against carbonic anhydrases and lipoxygenases, and explore their significant anticancer and antimicrobial activities. By synthesizing mechanistic insights with actionable experimental protocols and structure-activity relationship (SAR) analysis, this document serves as a technical resource for professionals engaged in the discovery and development of novel therapeutics.
The 2-Cyano-5-methoxybenzenesulfonyl Scaffold: A Privileged Starting Point
The utility of this compound (CAS 1261573-04-9) in drug discovery stems from its distinct chemical architecture.[1][2][3][4][5] The molecule's power lies in the strategic placement of three key functional groups on a benzene ring:
-
The Sulfonyl Chloride (-SO₂Cl) Group: This is the primary reactive center, highly susceptible to nucleophilic attack by amines, alcohols, and phenols. This reactivity is the cornerstone of its utility, enabling the facile creation of large, diverse libraries of sulfonamide (-SO₂NHR) and sulfonate ester (-SO₂OR) derivatives.[1]
-
The Cyano (-CN) Group: Positioned ortho to the sulfonyl chloride, this strong electron-withdrawing group significantly influences the electronic environment of the ring and the reactivity of the sulfonyl chloride moiety.[1] In biological contexts, the cyano group can act as a hydrogen bond acceptor or participate in π-stacking interactions, contributing to target binding.[6]
-
The Methoxy (-OCH₃) Group: As an electron-donating group at the meta position, the methoxy group further modulates the ring's electronics and can influence the molecule's overall lipophilicity and metabolic stability.[1]
This specific arrangement of electron-withdrawing and electron-donating groups creates a polarized and chemically versatile scaffold, making it an ideal precursor for synthesizing compounds with targeted biological activities.[1]
Synthetic Pathways to Bioactive Derivatives
The generation of a diverse chemical library is the first critical step in a drug discovery campaign. The reactivity of the sulfonyl chloride group provides a robust and reliable handle for derivatization.
General Synthesis of Sulfonamide Derivatives
The most common and impactful derivatization strategy involves the reaction of this compound with a primary or secondary amine to form a stable sulfonamide linkage. This reaction is fundamental to accessing the majority of the biologically active compounds discussed in this guide.
This protocol describes a standard laboratory procedure for the synthesis of N-substituted sulfonamide derivatives.
-
Reagent Preparation: In a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the desired primary or secondary amine (1.0 equivalent) in a suitable anhydrous solvent such as pyridine or dichloromethane (DCM).
-
Cooling: Cool the solution to 0 °C using an ice-water bath. This is crucial for controlling the exothermicity of the reaction.
-
Addition of Sulfonyl Chloride: Dissolve this compound (1.1 equivalents) in a minimal amount of the same anhydrous solvent and add it dropwise to the cooled amine solution over 10-15 minutes. The slight excess of the sulfonyl chloride ensures complete consumption of the valuable amine starting material.
-
Reaction: Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring for 4-12 hours. Reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
If DCM was used, wash the reaction mixture sequentially with 1M HCl (to remove excess pyridine or unreacted amine), water, and brine.
-
If pyridine was the solvent, concentrate the mixture under reduced pressure and partition the residue between ethyl acetate and 1M HCl.
-
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product is then purified by flash column chromatography (typically using a hexane/ethyl acetate gradient) or recrystallization to yield the pure sulfonamide derivative.[7]
-
Characterization: Confirm the structure and purity of the final compound using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualization: Synthetic Workflow
The following diagram illustrates the straightforward and versatile workflow for generating a library of sulfonamide derivatives from the core sulfonyl chloride.
References
- 1. This compound|CAS 1261573-04-9 [benchchem.com]
- 2. 2abiotech.net [2abiotech.net]
- 3. vegpharm.com [vegpharm.com]
- 4. This compound Price from Supplier Brand Shanghai Amole Biotechnology Co., Ltd. on Chemsrc.com [chemsrc.com]
- 5. chembk.com [chembk.com]
- 6. 2-Chloro-5-cyano-N-methylbenzene-1-sulfonamide | Benchchem [benchchem.com]
- 7. echemcom.com [echemcom.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of Sulfonamides from 2-Cyano-5-methoxybenzene-1-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Sulfonamide Scaffold
The sulfonamide functional group (R-SO₂NR'R'') is a cornerstone of modern medicinal chemistry, integral to a vast array of therapeutic agents.[1] First heralded for their antibacterial properties, compounds bearing this moiety have since demonstrated a remarkable breadth of biological activities, including anticancer, anti-inflammatory, antiviral, and diuretic effects.[2] Their power lies in their ability to act as bioisosteres for amides and carboxylic acids, presenting a rigid tetrahedral geometry that can engage in crucial hydrogen bonding interactions with biological targets like enzymes and receptors.[2] The synthesis of novel sulfonamide libraries is therefore a critical activity in drug discovery and lead optimization campaigns.
This guide details the synthesis of N-substituted sulfonamides using 2-Cyano-5-methoxybenzene-1-sulfonyl chloride (CAS 1261573-04-9), a versatile and reactive building block. The unique substitution pattern of this reagent—featuring a methoxy group and an ortho-cyano group—offers distinct advantages for medicinal chemists. The electron-donating methoxy group can modulate physicochemical properties, while the potent electron-withdrawing cyano group enhances the reactivity of the sulfonyl chloride, facilitating efficient coupling with a wide range of amines.[3] This document provides a detailed mechanistic overview, comprehensive experimental protocols, safety guidelines, and characterization benchmarks for this important synthetic transformation.
Mechanistic Rationale: A Nucleophilic Substitution Pathway
The synthesis of a sulfonamide from a sulfonyl chloride and a primary or secondary amine is a classic example of a nucleophilic substitution reaction at a sulfur center.[4] The reaction proceeds through a well-established mechanism that can be understood through the following key principles:
-
Electrophilic Activation : The sulfur atom in this compound is highly electrophilic. This is due to the strong electron-withdrawing effect of the two oxygen atoms and the chlorine atom. Furthermore, the ortho-cyano group significantly increases this electrophilicity through inductive effects, making the sulfur atom a prime target for nucleophilic attack.[3]
-
Nucleophilic Attack : The nitrogen atom of the amine (primary or secondary) possesses a lone pair of electrons and acts as the nucleophile. It attacks the electrophilic sulfur atom of the sulfonyl chloride.
-
Formation of a Tetrahedral Intermediate : This attack results in the formation of a transient, unstable tetrahedral intermediate.
-
Leaving Group Departure : The intermediate collapses, expelling the chloride ion (Cl⁻), which is an excellent leaving group.
-
Deprotonation : A base, typically an excess of the reacting amine or a non-nucleophilic tertiary amine like pyridine or triethylamine, is required to neutralize the hydrochloric acid (HCl) generated during the reaction.[4] This final deprotonation step drives the reaction to completion, yielding the stable sulfonamide product.
The overall transformation is robust and generally high-yielding, making it a reliable method for generating diverse sulfonamide libraries.
Caption: General mechanism of sulfonamide formation.
Experimental Protocols
A. Reagent and Equipment Preparation
| Parameter | Specification | Rationale / Senior Scientist Insight |
| Starting Materials | This compound (>97%), Amine (>98%) | High purity of starting materials is critical to minimize side reactions and simplify purification. |
| Solvents | Anhydrous Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile | The reaction is sensitive to water, which can hydrolyze the sulfonyl chloride. Anhydrous solvents are essential for optimal yield. |
| Base | Pyridine or Triethylamine (TEA), distilled | The base neutralizes the HCl byproduct. Using a distilled, high-purity base prevents the introduction of nucleophilic impurities. |
| Glassware | Oven-dried or flame-dried round-bottom flask with a magnetic stirrer | All glassware must be scrupulously dried to prevent hydrolysis of the highly reactive sulfonyl chloride. |
| Atmosphere | Inert (Nitrogen or Argon) | An inert atmosphere protects the reaction from atmospheric moisture, especially for prolonged reaction times or with less reactive amines. |
B. Protocol 1: Standard Synthesis at Room Temperature
This protocol is suitable for most primary and secondary amines that exhibit good nucleophilicity.
-
Reaction Setup : To an oven-dried round-bottom flask under a nitrogen atmosphere, add the desired amine (1.0 eq). Dissolve the amine in anhydrous dichloromethane (DCM) to a concentration of approximately 0.2 M.
-
Base Addition : Cool the solution to 0 °C using an ice bath. Slowly add pyridine or triethylamine (1.5 eq) to the stirred solution.
-
Sulfonyl Chloride Addition : In a separate flask, dissolve this compound (1.1 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the amine solution at 0 °C over 15-20 minutes. The slight excess of the sulfonyl chloride ensures complete consumption of the potentially more valuable amine.
-
Reaction : Allow the reaction mixture to warm to room temperature and stir for 4-18 hours.
-
Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., Ethyl Acetate/Hexanes). The disappearance of the amine starting material typically indicates reaction completion.
-
Workup :
-
Upon completion, dilute the reaction mixture with additional DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2x) to remove the base, water (1x), saturated NaHCO₃ solution (1x) to remove any unreacted sulfonyl chloride, and finally with brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification : Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., Ethanol/water or Ethyl Acetate/Hexanes) to yield the pure sulfonamide.
Caption: Workflow for standard sulfonamide synthesis.
Safety and Handling of this compound
As a reactive sulfonyl chloride, this compound requires careful handling to ensure laboratory safety.
-
Hazard Class : Corrosive. Causes severe skin burns and eye damage.[3]
-
Personal Protective Equipment (PPE) : Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[3]
-
Handling : Handle exclusively in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[3] Avoid contact with skin and eyes. Do not breathe dust.[3]
-
Moisture Sensitivity : The compound is highly sensitive to moisture and will react with water (hydrolyze), releasing corrosive HCl gas. Always handle under an inert atmosphere (nitrogen or argon) and store in a tightly sealed container in a dry, cool place.
-
Incompatibilities : Avoid contact with strong bases, strong oxidizing agents, and water.
-
Disposal : Dispose of waste material in accordance with local, state, and federal regulations. Contaminated material should be treated as hazardous waste.
Characterization and Data Analysis
The synthesized sulfonamides can be characterized using standard analytical techniques to confirm their structure and assess purity.
| Technique | Expected Observations |
| ¹H NMR Spectroscopy | Characteristic signals for the aromatic protons from both the aniline and the sulfonyl chloride backbone will be present. The N-H proton of a secondary sulfonamide typically appears as a broad singlet. |
| ¹³C NMR Spectroscopy | Signals for all unique carbon atoms should be observable, including the cyano (-C≡N) carbon. |
| Mass Spectrometry (MS) | The molecular ion peak corresponding to the calculated molecular weight of the target sulfonamide should be clearly identifiable, confirming the successful coupling. |
| Infrared (IR) Spectroscopy | Two strong, characteristic S=O stretching bands will be observed around 1350 cm⁻¹ (asymmetric) and 1160 cm⁻¹ (symmetric). A sharp peak for the C≡N stretch will also be present. |
| Purity (HPLC/LC-MS) | Purity should be assessed by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), ideally showing a single major peak for the desired product. |
Applications in Drug Discovery
Sulfonamides derived from this compound are valuable intermediates in the synthesis of pharmacologically active agents. The specific substitution pattern can be leveraged to tune properties such as target binding affinity, selectivity, and pharmacokinetic profiles. While specific drugs containing this exact fragment are proprietary, the core structure is relevant to several therapeutic areas:
-
Enzyme Inhibition : The sulfonamide group is a well-known zinc-binding group and is found in many inhibitors of metalloenzymes, such as carbonic anhydrases and matrix metalloproteinases.
-
Anticancer Agents : Numerous sulfonamide-containing molecules have been investigated and developed as anticancer therapeutics, targeting various pathways involved in cell proliferation and survival.
-
Herbicidal Agents : Certain benzenesulfonamides are valuable intermediates for the synthesis of sulfonylurea herbicides.
The ability to readily synthesize a diverse library of N-substituted sulfonamides from this building block allows for extensive Structure-Activity Relationship (SAR) studies, which are fundamental to the drug development process.
References
Application Notes and Protocols for the Utilization of 2-Cyano-5-methoxybenzene-1-sulfonyl chloride in Medicinal Chemistry
Abstract
This technical guide provides a comprehensive overview and detailed experimental protocols for the application of 2-Cyano-5-methoxybenzene-1-sulfonyl chloride as a key building block in synthetic and medicinal chemistry. The unique structural features of this reagent, including a highly reactive sulfonyl chloride group and modulating cyano and methoxy functionalities, make it a valuable precursor for the synthesis of diverse sulfonamide libraries.[1] These sulfonamides are of significant interest in drug discovery, particularly in the development of kinase inhibitors and other therapeutic agents. This document outlines the chemical properties, mechanistic considerations, and step-by-step protocols for the synthesis of N-substituted sulfonamides, along with safety precautions and characterization techniques.
Introduction: The Strategic Advantage of this compound in Drug Discovery
This compound is an aromatic sulfonyl chloride with the molecular formula C₈H₆ClNO₃S.[1] Its utility in medicinal chemistry stems from the convergence of three key functional groups on a single phenyl ring:
-
The Sulfonyl Chloride Moiety (-SO₂Cl): This group is a highly reactive electrophile, readily undergoing nucleophilic substitution with primary and secondary amines to form stable sulfonamide linkages.[1] This reaction is the cornerstone of its application and provides a reliable method for coupling this aromatic scaffold to a wide array of amine-containing fragments.
-
The Cyano Group (-CN): Positioned ortho to the sulfonyl chloride, the electron-withdrawing nature of the cyano group can influence the reactivity of the sulfonyl chloride and the electronic properties of the resulting sulfonamide.[1]
-
The Methoxy Group (-OCH₃): Located meta to the sulfonyl chloride, this electron-donating group can also modulate the electronic environment of the benzene ring.[1]
This specific substitution pattern creates a polarized molecule, offering a versatile platform for generating novel chemical entities with the potential for nuanced interactions with biological targets.[1] The sulfonamide functional group is a well-established pharmacophore found in numerous approved drugs, valued for its ability to act as a hydrogen bond donor and acceptor, and for its metabolic stability.
Chemical and Physical Properties
A clear understanding of the physicochemical properties of this compound is essential for its safe handling, storage, and effective use in synthesis.
| Property | Value | Source |
| CAS Number | 1261573-04-9 | [2] |
| Molecular Formula | C₈H₆ClNO₃S | [1] |
| Molecular Weight | 231.66 g/mol | [1] |
| Appearance | Solid (form may vary) | General Knowledge |
| Storage | 2-8°C under an inert atmosphere | [1] |
Core Application: Synthesis of N-Substituted Sulfonamides
The primary application of this compound is the synthesis of N-substituted sulfonamides. This is typically achieved through the reaction of the sulfonyl chloride with a primary or secondary amine in the presence of a base.
General Reaction Mechanism
The reaction proceeds via a nucleophilic attack of the amine's lone pair of electrons on the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the departure of the chloride leaving group. A base is required to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards product formation.
Caption: General workflow for sulfonamide synthesis.
Detailed Experimental Protocol
This protocol provides a general method for the synthesis of a representative N-aryl sulfonamide using this compound and a substituted aniline. This can be adapted for various primary and secondary amines.
Materials:
-
This compound (1.0 eq)
-
Substituted primary or secondary amine (1.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA) or Pyridine (1.5 eq)
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware, magnetic stirrer, and ice bath
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) apparatus
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.1 eq) in anhydrous DCM.
-
Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add the base (e.g., triethylamine, 1.5 eq) to the stirred solution.
-
Sulfonyl Chloride Addition: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 6-18 hours. The progress of the reaction should be monitored by TLC.
-
Workup: Upon completion, dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and finally with brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., Ethanol/water or Ethyl Acetate/Hexanes) to yield the pure sulfonamide.
Caption: Experimental workflow for sulfonamide synthesis.
Safety and Handling
This compound is a reactive chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.
-
Hazard Statements: Causes severe skin burns and eye damage. Harmful if swallowed, in contact with skin, or if inhaled.
-
Precautionary Statements: Wear protective gloves, protective clothing, eye protection, and face protection. In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor/physician.
-
Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container under an inert atmosphere.[1]
Always consult the Safety Data Sheet (SDS) before handling this reagent.
Characterization of Synthesized Sulfonamides
The identity and purity of the synthesized sulfonamides should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will show characteristic signals for the aromatic protons and any aliphatic protons from the amine. The N-H proton of secondary sulfonamides typically appears as a broad singlet. ¹³C NMR will provide signals for all unique carbon atoms.
-
Mass Spectrometry (MS): Used to confirm the molecular weight of the synthesized compound.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.
Conclusion
This compound is a versatile and valuable reagent for the synthesis of diverse sulfonamide libraries in drug discovery and medicinal chemistry. Its unique substitution pattern offers opportunities for fine-tuning the physicochemical and pharmacological properties of the resulting molecules. The protocols and information provided in this guide are intended to enable researchers to effectively and safely utilize this building block in their synthetic endeavors.
References
Application Notes and Protocols: 2-Cyano-5-methoxybenzene-1-sulfonyl chloride in Medicinal Chemistry
Introduction: A Versatile Scaffold for Modern Drug Discovery
2-Cyano-5-methoxybenzene-1-sulfonyl chloride is a highly functionalized aromatic building block of significant interest to the medicinal chemistry community. Its unique arrangement of a reactive sulfonyl chloride, an electron-withdrawing cyano group, and an electron-donating methoxy group provides a powerful platform for the synthesis of diverse molecular architectures. The sulfonyl chloride moiety serves as a robust electrophile for the facile formation of sulfonamides and sulfonate esters, which are prominent pharmacophores in a vast array of therapeutic agents.[1] The strategic placement of the cyano and methoxy groups allows for the fine-tuning of physicochemical properties such as solubility, lipophilicity, and metabolic stability, while also offering additional vectors for molecular recognition within biological targets.[2]
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound in medicinal chemistry applications. We will delve into the causality behind its reactivity, provide detailed, field-proven protocols for its use in the synthesis of sulfonamides, and explore the broader context of its potential in developing next-generation therapeutics.
Core Reactivity and Mechanistic Considerations
The primary application of this compound in medicinal chemistry is the synthesis of sulfonamides through its reaction with primary or secondary amines.[2] This reaction proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, followed by the elimination of hydrogen chloride. The reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the HCl byproduct and drive the reaction to completion.
The presence of the ortho-cyano group influences the reactivity of the sulfonyl chloride. As an electron-withdrawing group, it increases the electrophilicity of the sulfonyl sulfur, potentially accelerating the rate of reaction with nucleophiles. Conversely, the methoxy group in the meta position is electron-donating, which can modulate the overall electronic properties of the benzene ring. This electronic push-pull system can be exploited by medicinal chemists to tailor the reactivity and biological activity of the resulting sulfonamide derivatives.
Application Focus: Synthesis of a Chemical Probe for Bromodomains
While the direct incorporation of this compound into an approved drug is not yet widely documented in publicly available literature, the closely related analog, 4-Cyano-2-methoxybenzenesulfonyl chloride, has been instrumental in the development of NI-57, a chemical probe for the bromodomain of the BRPF (Bromodomain and PHD Finger-containing) family of proteins.[3] The synthetic protocol for creating such probes is directly applicable to this compound and serves as an excellent, detailed exemplar of its utility.
Illustrative Synthetic Workflow
The following diagram illustrates the general workflow for the synthesis of a target sulfonamide, using the synthesis of a BRPF chemical probe as a model.
Caption: General workflow for sulfonamide synthesis.
Experimental Protocols
The following protocols are adapted from established procedures for analogous sulfonyl chlorides and represent a robust starting point for the synthesis of novel sulfonamides using this compound.[2]
Protocol 1: General Procedure for the Synthesis of Sulfonamides
This protocol outlines the reaction of this compound with a generic primary or secondary amine.
Materials:
-
This compound (1.0 eq.)
-
Primary or secondary amine (1.0-1.2 eq.)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5-2.0 eq.)
-
Round-bottomed flask
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon inert atmosphere setup
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)
Procedure:
-
To a dry round-bottomed flask under an inert atmosphere, add the amine (1.0-1.2 eq.) and dissolve it in anhydrous DCM or THF.
-
Add the base (TEA or DIPEA, 1.5-2.0 eq.) to the solution and stir for 5 minutes at room temperature.
-
In a separate flask, dissolve this compound (1.0 eq.) in a minimal amount of anhydrous DCM or THF.
-
Add the sulfonyl chloride solution dropwise to the stirring amine solution at 0 °C (ice bath).
-
Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to yield the desired sulfonamide.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Prevents the hydrolysis of the highly reactive sulfonyl chloride by atmospheric moisture.
-
Anhydrous Solvents: Essential for the same reason as the inert atmosphere.
-
Excess Base: Neutralizes the HCl generated during the reaction, preventing the protonation of the starting amine and driving the equilibrium towards the product. A non-nucleophilic base is chosen to avoid competing reactions with the sulfonyl chloride.
-
Dropwise Addition at 0 °C: Controls the initial exotherm of the reaction, especially for highly reactive amines, minimizing the formation of side products.
-
Aqueous Work-up: Removes the hydrochloride salt of the base and any remaining water-soluble impurities.
Data Presentation: Representative Reaction Parameters
The following table provides a hypothetical summary of reaction conditions for the synthesis of various sulfonamides, illustrating the adaptability of the general protocol.
| Entry | Amine Substrate | Base | Solvent | Time (h) | Yield (%) |
| 1 | Aniline | TEA | DCM | 4 | 85 |
| 2 | Benzylamine | DIPEA | THF | 6 | 92 |
| 3 | Piperidine | TEA | DCM | 2 | 95 |
| 4 | 4-Fluoroaniline | DIPEA | THF | 12 | 78 |
Logical Relationships in Drug Discovery
The incorporation of the 2-cyano-5-methoxybenzenesulfonyl moiety can be a key step in a structure-activity relationship (SAR) study.
Caption: Structure-Activity Relationship (SAR) workflow.
Trustworthiness and Self-Validating Systems
Every protocol described herein should be part of a self-validating system. This means that at each critical step, the identity and purity of the intermediates and the final product must be confirmed.
-
Starting Materials: Confirm the identity and purity of this compound and the amine using ¹H NMR, ¹³C NMR, and LC-MS.
-
Reaction Monitoring: Utilize TLC or LC-MS to track the consumption of starting materials and the formation of the product. This prevents premature work-up of incomplete reactions or degradation of the product due to prolonged reaction times.
-
Final Product Characterization: The final sulfonamide must be thoroughly characterized by:
-
¹H and ¹³C NMR: To confirm the chemical structure.
-
High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition.
-
Purity Assessment: By HPLC or qNMR to ensure the sample is suitable for biological testing.
-
Conclusion and Future Outlook
This compound is a valuable and versatile reagent for medicinal chemists. Its inherent reactivity, coupled with the modulating effects of the cyano and methoxy substituents, provides a reliable entry point for the synthesis of novel sulfonamides. The protocols and considerations outlined in this document are intended to empower researchers to effectively incorporate this building block into their drug discovery programs. As the quest for new therapeutics with improved efficacy and safety profiles continues, the strategic application of such well-defined chemical tools will undoubtedly play a pivotal role in the successful development of the next generation of medicines.
References
large-scale synthesis of 2-Cyano-5-methoxybenzene-1-sulfonyl chloride
An Application Note for the Large-Scale Synthesis of 2-Cyano-5-methoxybenzene-1-sulfonyl chloride
Abstract
This document provides a comprehensive guide for the , a key intermediate in pharmaceutical development and organic synthesis.[1] The protocol details a robust and scalable method centered on the direct chlorosulfonation of 2-methoxybenzonitrile. Emphasis is placed on process control, safety, and analytical validation to ensure a high-yield, high-purity outcome suitable for drug development professionals and researchers. The narrative explains the chemical rationale behind procedural steps, offering field-proven insights into potential challenges and optimization strategies.
Introduction: Strategic Importance of this compound
This compound is an aromatic compound featuring a highly reactive sulfonyl chloride group, an electron-withdrawing cyano moiety, and an electron-donating methoxy group.[1] This unique combination of functional groups makes it a valuable building block for synthesizing complex molecules, particularly in medicinal chemistry.[1][2] The sulfonyl chloride functional group is a powerful electrophile, readily reacting with nucleophiles such as amines and alcohols to form stable sulfonamides and sulfonate esters, respectively.[1][2] Sulfonamides are a cornerstone functional group found in a wide array of therapeutic agents, including antibacterial drugs and diuretics.[2][3]
The strategic placement of the cyano and methoxy groups allows for fine-tuning of the molecule's electronic properties and provides additional vectors for molecular interactions, which can be crucial for optimizing the lipophilicity and binding affinity of drug candidates.[2] Given its importance, a reliable, scalable, and well-documented synthesis protocol is essential for ensuring a consistent supply for research and development pipelines. This guide addresses this need by presenting a detailed, self-validating protocol for its large-scale production.
Reaction Principle and Mechanism
The synthesis proceeds via an electrophilic aromatic substitution (EAS) reaction, specifically the chlorosulfonation of 2-methoxybenzonitrile using chlorosulfonic acid (ClSO₃H).
Overall Reaction Scheme
Caption: Overall reaction for the chlorosulfonation of 2-methoxybenzonitrile.
Mechanistic Insights
In electrophilic aromatic substitution, the directing effects of the existing substituents on the benzene ring are paramount. In 2-methoxybenzonitrile, we have two competing directors:
-
Methoxy Group (-OCH₃): A strongly activating, ortho, para-directing group due to its ability to donate electron density via resonance.[4]
-
Cyano Group (-CN): A strongly deactivating, meta-directing group due to its inductive electron withdrawal and resonance effects.
The powerful activating effect of the methoxy group dominates the directing outcome.[4] It directs the incoming electrophile to the positions ortho (C6) and para (C4) to itself. The cyano group directs to the position meta to itself (C5). The convergence of these directing effects strongly favors substitution at the C5 position, which is meta to the cyano group and ortho to the methoxy group (after considering the C4 position is para), leading to the desired product with high regioselectivity.
The electrophile in this reaction is believed to be the sulfur dioxide-chloride cation (SO₂Cl⁺), generated from the auto-protolysis of chlorosulfonic acid.[5][6] The mechanism follows the canonical steps of electrophilic aromatic substitution:
-
Formation of the Electrophile: 2 ClSO₃H ⇌ SO₂Cl⁺ + SO₄H⁻ + HCl
-
Electrophilic Attack: The π-system of the anisole ring attacks the SO₂Cl⁺ electrophile, forming a resonance-stabilized carbocation intermediate (sigma complex or arenium ion).
-
Deprotonation: A base (such as SO₄H⁻) removes a proton from the carbon bearing the new sulfonyl chloride group, restoring aromaticity and yielding the final product.
Large-Scale Synthesis Protocol
This protocol is designed for a nominal 100-gram scale of the starting material, 2-methoxybenzonitrile. Appropriate scaling factors should be applied for different batch sizes, with careful consideration of heat transfer in larger reactors.
Reagents and Materials
| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Quantity | Moles | Key Properties |
| 2-Methoxybenzonitrile | 16587-63-2 | 133.15 | 100 g | 0.751 | Substrate; moisture sensitive |
| Chlorosulfonic Acid | 7790-94-5 | 116.52 | 350 mL (611 g) | 5.24 | Reagent; highly corrosive, reacts violently with water |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | 1 L | - | Extraction solvent; volatile, regulated |
| Toluene | 108-88-3 | 92.14 | As needed | - | Recrystallization solvent |
| Hexane | 110-54-3 | 86.18 | As needed | - | Recrystallization co-solvent |
| Crushed Ice/Water | N/A | 18.02 | 3 kg | - | For quenching |
| Saturated NaCl (Brine) | 7647-14-5 | 58.44 | 500 mL | - | Aqueous wash |
| Anhydrous MgSO₄ | 7487-88-9 | 120.37 | As needed | - | Drying agent |
Equipment
-
5 L, 3-neck, round-bottom flask (or jacketed glass reactor)
-
Mechanical overhead stirrer with a glass or PTFE-coated paddle
-
Pressure-equalizing dropping funnel (1 L)
-
Thermometer or thermocouple probe
-
Nitrogen/Argon inlet
-
Gas outlet connected to an acid gas scrubber (containing NaOH solution)
-
Large container (e.g., 10 L plastic bucket) for ice bath and quenching
-
Large Buchner funnel and vacuum flask
-
Standard laboratory glassware for workup and recrystallization
Step-by-Step Experimental Procedure
Caption: Experimental workflow for the large-scale synthesis.
-
Reactor Setup & Reagent Charging:
-
Assemble the reactor setup and ensure all glassware is thoroughly dried to prevent premature hydrolysis of the reagent and product.[7]
-
Purge the system with dry nitrogen or argon.
-
Charge the reactor with chlorosulfonic acid (350 mL, 5.24 mol) under a positive pressure of inert gas.
-
Begin stirring and cool the acid to 0-5°C using an ice-salt bath.
-
-
Addition of Substrate:
-
Dissolve 2-methoxybenzonitrile (100 g, 0.751 mol) in a minimal amount of a dry, inert solvent like dichloromethane if it is solid at room temperature, or add it neat if liquid.
-
Add the substrate dropwise to the cold, stirred chlorosulfonic acid over 1.5-2 hours.
-
CRITICAL STEP: Maintain the internal temperature below 10°C throughout the addition to minimize side reactions and control the exotherm.[1]
-
-
Reaction Progression:
-
After the addition is complete, stir the mixture at 0-5°C for an additional hour.
-
Remove the ice bath and allow the reaction to slowly warm to room temperature (20-25°C).
-
Continue stirring for 4-6 hours. The reaction progress should be monitored by an appropriate in-process control (IPC).
-
IPC: Withdraw a small aliquot, quench it carefully in ice water, extract with ethyl acetate, and analyze by TLC or HPLC to confirm the consumption of the starting material.
-
-
Quenching and Isolation:
-
CRITICAL STEP: This step is highly hazardous and must be performed in a well-ventilated fume hood with extreme caution.
-
In a separate, large vessel, prepare a slurry of crushed ice and water (approx. 3 kg).
-
Slowly and carefully, pour the reaction mixture in a thin stream into the vigorously stirred ice slurry. This will generate large volumes of HCl gas.
-
A white solid will precipitate. Stir the slurry for 30 minutes to ensure complete precipitation and hydrolysis of excess chlorosulfonic acid.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the filter cake thoroughly with several portions of cold deionized water (3 x 500 mL) until the filtrate is neutral to pH paper. This removes residual acids.
-
-
Purification (Recrystallization):
-
The wet filter cake can be dried, but for highest purity, recrystallization is recommended.
-
Transfer the crude solid to a suitable flask and dissolve it in a minimum amount of hot toluene.
-
Slowly add hexane to the hot solution until a slight turbidity persists.
-
Allow the solution to cool slowly to room temperature, during which time crystals will form.
-
Further cool the mixture in an ice bath for at least 2 hours to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold hexane, and dry under vacuum at 40°C to a constant weight.
-
Expected Yield: 130-147 g (75-85%).
-
Expected Purity: >98% (by HPLC).
-
Process Safety and Hazard Management
Strict adherence to safety protocols is mandatory.
-
Chlorosulfonic Acid: Extremely corrosive and causes severe burns.[8] It reacts violently with water, releasing heat and toxic HCl gas. Handle only in a chemical fume hood with appropriate PPE.
-
Product (Sulfonyl Chloride): Corrosive and moisture-sensitive.[9] Inhalation may cause respiratory irritation.[10] Causes skin and eye burns.[9]
-
Personal Protective Equipment (PPE): A full-face shield, acid-resistant gloves (e.g., butyl rubber), a flame-retardant lab coat, and closed-toe shoes are required. An appropriate respirator should be available for emergencies.[10]
-
Quenching Hazard: The quenching of chlorosulfonic acid is highly exothermic and releases large quantities of HCl gas. Ensure the quench vessel is large enough and the addition is slow and controlled. The fume hood sash should be kept low.
-
Waste Disposal: All aqueous waste will be acidic and must be neutralized with a base (e.g., sodium bicarbonate or calcium carbonate) before disposal. Organic solvent waste should be collected in appropriately labeled containers.
Analytical Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques.
-
Appearance: White to off-white crystalline solid.
-
¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~8.1-8.2 (d, 1H), ~7.3-7.4 (dd, 1H), ~7.2-7.3 (d, 1H), ~4.0 (s, 3H).
-
¹³C NMR (CDCl₃, 100 MHz): Characteristic peaks for aromatic carbons, the nitrile carbon, the methoxy carbon, and the carbon attached to the sulfonyl group.
-
HPLC: To determine purity (>98%). A standard reverse-phase method (C18 column) with a water/acetonitrile gradient is typically suitable.
-
Mass Spectrometry (MS): To confirm the molecular weight (231.66 g/mol ).[1]
References
- 1. This compound|CAS 1261573-04-9 [benchchem.com]
- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 3. US7842834B2 - Process for the synthesis of sulfonyl halides and sulfonamides from sulfonic acid salts - Google Patents [patents.google.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. reddit.com [reddit.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. benchchem.com [benchchem.com]
- 8. fishersci.com [fishersci.com]
- 9. echemi.com [echemi.com]
- 10. static.cymitquimica.com [static.cymitquimica.com]
purification techniques for 2-Cyano-5-methoxybenzene-1-sulfonyl chloride
Application Note & Protocols
Topic: Purification Techniques for 2-Cyano-5-methoxybenzene-1-sulfonyl chloride Audience: Researchers, scientists, and drug development professionals.
Guide to High-Purity Isolation of this compound: Methodologies and Best Practices
Abstract
This compound is a pivotal building block in medicinal chemistry and organic synthesis, valued for its unique electronic and reactive properties.[1] The presence of impurities, particularly the corresponding sulfonic acid formed via hydrolysis, can significantly impede downstream applications, leading to reduced yields and complex product mixtures. This guide provides a comprehensive overview of robust purification techniques, including recrystallization, flash column chromatography, and aqueous washing protocols, designed to yield high-purity material. We delve into the mechanistic rationale behind each method, offer step-by-step protocols, and detail analytical techniques for purity verification, empowering researchers to select and execute the optimal strategy for their specific needs.
Compound Profile and Handling
This compound is a multifunctional reagent whose utility is directly linked to its purity.[1] Understanding its properties is the first step toward effective purification and handling.
Table 1: Physicochemical and Safety Data for this compound
| Property | Value | Source(s) |
| CAS Number | 1261573-04-9 | [1] |
| Molecular Formula | C₈H₆ClNO₃S | [1][2] |
| Molecular Weight | 231.66 g/mol | [1] |
| Appearance | Off-white to light yellow solid | [3] |
| Reactivity | Highly reactive sulfonyl chloride group, sensitive to nucleophiles (e.g., water, amines, alcohols).[1] | [1] |
| Thermal Stability | Decomposes at elevated temperatures (approx. >200°C).[1] | [1] |
| Primary Impurity | 2-Cyano-5-methoxybenzenesulfonic acid (via hydrolysis).[4] | [4] |
| Handling | Corrosive. Causes severe skin burns and eye damage.[5] Reacts with water.[6][7] | [5][6][7] |
| Storage | Store at 2-8°C under a dry, inert atmosphere (e.g., Nitrogen or Argon).[1][8] | [1][8] |
1.1. Critical Safety and Handling Precautions The high reactivity of the sulfonyl chloride moiety necessitates stringent safety protocols.
-
Personal Protective Equipment (PPE): Always use chemical-resistant gloves (e.g., nitrile), safety goggles, a face shield, and a lab coat.[6] Work should be conducted exclusively within a certified chemical fume hood.[9]
-
Anhydrous Conditions: The primary impurity, sulfonic acid, arises from hydrolysis.[4] Therefore, all glassware must be oven- or flame-dried, and anhydrous solvents should be used.[4][10] Reactions and purifications should be performed under an inert atmosphere.
-
Storage: Keep containers tightly sealed in a cool, dry, and well-ventilated area designated for corrosive materials, away from water and other incompatible substances like bases and alcohols.[6]
Purification Methodologies: Principles and Protocols
The choice of purification method depends on the nature and quantity of impurities, the required final purity, and the scale of the operation. The most common impurity, 2-cyano-5-methoxybenzenesulfonic acid, is significantly more polar than the target compound, a property that is exploited in all three methods described below.
Principle: This technique is ideal for removing small amounts of impurities from a solid compound. It relies on the difference in solubility between the desired compound and its impurities in a chosen solvent system at varying temperatures. The sulfonic acid impurity, being more polar, will either remain in the cold solvent or be less soluble in a non-polar solvent.
Causality of Experimental Choices:
-
Solvent Selection: The ideal solvent should dissolve the sulfonyl chloride sparingly at room temperature but completely at an elevated temperature. It must be aprotic to prevent hydrolysis. A non-polar solvent like toluene or a mixture of hexanes and a slightly more polar solvent like ethyl acetate is often effective.[10] The goal is to find a system where the sulfonyl chloride crystallizes upon cooling, leaving the more polar sulfonic acid impurity in the supernatant.
Experimental Protocol: Recrystallization from a Toluene/Hexane System
-
Place the crude this compound in an oven-dried flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere.
-
Add a minimal amount of warm toluene (e.g., 50-60°C) dropwise until the solid just dissolves. Rationale: Using the minimum volume of hot solvent ensures maximum recovery upon cooling.
-
If any insoluble impurities remain, perform a hot filtration through a pre-warmed filter funnel containing Celite or filter paper.
-
To the hot, clear solution, slowly add hexanes (an anti-solvent) until the solution becomes faintly turbid, indicating the saturation point has been reached.
-
Allow the flask to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once at room temperature, place the flask in an ice bath or refrigerator (2-8°C) for at least one hour to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals sparingly with a small amount of ice-cold hexanes to remove any residual soluble impurities.
-
Dry the crystals under high vacuum to remove all traces of solvent.
Caption: Workflow for purification by recrystallization.
Principle: This method separates compounds based on their differential adsorption to a solid stationary phase (e.g., silica gel) while being carried by a liquid mobile phase (eluent).[11][12] The less polar sulfonyl chloride will travel through the column faster than the highly polar sulfonic acid impurity.
Causality of Experimental Choices:
-
Stationary Phase: Silica gel is standard. However, some sulfonyl chlorides can be unstable on silica, which is slightly acidic.[13] To mitigate this, use a rapid "flash" technique and avoid letting the compound sit on the column for extended periods. Ensure the silica and solvents are anhydrous.
-
Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a moderately polar solvent (e.g., ethyl acetate or dichloromethane) is typical.[10] The optimal ratio should be determined by Thin Layer Chromatography (TLC) to achieve a retention factor (Rƒ) of ~0.3-0.4 for the desired product.
Experimental Protocol: Flash Chromatography
-
TLC Analysis: Dissolve a small sample of the crude material in dichloromethane and spot it on a TLC plate. Develop the plate in various hexane/ethyl acetate mixtures (e.g., 9:1, 4:1, 2:1) to find the optimal eluent system.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent (or pure hexanes) and pack the column, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane. Add a small amount of silica gel to this solution and evaporate the solvent to create a dry powder ("dry loading"). This technique generally results in better separation than loading a liquid solution.
-
Carefully add the dry-loaded sample to the top of the packed column.
-
Elution: Begin eluting the column with the solvent system determined by TLC. Apply positive pressure (air or nitrogen) to accelerate the solvent flow.
-
Fraction Collection: Collect fractions in test tubes and monitor the elution of the product by TLC.
-
Product Isolation: Combine the pure fractions, and remove the solvent using a rotary evaporator.
-
Dry the resulting solid under high vacuum.
Caption: Workflow for purification by flash chromatography.
Principle: This is a highly effective workup technique for removing water-soluble impurities like sulfonic acids. The crude solid is dissolved in a water-immiscible organic solvent, which is then washed with an aqueous solution. The polar sulfonic acid partitions into the aqueous layer, while the less polar sulfonyl chloride remains in the organic layer. This is an adaptation of the scrubbing method used for liquid sulfonyl chlorides.[4][14]
Causality of Experimental Choices:
-
Organic Solvent: A water-immiscible solvent like dichloromethane or ethyl acetate is required.
-
Aqueous Phase: Using ice-cold water or, even better, ice-cold dilute hydrochloric acid or brine minimizes hydrolysis of the product during the wash.[14] The excess chloride ions in HCl or brine can suppress the hydrolysis equilibrium.[14]
Experimental Protocol: Aqueous Wash
-
Dissolve the crude sulfonyl chloride in a suitable water-immiscible organic solvent (e.g., dichloromethane) in a separatory funnel.
-
Add an equal volume of ice-cold brine (saturated NaCl solution).
-
Stopper the funnel and shake vigorously for 30-60 seconds, periodically venting to release pressure.
-
Allow the layers to separate. The bottom layer will be the organic phase (for dichloromethane).
-
Drain the organic layer into a clean, dry Erlenmeyer flask. Discard the aqueous layer.
-
Return the organic layer to the funnel and repeat the wash if necessary (monitor by TLC).
-
Dry the separated organic layer over an anhydrous drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄).
-
Filter away the drying agent.
-
Remove the solvent via rotary evaporation and dry the product under high vacuum.
Caption: Workflow for purification by aqueous wash.
Purity Assessment
Post-purification analysis is essential to confirm the identity and purity of the final product. A combination of techniques provides the most comprehensive assessment.[15]
Table 2: Analytical Techniques for Purity Verification
| Technique | Purpose | Expected Result for Pure Sample |
| ¹H NMR | Structural verification and purity assessment. | Clean spectrum with expected chemical shifts and integration values. Absence of broad peaks corresponding to the sulfonic acid proton. Use of aprotic solvents like CDCl₃ is crucial.[15] |
| HPLC (RP) | Quantitative purity assessment. | A single major peak with >97% purity by area. The sulfonic acid impurity would appear as a more polar (earlier eluting) peak.[15][16] |
| Melting Point | Indicator of purity. | A sharp, defined melting range. Impurities typically broaden and depress the melting point. |
| FT-IR | Functional group identification. | Presence of characteristic strong absorption bands for S=O (sulfonyl) and S-Cl stretches.[15] |
Summary and Method Selection
Choosing the right purification strategy is key to success.
Table 3: Comparison of Purification Methodologies
| Method | Best For | Purity Achieved | Speed | Complexity |
| Recrystallization | Removing small amounts of impurities; large scale. | Good to Excellent | Slow (requires cooling) | Low |
| Flash Chromatography | Complex mixtures; difficult separations; small to medium scale. | Excellent | Moderate | High |
| Aqueous Wash | Removing polar, water-soluble impurities (e.g., sulfonic acid). | Good (as a workup step) | Fast | Low |
For most applications, an Aqueous Wash during the initial reaction workup followed by Recrystallization of the isolated crude solid provides an excellent balance of efficiency, scalability, and final purity. Flash Column Chromatography should be reserved for instances where recrystallization fails or when multiple, similarly-polar impurities are present.
References
- 1. This compound|CAS 1261573-04-9 [benchchem.com]
- 2. PubChemLite - this compound (C8H6ClNO3S) [pubchemlite.lcsb.uni.lu]
- 3. 2-chloro-5-Methoxybenzene-1-sulfonyl chloride CAS#: 201935-41-3 [amp.chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. 5-Cyano-2-methylbenzene-1-sulfonyl chloride | C8H6ClNO2S | CID 16794335 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. Sulfuryl chloride - Sciencemadness Wiki [sciencemadness.org]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. fishersci.com [fishersci.com]
- 10. rsc.org [rsc.org]
- 11. Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. US4549993A - Purification of crude, liquid organosulfonyl chloride - Google Patents [patents.google.com]
- 15. benchchem.com [benchchem.com]
- 16. Separation of Benzenesulfonyl chloride, 2,5-dichloro- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Application Notes and Protocols for the Characterization of 2-Cyano-5-methoxybenzene-1-sulfonyl chloride
Introduction
2-Cyano-5-methoxybenzene-1-sulfonyl chloride is a key building block in medicinal chemistry and organic synthesis. Its trifunctional nature, featuring a reactive sulfonyl chloride, an electron-withdrawing cyano group, and an electron-donating methoxy group, makes it a versatile reagent for the synthesis of a diverse range of sulfonamides and other derivatives with potential biological activity.[1] The precise characterization of this compound is paramount to ensure its purity, stability, and suitability for downstream applications in drug discovery and development.
This technical guide provides a comprehensive overview of the essential analytical methods for the thorough characterization of this compound. The protocols and insights provided herein are designed for researchers, scientists, and drug development professionals to ensure the quality and integrity of this important synthetic intermediate.
Molecular Structure and Physicochemical Properties
-
IUPAC Name: 2-cyano-5-methoxybenzenesulfonyl chloride[1]
| Property | Predicted Value | Source |
| Density | 1.50±0.1 g/cm³ | --INVALID-LINK--[2] |
| Boiling Point | 405.5±35.0 °C | --INVALID-LINK--[2] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of this compound, providing detailed information about the hydrogen (¹H) and carbon (¹³C) environments within the molecule.
Causality Behind Experimental Choices
The choice of deuterated solvent is critical. Chloroform-d (CDCl₃) is a common choice for sulfonyl chlorides due to its good solubilizing power and relatively clean spectral window. The chemical shifts observed in both ¹H and ¹³C NMR are influenced by the electron-withdrawing effects of the sulfonyl chloride and cyano groups, and the electron-donating effect of the methoxy group. These competing effects lead to a distinct substitution pattern on the aromatic ring, which can be unambiguously assigned through analysis of chemical shifts and coupling constants.
¹H NMR Spectroscopy Protocol
Sample Preparation:
-
Accurately weigh 10-20 mg of this compound into a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).
-
Cap the NMR tube and gently agitate until the sample is fully dissolved.
Instrument Parameters:
-
Spectrometer: 400 MHz or higher
-
Solvent: CDCl₃
-
Temperature: 25 °C
-
Number of Scans: 16-32
-
Relaxation Delay: 1-2 seconds
Expected ¹H NMR Data (Based on the isomer 4-Cyano-2-methoxybenzenesulfonyl chloride): [3]
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.1 | d | 1H | Aromatic H |
| ~7.4 | m | 2H | Aromatic H |
| ~4.1 | s | 3H | -OCH₃ |
Note: The exact chemical shifts and coupling patterns for this compound may differ slightly from its isomer due to the different substitution pattern.
¹³C NMR Spectroscopy Protocol
Instrument Parameters:
-
Spectrometer: 100 MHz or higher
-
Solvent: CDCl₃
-
Temperature: 25 °C
-
Decoupling: Proton decoupled
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise.
Expected ¹³C NMR Data (Based on the isomer 4-Cyano-2-methoxybenzenesulfonyl chloride): [3]
| Chemical Shift (δ) ppm | Assignment |
| ~157 | C-OCH₃ |
| ~135 | Aromatic C-SO₂Cl |
| ~131 | Aromatic CH |
| ~124 | Aromatic C-CN |
| ~120 | Aromatic CH |
| ~117 | -CN |
| ~57 | -OCH₃ |
Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the molecular formula with high accuracy.
Causality Behind Experimental Choices
Electrospray ionization (ESI) is a soft ionization technique well-suited for this molecule, as it is likely to produce the protonated molecular ion [M+H]⁺ with minimal fragmentation. This allows for a clear determination of the molecular weight. Fragmentation patterns, which can be induced, often involve the loss of the chlorine atom or the entire sulfonyl chloride group, providing further structural confirmation.
UPLC-MS Protocol
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent such as acetonitrile or methanol at a concentration of 1 mg/mL.
-
Further dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase.
Instrument Parameters:
-
LC System: UPLC or HPLC system
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A suitable gradient to ensure good peak shape and separation from any impurities.
-
Flow Rate: 0.3-0.5 mL/min
-
Injection Volume: 1-5 µL
-
MS Detector: ESI-TOF or ESI-QTOF
-
Ionization Mode: Positive (to observe [M+H]⁺ and [M+Na]⁺) and Negative (to observe [M-H]⁻)
-
Mass Range: 100-500 m/z
Predicted Mass Spectrometry Data: [4]
| Adduct | m/z (Predicted) |
| [M+H]⁺ | 231.98298 |
| [M+Na]⁺ | 253.96492 |
| [M-H]⁻ | 229.96842 |
Infrared (IR) Spectroscopy
FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in this compound.
Causality Behind Experimental Choices
The presence of the sulfonyl chloride, cyano, and methoxy groups, along with the substituted benzene ring, will give rise to a series of characteristic absorption bands. The strong absorptions corresponding to the S=O stretches of the sulfonyl chloride group are particularly diagnostic.
FT-IR Spectroscopy Protocol
Sample Preparation (ATR):
-
Ensure the ATR crystal is clean.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
Instrument Parameters:
-
Spectrometer: FT-IR spectrometer with an ATR accessory
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32
Expected IR Absorption Bands (Based on the isomer 4-Cyano-2-methoxybenzenesulfonyl chloride): [3]
| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity |
| ~3100 | C-H stretch (aromatic) | Medium-Weak |
| ~2230 | C≡N stretch | Medium-Strong |
| ~1590, ~1480 | C=C stretch (aromatic ring) | Medium-Strong |
| ~1380 | SO₂ asymmetric stretch | Strong |
| ~1170 | SO₂ symmetric stretch | Strong |
| ~1280 | C-O stretch (aryl ether) | Strong |
| ~600-500 | S-Cl stretch | Strong |
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary method for assessing the purity of this compound and for quantifying it in reaction mixtures or formulations.
Causality Behind Experimental Choices
Reversed-phase HPLC is the most common mode for the analysis of moderately polar organic compounds like sulfonyl chlorides. A C18 column provides good retention and separation. The mobile phase, typically a mixture of water and a polar organic solvent like acetonitrile or methanol, is chosen to elute the compound with a reasonable retention time and good peak shape. The addition of a small amount of acid, such as formic or phosphoric acid, can improve peak symmetry by suppressing the ionization of any acidic impurities.[5] Due to the reactive nature of sulfonyl chlorides, derivatization may sometimes be employed to enhance detection or improve stability, though direct analysis is often feasible.[6][7]
HPLC Purity Analysis Protocol
Sample Preparation:
-
Accurately weigh approximately 10 mg of the sample into a 10 mL volumetric flask.
-
Dissolve in and dilute to volume with acetonitrile.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Instrument Parameters:
-
LC System: HPLC or UPLC system with UV detector
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)[6]
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: Start with a higher percentage of A and gradually increase B to elute the compound and any impurities. A typical gradient might be 95:5 (A:B) to 5:95 (A:B) over 20 minutes.
-
Flow Rate: 1.0 mL/min[6]
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
UV Detection: 254 nm or a wavelength of maximum absorbance determined by a PDA detector.
Experimental Workflows
Caption: NMR Spectroscopy Workflow.
Caption: HPLC Purity Analysis Workflow.
References
- 1. This compound|CAS 1261573-04-9 [benchchem.com]
- 2. chembk.com [chembk.com]
- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 4. PubChemLite - this compound (C8H6ClNO3S) [pubchemlite.lcsb.uni.lu]
- 5. Separation of Methanesulfonyl chloride on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. researchgate.net [researchgate.net]
- 7. nbinno.com [nbinno.com]
Application Notes and Protocols for 2-Cyano-5-methoxybenzene-1-sulfonyl chloride in Agrochemical Synthesis
Introduction: The Pivotal Role of Substituted Benzenesulfonyl Chlorides in Modern Agrochemicals
In the landscape of modern crop protection, sulfonylurea herbicides stand out for their high efficacy at low application rates, broad-spectrum weed control, and favorable toxicological profiles. The synthesis of these complex molecules hinges on the precise and efficient assembly of key structural motifs. Among the most critical precursors are substituted benzenesulfonyl chlorides, which form the backbone of the sulfonylurea bridge. 2-Cyano-5-methoxybenzene-1-sulfonyl chloride is a highly functionalized and reactive intermediate of significant interest in the synthesis of next-generation sulfonylurea herbicides.
The strategic placement of the cyano and methoxy groups on the benzene ring allows for fine-tuning of the final molecule's herbicidal activity, selectivity, and environmental fate. The electron-withdrawing cyano group can influence the acidity of the sulfonamide proton, which is crucial for the molecule's binding to the target enzyme, acetolactate synthase (ALS).[1] This enzyme is essential for the biosynthesis of branched-chain amino acids in plants, and its inhibition leads to plant death.[1] The methoxy group, an electron-donating group, can impact the molecule's uptake and translocation within the plant. This application note provides a comprehensive guide to the use of this compound in the synthesis of key agrochemicals, with a focus on practical, field-proven protocols and the underlying chemical principles.
Core Application: Synthesis of Sulfonylurea Herbicides
The primary application of this compound in the agrochemical industry is as a key building block for the synthesis of sulfonylurea herbicides. The general synthetic route involves the coupling of the sulfonyl chloride with a heterocyclic amine, typically an aminopyrimidine or aminotriazine, to form the sulfonylurea bridge.[2][3]
Exemplary Synthesis: Mesosulfuron-methyl
Mesosulfuron-methyl is a post-emergence herbicide widely used for the control of grass weeds in wheat, rye, and triticale. The synthesis of mesosulfuron-methyl provides an excellent case study for the application of this compound. The overall synthesis can be envisioned in two main stages: the formation of the key sulfonamide intermediate and its subsequent coupling with the pyrimidine moiety.
Workflow for the Synthesis of Mesosulfuron-methyl
Caption: A simplified workflow for the synthesis of Mesosulfuron-methyl.
The first critical step is the conversion of this compound to the corresponding sulfonamide. This is typically achieved through ammonolysis, a nucleophilic substitution reaction with ammonia.[4] The resulting 2-Cyano-5-methoxybenzenesulfonamide is then coupled with a suitably activated 2-amino-4,6-dimethoxypyrimidine derivative.
Detailed Protocol: Synthesis of 2-Cyano-5-methoxybenzenesulfonamide
This protocol details the laboratory-scale synthesis of the key sulfonamide intermediate.
Materials and Equipment:
-
This compound (Purity: ≥98%)
-
Aqueous ammonia (28-30%)
-
Dichloromethane (DCM)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask with a magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 10.0 g (43.1 mmol) of this compound in 100 mL of dichloromethane. Cool the solution to 0-5 °C using an ice bath.
-
Ammonolysis: Slowly add 15 mL of concentrated aqueous ammonia (28-30%) to the stirred solution via the dropping funnel over a period of 30 minutes, ensuring the temperature remains below 10 °C. A white precipitate will form.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting sulfonyl chloride is consumed.
-
Work-up: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 50 mL of 1 M HCl, 50 mL of water, and 50 mL of saturated sodium bicarbonate solution.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude 2-Cyano-5-methoxybenzenesulfonamide can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to afford a white solid.
Expected Yield and Characterization:
| Parameter | Expected Value |
| Yield | 85-95% |
| Appearance | White crystalline solid |
| Melting Point | 175-178 °C |
| ¹H NMR | Consistent with the structure |
| Purity (HPLC) | ≥98% |
Causality Behind Experimental Choices:
-
Low Temperature: The reaction is performed at low temperature to control the exothermicity of the reaction between the sulfonyl chloride and ammonia and to minimize potential side reactions.
-
Aqueous Work-up: The series of washes with acidic, neutral, and basic solutions is crucial for removing unreacted ammonia, ammonium salts, and other impurities.
-
Recrystallization: This purification technique is employed to obtain a high-purity product suitable for the subsequent coupling reaction.
Protocol for the Synthesis of Mesosulfuron-methyl from 2-Cyano-5-methoxybenzenesulfonamide
This protocol outlines the coupling of the synthesized sulfonamide with 2-amino-4,6-dimethoxypyrimidine. The synthesis of 2-amino-4,6-dimethoxypyrimidine is a well-established process and can be achieved through various methods, for instance, from guanidine nitrate and diethyl malonate.[5][6]
Materials and Equipment:
-
2-Cyano-5-methoxybenzenesulfonamide (from the previous step)
-
Phenyl chloroformate
-
Anhydrous acetonitrile
-
Potassium carbonate (anhydrous, powdered)
-
Three-neck round-bottom flask with a reflux condenser and nitrogen inlet
-
Heating mantle with a temperature controller
-
Standard laboratory glassware
Reaction Pathway for Mesosulfuron-methyl Synthesis
Caption: The key coupling reaction in the synthesis of Mesosulfuron-methyl.
Procedure:
-
Activation of Pyrimidine: In a dry 250 mL three-neck flask under a nitrogen atmosphere, suspend 5.0 g (32.2 mmol) of 2-amino-4,6-dimethoxypyrimidine and 5.3 g (38.6 mmol) of anhydrous potassium carbonate in 100 mL of anhydrous acetonitrile. To this suspension, add a solution of 5.0 g (32.0 mmol) of phenyl chloroformate in 20 mL of anhydrous acetonitrile dropwise at room temperature.
-
Formation of Isocyanate Intermediate: Stir the mixture at room temperature for 1 hour. The formation of the isocyanate or a related activated intermediate is crucial for the subsequent coupling.
-
Coupling Reaction: To the reaction mixture, add 6.8 g (32.0 mmol) of 2-Cyano-5-methoxybenzenesulfonamide. Heat the mixture to reflux (approximately 82 °C) and maintain reflux for 4-6 hours. Monitor the reaction by TLC or HPLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: The crude mesosulfuron-methyl is purified by recrystallization from a suitable solvent such as methanol or ethanol to yield the final product as a solid.
Quantitative Data Summary:
| Reactant | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) | Molar Ratio |
| 2-Amino-4,6-dimethoxypyrimidine | 155.15 | 5.0 | 32.2 | 1.0 |
| Phenyl Chloroformate | 156.57 | 5.0 | 32.0 | ~1.0 |
| 2-Cyano-5-methoxybenzenesulfonamide | 212.22 | 6.8 | 32.0 | ~1.0 |
| Potassium Carbonate | 138.21 | 5.3 | 38.6 | 1.2 |
Application in the Synthesis of Iodosulfuron-methyl-sodium
This compound is also a precursor for the synthesis of other important sulfonylurea herbicides, such as iodosulfuron-methyl-sodium. The synthetic strategy is analogous to that of mesosulfuron-methyl, involving the formation of a sulfonamide and subsequent coupling with an appropriate heterocyclic amine. In the case of iodosulfuron-methyl-sodium, the benzene ring of the sulfonyl chloride would be further substituted with iodine. The synthesis of the iodosulfuron-methyl sodium salt has been described in the literature, often starting from intermediates that can be derived from precursors like this compound.[10][11][12][13]
Conclusion and Future Perspectives
This compound has established itself as a valuable and versatile building block in the synthesis of highly active sulfonylurea herbicides. The protocols and principles outlined in this application note provide a solid foundation for researchers and professionals in the agrochemical industry to utilize this reagent effectively. The continued exploration of novel reaction methodologies and the development of more efficient and sustainable synthetic routes will further enhance the utility of this compound in the creation of innovative crop protection solutions.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Buy 2,4-Dichloro-5-methoxybenzene-1-sulfonyl chloride [smolecule.com]
- 5. Synthesis of 2-Amino-4,6-dimethoxypyrimidine (ADM) - ProQuest [proquest.com]
- 6. CN102898382A - Method for synthesizing 2-amino-4,6-dimethoxypyrimidine - Google Patents [patents.google.com]
- 7. Process For Preparation Of 2 Amino 4,6 Dimethoxypyrimidine [quickcompany.in]
- 8. CN103159684B - Method for preparing 2-amino-4, 6-dimethoxypyrimidine - Google Patents [patents.google.com]
- 9. scispace.com [scispace.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Iodosulfuron-Methyl-Based Herbicidal Ionic Liquids Comprising Alkyl Betainate Cation as Novel Active Ingredients with Reduced Environmental Impact and Excellent Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. WO2017071410A1 - Process for preparing novel crystalline form of iodosulfuron-methyl-sodium and use - Google Patents [patents.google.com]
Troubleshooting & Optimization
common side reactions with 2-Cyano-5-methoxybenzene-1-sulfonyl chloride
Welcome to the technical support center for 2-Cyano-5-methoxybenzene-1-sulfonyl chloride. This guide is intended for researchers, scientists, and drug development professionals who are utilizing this versatile reagent in their synthetic endeavors. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) designed to address common challenges and side reactions encountered during its use. Our aim is to provide not just solutions, but also the underlying scientific principles to empower you to optimize your experimental outcomes.
Introduction to this compound
This compound (CAS 1261573-04-9) is a highly reactive building block frequently employed in the synthesis of sulfonamides and sulfonate esters, which are key functional groups in many pharmaceutical agents.[1] Its chemical structure, featuring a potent sulfonyl chloride moiety, an electron-withdrawing cyano group ortho to the sulfonyl chloride, and an electron-donating methoxy group, imparts a unique reactivity profile that, while advantageous, can also lead to specific side reactions.[1] This guide will help you navigate these challenges.
Core Characteristics and Handling
| Property | Value | Source |
| Molecular Formula | C₈H₆ClNO₃S | [1] |
| Molecular Weight | 231.66 g/mol | [1] |
| Appearance | Solid | [2] |
| Storage Conditions | 2-8°C under an inert atmosphere | [1] |
Hazard Note: this compound is classified as a hazardous substance (UN 3261, Class 8) and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.[1] It is corrosive and can cause severe skin burns and eye damage.
Troubleshooting Guide & FAQs
FAQ 1: My reaction is sluggish or incomplete. What are the likely causes and how can I improve the conversion?
Common Causes:
-
Low Nucleophilicity of the Amine/Alcohol: Sterically hindered or electron-deficient amines and alcohols will react more slowly with the sulfonyl chloride.
-
Inadequate Base: The choice and amount of base are critical for neutralizing the HCl generated during the reaction and for activating the nucleophile.
-
Poor Reagent Quality: this compound is highly sensitive to moisture. Hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid will reduce the amount of active reagent available for your reaction.
Troubleshooting Steps:
-
Assess Nucleophile Reactivity: For weakly nucleophilic amines or alcohols, consider using a stronger base or a higher reaction temperature. However, be mindful that higher temperatures can promote side reactions.
-
Optimize the Base:
-
Pyridine: Often used as both a base and a solvent, it can effectively catalyze the reaction.
-
Triethylamine (TEA): A stronger, non-nucleophilic base that can be effective. Use at least one equivalent to scavenge the HCl produced. For salt forms of amines (e.g., hydrochlorides), an additional equivalent of base is required.
-
DMAP (4-Dimethylaminopyridine): A highly effective nucleophilic catalyst, often used in small, catalytic amounts (1-10 mol%) in conjunction with a stoichiometric amount of a non-nucleophilic base like TEA.
-
-
Ensure Anhydrous Conditions:
-
Thoroughly dry all glassware in an oven before use.
-
Use anhydrous solvents.
-
Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Use a fresh bottle of this compound or ensure the existing stock has been properly stored.
-
References
improving the yield of sulfonamide synthesis with 2-Cyano-5-methoxybenzene-1-sulfonyl chloride
Troubleshooting Guide: Overcoming Low Yields in Sulfonamide Synthesis
This guide is structured to help you systematically identify and resolve common issues encountered during the synthesis of sulfonamides with 2-Cyano-5-methoxybenzene-1-sulfonyl chloride.
Q1: My reaction yield is unexpectedly low. What are the most critical initial checks?
A1: When confronting a low-yield sulfonamide synthesis, a systematic review of your initial setup and reagents is the most effective starting point. Often, the root cause lies in one of these fundamental areas.
-
Reagent Quality and Handling:
-
This compound: This reagent is highly reactive and exceptionally sensitive to moisture.[1][2] Hydrolysis to the corresponding sulfonic acid is the most common deactivation pathway, rendering it unreactive towards the amine.[2] Always use a freshly opened bottle or a properly stored (at 2-8°C under an inert atmosphere) reagent.[1] Visually inspect for any clumping, which may indicate moisture contamination.
-
Amine: Ensure the amine is of high purity and dry. Aliphatic amines, in particular, can absorb atmospheric carbon dioxide to form carbamate salts, which will not participate in the reaction.[2]
-
Solvent: The use of anhydrous solvents is non-negotiable. Residual water will readily hydrolyze the sulfonyl chloride.[2] Use freshly dried solvents or purchase high-quality anhydrous grades.
-
Base: If using a tertiary amine base like triethylamine (TEA) or pyridine, it must be pure and dry.
-
-
Reaction Stoichiometry:
-
Carefully re-calculate and verify the molar ratios of your reactants. A common and effective starting point is a 1:1 to 1:1.1 ratio of the amine to the sulfonyl chloride.
-
The base is typically used in a slight excess (1.1–1.5 equivalents) to effectively scavenge the hydrochloric acid (HCl) generated during the reaction.[2][3]
-
-
Reaction Atmosphere:
-
The entire reaction should be conducted under a dry, inert atmosphere (e.g., nitrogen or argon).[2] This prevents atmospheric moisture from degrading the highly sensitive sulfonyl chloride.
-
Q2: I've confirmed my reagents and stoichiometry are correct, but the yield is still poor. How should I optimize the reaction conditions?
A2: The interplay between the base, solvent, temperature, and addition rate is critical for success. An inappropriate choice in one area can dramatically hinder the reaction's efficiency.[4]
-
Base Selection: The base neutralizes the generated HCl, preventing the protonation and deactivation of the primary/secondary amine nucleophile.[5]
-
Pyridine: Often an excellent choice as it can also serve as a nucleophilic catalyst.
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA): These are stronger, non-nucleophilic bases that are effective HCl scavengers. DIPEA is sterically hindered, which can be advantageous in preventing side reactions with the sulfonyl chloride.
-
Inorganic Bases: In some cases, particularly in two-phase systems, inorganic bases like K₂CO₃ or NaHCO₃ can be used, though they are less common in standard organic solvents.
-
-
Solvent Choice: The solvent must dissolve the reactants and be inert to the reaction conditions.
-
Dichloromethane (DCM): A common, non-polar aprotic solvent that works well for many sulfonamide formations.
-
Tetrahydrofuran (THF) or Acetonitrile (CH₃CN): Polar aprotic solvents that are also excellent choices.[6] Acetonitrile can be particularly effective.
-
Toluene: Can be used, especially if higher temperatures are required, but ensure it is rigorously dried.
-
-
Temperature and Addition Rate Control:
-
The reaction of an amine with a sulfonyl chloride is typically exothermic. Start the reaction at 0 °C by adding the sulfonyl chloride solution dropwise to the stirred solution of the amine and base.
-
Slow, controlled addition is crucial. Adding the sulfonyl chloride too quickly can lead to localized heating, promoting side reactions and decomposition.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for several hours (or overnight) to ensure completion. If the reaction is sluggish, gentle heating (e.g., to 40-50 °C) may be necessary, but this should be approached with caution as excessive heat can degrade the product or starting materials.[2]
-
Experimental Workflow for Sulfonamide Synthesis
Caption: General workflow for sulfonamide synthesis.
Q3: I see multiple spots on my TLC plate. What are the likely side products and how can I avoid them?
A3: The formation of side products is a common cause of low yields. Identifying and mitigating these pathways is key to a clean reaction.
-
Hydrolysis Product (Sulfonic Acid):
-
Identification: This is the most common impurity. It is highly polar and will typically remain at the baseline of your TLC plate.
-
Cause: Reaction of this compound with water.[2]
-
Prevention: Strictly adhere to anhydrous conditions. Use dry solvents, an inert atmosphere, and ensure your amine and base are free of water.
-
-
Bis-sulfonylation of Primary Amines:
-
Identification: A less polar spot on TLC compared to your desired product. This occurs when a primary amine (R-NH₂) reacts with two equivalents of the sulfonyl chloride to form R-N(SO₂Ar)₂.
-
Cause: Using an excess of the sulfonyl chloride relative to the primary amine.
-
Prevention: Use a slight excess of the amine (e.g., 1.1 equivalents) and add the sulfonyl chloride slowly to the amine solution, never the other way around.
-
-
Unreacted Starting Material:
-
Identification: Spots corresponding to your starting amine and sulfonyl chloride (the latter may appear as the sulfonic acid on the TLC plate if silica gel is used).
-
Cause: Incomplete reaction due to insufficient reaction time, incorrect temperature, or a deactivated reagent.
-
Prevention: Allow the reaction to stir for an adequate amount of time (monitor by TLC/LC-MS).[7] If the reaction has stalled, consider a slight increase in temperature.[8]
-
Q4: My reaction seems to have worked, but I'm losing a lot of product during the aqueous workup and purification. What can I do?
A4: Product loss during isolation is a frustrating but preventable issue. Optimizing your extraction and purification strategy is essential.
-
Aqueous Workup:
-
pH Adjustment: The sulfonamide N-H bond is weakly acidic. During workup, washing with a strong base (e.g., 1M NaOH) can deprotonate your product, making it water-soluble and causing it to be lost to the aqueous layer. Conversely, washing with acid (e.g., 1M HCl) is necessary to remove excess amine base. A typical workup involves a sequence of washes: 1M HCl (to remove amine base), saturated NaHCO₃ (to neutralize any remaining acid), and finally brine (to remove bulk water).
-
Emulsions: If emulsions form during extraction, adding more brine or filtering the mixture through a pad of celite can help break them.
-
-
Purification:
-
Column Chromatography: This is the most common method for purifying sulfonamides.
-
Solvent System: A gradient of ethyl acetate in hexanes or DCM/methanol is typically effective.
-
Streaking: Sulfonamides can sometimes "streak" on silica gel columns due to their acidic proton. Adding a very small amount (0.1-0.5%) of acetic acid or TEA to the eluent can often lead to sharper peaks and better separation.
-
-
Recrystallization: If your crude product is relatively clean (>90%), recrystallization can be a highly effective method to obtain very pure material and is often more scalable than chromatography. Common solvent systems include ethanol/water or ethyl acetate/hexanes.
-
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting low sulfonamide yield.
Frequently Asked Questions (FAQs)
-
Q: What is the primary role of the base in this reaction?
-
A: The reaction between this compound and an amine generates one equivalent of hydrochloric acid (HCl).[3] The primary role of the base (e.g., pyridine, TEA) is to act as an acid scavenger, neutralizing the HCl as it is formed. If left unneutralized, the HCl would protonate the starting amine, forming an ammonium salt that is no longer nucleophilic and thus, will not react with the sulfonyl chloride.
-
-
Q: How should I properly handle and store this compound?
-
A: This compound is classified as a dangerous good (UN 3261, Class 8) and is corrosive.[1] It must be handled with appropriate personal protective equipment (gloves, safety glasses, lab coat) in a well-ventilated fume hood. It is highly sensitive to moisture and should be stored tightly sealed in a cool (2-8°C), dry place under an inert atmosphere like argon or nitrogen.[1]
-
-
Q: What are the best analytical techniques to monitor the reaction and confirm my final product?
-
A:
-
Reaction Monitoring: Thin-Layer Chromatography (TLC) is the quickest method. A more precise technique is Liquid Chromatography-Mass Spectrometry (LC-MS), which can track the disappearance of starting material masses and the appearance of the product mass.[7][9]
-
Product Confirmation: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the structure of the final product. High-Resolution Mass Spectrometry (HRMS) will confirm the elemental composition. High-Performance Liquid Chromatography (HPLC) is used to determine the purity of the final compound.[9][10]
-
-
Detailed Experimental Protocol
General Protocol for the Synthesis of a Sulfonamide
This protocol describes a general procedure on a 1 mmol scale.
-
Preparation:
-
To an oven-dried, round-bottom flask equipped with a magnetic stir bar, add the amine (1.0 mmol, 1.0 eq) and the base (e.g., pyridine, 1.5 mmol, 1.5 eq).
-
Under an inert atmosphere of nitrogen, add anhydrous dichloromethane (DCM, 5 mL).
-
Cool the flask to 0 °C in an ice-water bath.
-
-
Reaction:
-
In a separate dry vial, dissolve this compound (231.66 mg, 1.0 mmol, 1.0 eq) in anhydrous DCM (3 mL).[1]
-
Using a syringe, add the sulfonyl chloride solution dropwise to the stirred amine solution over 10-15 minutes.
-
After the addition is complete, stir the reaction mixture at 0 °C for 30 minutes, then remove the ice bath and allow it to warm to room temperature.
-
-
Monitoring and Workup:
-
Stir at room temperature for 4-16 hours. Monitor the reaction's progress by TLC or LC-MS until the starting amine is consumed.
-
Quench the reaction by adding deionized water (10 mL).
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with 1M HCl (10 mL), saturated aqueous NaHCO₃ solution (10 mL), and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel, eluting with an appropriate solvent system (e.g., a gradient of 0-50% ethyl acetate in hexanes) to afford the pure sulfonamide.
-
Quantitative Data Summary Table
| Parameter | Recommendation | Rationale |
| Amine:Sulfonyl Chloride Ratio | 1.05 : 1.0 | A slight excess of the amine ensures the complete consumption of the more valuable sulfonyl chloride. |
| Base Equivalents | 1.2 - 1.5 eq | Ensures complete neutralization of generated HCl without significant excess that could complicate workup.[2] |
| Concentration | 0.1 - 0.3 M | A moderate concentration balances reaction rate with effective heat dissipation. |
| Temperature | 0 °C to RT | Controls the initial exothermic reaction and prevents thermal decomposition.[2] |
| Addition Time | 10 - 30 min | Slow addition prevents localized heating and minimizes side product formation. |
References
- 1. This compound|CAS 1261573-04-9 [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Sulfonamide - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. frontiersrj.com [frontiersrj.com]
- 6. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. ymerdigital.com [ymerdigital.com]
- 10. quora.com [quora.com]
managing temperature in reactions with 2-Cyano-5-methoxybenzene-1-sulfonyl chloride
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Cyano-5-methoxybenzene-1-sulfonyl chloride. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address challenges related to temperature management during its use in chemical reactions. Our focus is on providing not just procedural steps, but the underlying scientific principles to empower you to make informed decisions in your experiments.
Introduction: The Critical Role of Temperature
This compound is a highly reactive building block, prized for its ability to form sulfonamides and sulfonate esters, which are key functional groups in many pharmaceutical compounds.[1] The sulfonyl chloride group (-SO₂Cl) is a potent electrophile, making it highly susceptible to reaction with nucleophiles like amines and alcohols.[1][2] This high reactivity, however, is a double-edged sword. The reactions are often highly exothermic, meaning they release significant heat.[3][4] Failure to properly manage this heat can lead to a cascade of undesirable outcomes, including:
-
Reduced Yield and Purity: Side reactions become more prevalent at elevated temperatures.
-
Byproduct Formation: Undesired products, such as disulfonated species or products of decomposition, can form.[5][6]
-
Poor Selectivity: In cases where multiple reaction pathways are possible, temperature can dictate the dominant product (kinetic vs. thermodynamic control).[5][7]
-
Thermal Runaway: In a worst-case scenario, an uncontrolled exothermic reaction can lead to a rapid, self-sustaining increase in temperature and pressure, posing a significant safety hazard.[3][8]
This guide is designed to help you navigate these challenges by providing a framework for precise temperature control.
Frequently Asked Questions (FAQs)
Q1: My reaction with an amine is giving a low yield of the desired sulfonamide. Could temperature be the issue?
A1: Yes, suboptimal temperature is a very common culprit for low yields in sulfonamide formation.[9] Here’s how temperature plays a role:
-
Too Low: If the temperature is too low (e.g., unnecessarily holding at -20 °C or 0 °C for an unreactive amine), the reaction rate may be too slow, leading to incomplete conversion of your starting materials within a practical timeframe.[9]
-
Too High: Conversely, excessive heat can promote side reactions. For instance, with primary amines, high local concentrations and temperatures can lead to the formation of a di-sulfonated byproduct.[6] Furthermore, the sulfonyl chloride itself can degrade at high temperatures; the presence of the cyano group suggests a decomposition temperature around 200°C, but side reactions will occur long before this.[1]
Recommendation: A common and effective strategy is to start the reaction at a low temperature (0 °C) and then allow it to slowly warm to room temperature.[9] This approach helps to control the initial exotherm when the highly reactive reagents are mixed.
Q2: I'm observing the formation of multiple products. How can I use temperature to improve the selectivity of my reaction?
A2: Temperature is a powerful tool for controlling selectivity, often determining whether a reaction yields the kinetic or thermodynamic product.
-
Kinetic vs. Thermodynamic Control:
-
The kinetic product is the one that forms the fastest and is favored at lower temperatures.
-
The thermodynamic product is the most stable product and is favored at higher temperatures, which provide enough energy to overcome the activation barrier for its formation (and potentially reverse the formation of the kinetic product).
-
A classic example is the sulfonation of phenol, where low temperatures (25-40°C) favor the ortho isomer (kinetic product), while higher temperatures (100-110°C) favor the more stable para isomer (thermodynamic product).[5] While your specific substrate is different, the principle remains the same. If you are forming an undesired isomer, consider lowering the reaction temperature to favor the kinetically controlled pathway.[6]
Q3: My reaction mixture is turning dark brown or black. What is causing this and how can I prevent it?
A3: Dark coloration often indicates decomposition or oxidation side reactions, which are typically accelerated by heat.[5]
-
Causes:
-
Oxidation: Aromatic compounds, especially those with electron-donating groups like the methoxy group on your reagent, can be susceptible to oxidation at higher temperatures.
-
Decomposition: Impurities in starting materials or the solvent can sometimes catalyze decomposition pathways that produce colored, often polymeric, byproducts.[5]
-
-
Preventative Measures:
-
Strict Temperature Control: Avoid excessively high temperatures. Use an ice bath during the addition of reagents to dissipate the heat of reaction.
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative side reactions by excluding atmospheric oxygen.[5][6]
-
High-Purity Reagents: Ensure your starting materials and solvents are pure and anhydrous. Water can lead to hydrolysis of the sulfonyl chloride to the unreactive sulfonic acid.[1]
-
Troubleshooting Guide: Temperature-Related Issues
This section provides a systematic approach to diagnosing and solving common problems encountered when working with this compound.
| Symptom / Observation | Potential Cause (Temperature-Related) | Recommended Action |
| Low or No Conversion | Reaction temperature is too low, resulting in a sluggish reaction rate. | 1. Monitor the reaction by TLC or LC-MS. 2. If no progress is observed, allow the reaction to slowly warm to room temperature. 3. If still no reaction, consider gentle heating (e.g., to 40-50 °C), but monitor closely for byproduct formation.[9] |
| Rapid, Uncontrolled Temperature Spike (Exotherm) | Reagents added too quickly without adequate cooling. High concentration of reactants. | 1. Immediate Action: If safe, immerse the reaction vessel in a larger ice/water or dry ice/acetone bath. 2. Prevention: Add the sulfonyl chloride dropwise to the nucleophile solution pre-cooled to 0 °C. Use a dropping funnel for controlled addition.[6][9] 3. Use an inert solvent to dilute the reactants and help dissipate heat.[6] |
| Formation of a More Polar Baseline Spot on TLC | Hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid due to moisture and potentially elevated temperature. | 1. Ensure all glassware is flame-dried or oven-dried. 2. Use anhydrous solvents. 3. Conduct the reaction under an inert atmosphere to exclude atmospheric moisture. 4. Keep reaction temperatures low to minimize the rate of hydrolysis. |
| Significant Di-sulfonylation of Primary Amine | High reaction temperature and/or localized high concentration of the sulfonyl chloride. | 1. Conduct the reaction at a lower temperature (start at 0 °C).[6] 2. Add the sulfonyl chloride solution slowly and dropwise to the amine solution to avoid localized "hot spots."[6] 3. Ensure a 1:1 molar ratio of amine to sulfonyl chloride.[6] |
| Formation of Unexpected Isomers | Reaction temperature is favoring the thermodynamic product when the kinetic product is desired (or vice-versa). | 1. To favor the kinetic product, run the reaction at a consistently lower temperature (e.g., 0 °C or below). 2. To favor the thermodynamic product, a higher temperature may be required, but this must be balanced against the risk of decomposition and other side reactions.[5] |
Experimental Protocols: Best Practices for Temperature Control
Protocol 1: General Procedure for Sulfonamide Synthesis with an Amine
This protocol emphasizes the control of the initial exothermic event.
Materials:
-
This compound
-
Primary or secondary amine (1.0 eq.)
-
Tertiary amine base (e.g., triethylamine, 1.2 eq.)
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))
-
Standard glassware for inert atmosphere reactions, including a dropping funnel and a thermometer.
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a dropping funnel, and a nitrogen or argon inlet.
-
Initial Cooling: In the flask, dissolve the amine (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous DCM. Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition: Dissolve the this compound (1.1 eq.) in a separate flask with anhydrous DCM. Transfer this solution to the dropping funnel.
-
Controlled Reaction: Add the sulfonyl chloride solution dropwise to the stirred, cooled amine solution over a period of 30-60 minutes. Crucially, monitor the internal temperature and ensure it does not rise significantly above 5 °C during the addition.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to continue stirring at 0 °C for one hour.
-
Warming and Monitoring: Remove the ice bath and allow the reaction to slowly warm to room temperature. Continue to stir for an additional 2-16 hours, monitoring the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl. Proceed with standard extraction, washing, drying, and purification procedures.
Visual Workflow for Temperature Management
Caption: Workflow for controlled sulfonamide synthesis.
Logical Decision Making for Troubleshooting
When a reaction does not proceed as expected, a logical approach to troubleshooting is essential. The following diagram illustrates a decision-making process focused on temperature-related issues.
Caption: Decision tree for troubleshooting temperature issues.
References
- 1. This compound|CAS 1261573-04-9 [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 4. Chemical approaches to the sulfation of small molecules: current progress and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. gasmet.com [gasmet.com]
- 9. benchchem.com [benchchem.com]
troubleshooting low reactivity of 2-Cyano-5-methoxybenzene-1-sulfonyl chloride
Welcome to the technical support guide for 2-Cyano-5-methoxybenzene-1-sulfonyl chloride. This resource is designed for researchers, chemists, and drug development professionals to address common challenges encountered during its use in synthesis, with a particular focus on its apparent low reactivity in sulfonylation reactions.
Introduction: Understanding the Reactivity Profile
This compound is a valuable building block in medicinal chemistry, featuring a unique substitution pattern.[1] The reactivity of the sulfonyl chloride functional group is modulated by the electronic and steric effects of the substituents on the benzene ring. The ortho-cyano group is strongly electron-withdrawing, which would be expected to increase the electrophilicity of the sulfur atom. Conversely, the meta-methoxy group is electron-donating. This electronic push-pull, combined with potential steric hindrance from the ortho-cyano group, can lead to reaction kinetics that are slower than anticipated, often misinterpreted as "low reactivity." This guide provides a systematic approach to troubleshooting and optimizing your sulfonylation reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My sulfonamide formation reaction with this compound is slow or incomplete. What are the primary causes?
Answer: Several factors can contribute to sluggish or incomplete reactions. It is crucial to diagnose the issue systematically. The primary causes generally fall into three categories: Reagent Quality, Reaction Conditions, and Inherent Substrate Reactivity.
Below is a workflow to diagnose the issue.
Caption: Initial Troubleshooting Workflow.
Step 1: Verify Reagent Quality
-
Moisture Sensitivity: Sulfonyl chlorides are susceptible to hydrolysis.[2] Exposure to atmospheric moisture can convert the sulfonyl chloride to the unreactive sulfonic acid.
-
Troubleshooting: Always use a fresh bottle or a properly stored (desiccated, inert atmosphere) aliquot of the reagent.[1] Consider running a control reaction with a simple, highly nucleophilic amine like benzylamine to test the reagent's activity.
-
-
Purity: Ensure the purity of your starting material, amine, solvent, and base. Water in solvents or amines is a common issue.
Step 2: Optimize Standard Reaction Conditions If reagent quality is confirmed, the next step is to optimize the reaction parameters.
-
Base Selection: The choice of base is critical. Tertiary amines like triethylamine (TEA) or diisopropylethylamine (DIPEA) are common. However, for a challenging substrate, a stronger, non-nucleophilic base might be required. Sterically hindered bases can also be beneficial.
-
Solvent: The reaction should be conducted in an anhydrous aprotic solvent, such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile.
-
Temperature: While many sulfonylation reactions proceed at room temperature, stubborn cases may require elevated temperatures (e.g., 40-60 °C). Monitor the reaction by TLC or LC-MS to check for decomposition at higher temperatures.[3]
-
Concentration: Ensure the reaction is not too dilute. A concentration of 0.1-0.5 M is a typical starting point.
Q2: I've optimized the standard conditions, but the reaction is still not efficient. How can I chemically activate the sulfonyl chloride?
Answer: This is a common scenario when steric hindrance or subtle electronic effects slow the reaction. The most effective solution is to employ a nucleophilic catalyst, with 4-(Dimethylamino)pyridine (DMAP) being the industry standard.
Mechanism of Action: DMAP Catalysis DMAP is more nucleophilic than the amine you are trying to sulfonylate. It rapidly attacks the sulfonyl chloride to form a highly reactive N-sulfonylpyridinium salt intermediate. This intermediate is much more electrophilic than the starting sulfonyl chloride and is readily attacked by even weakly nucleophilic amines to furnish the desired sulfonamide.[4][5][6][7]
Caption: Comparison of Standard vs. DMAP-Catalyzed Sulfonylation.
Q3: Can you provide a detailed protocol for a DMAP-catalyzed sulfonylation?
Answer: Certainly. This protocol is a robust starting point for the reaction of this compound with a primary or secondary amine.
Experimental Protocol: DMAP-Catalyzed Sulfonamide Synthesis
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the amine (1.0 eq).
-
Dissolution: Dissolve the amine in anhydrous dichloromethane (DCM) to a concentration of approximately 0.2 M.
-
Addition of Reagents: Add triethylamine (TEA) (1.5 - 2.0 eq) followed by DMAP (0.1 - 0.2 eq). Stir the solution for 5 minutes at room temperature.
-
Addition of Sulfonyl Chloride: In a separate flask, dissolve this compound (1.1 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirred amine solution over 10-15 minutes.
-
Reaction: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-12 hours. If the reaction is sluggish, it can be gently heated to 35-40 °C.
-
Work-up:
-
Quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2x).
-
Combine the organic layers and wash with 1M HCl (to remove DMAP and excess amine), followed by saturated aqueous NaHCO₃, and finally brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by flash column chromatography on silica gel.
| Parameter | Standard Protocol | DMAP-Catalyzed Protocol | Rationale for Change |
| Catalyst | None | 0.1 - 0.2 eq DMAP | Forms a highly reactive intermediate to accelerate the reaction.[4] |
| Base | TEA or DIPEA (1.5 eq) | TEA or DIPEA (1.5 - 2.0 eq) | A slight excess of the tertiary amine base is still needed to scavenge HCl. |
| Temperature | RT to 60 °C | RT to 40 °C | The catalyzed reaction is more efficient and often requires less heating. |
| Reaction Time | Potentially >24h | Typically 2-12h | The rate of sulfonylation is significantly increased. |
Q4: Are there any alternative modern methods if even DMAP catalysis is insufficient?
Answer: Yes, the field of sulfonamide synthesis is continually evolving. If you are working with an exceptionally unreactive amine or require milder conditions, you might consider transition-metal-catalyzed methods.
-
Copper-Catalyzed Amination: Recent advances have demonstrated that copper complexes can catalyze the amination of aryl chlorides and other halides under mild conditions.[8][9][10] These methods are particularly useful for coupling challenging substrates and often exhibit broad functional group tolerance.
-
Palladium-Catalyzed Chlorosulfonylation/Amination: For cases where the sulfonyl chloride itself is difficult to synthesize or handle, one-pot methods starting from arylboronic acids have been developed. A palladium catalyst can facilitate the conversion of a boronic acid to the sulfonyl chloride, which is then reacted in situ with an amine.[7]
These advanced methods often require specific ligands and conditions, and consulting the primary literature is recommended before implementation.
Q5: My reaction seems to work, but the yield is low after work-up. What could be the problem?
Answer: Low isolated yield after a successful reaction often points to issues during the work-up or purification steps.[11]
-
Aqueous Solubility: If your final sulfonamide product is highly polar, it may have partial solubility in the aqueous layers during extraction. Before discarding aqueous layers, consider back-extracting them with a more polar solvent like ethyl acetate.
-
Product Instability: The sulfonamide product might be sensitive to the acidic or basic wash steps. You can test this by taking a small aliquot of your crude reaction mixture and exposing it to the planned wash conditions (e.g., 1M HCl) and analyzing the result by TLC.[11]
-
Purification Loss: Sulfonamides can sometimes streak on silica gel. Optimizing the solvent system for column chromatography is key. A typical starting point is a gradient of ethyl acetate in hexanes. Adding a small amount (~0.5%) of acetic acid to the mobile phase can sometimes improve the peak shape for acidic compounds.
References
- 1. This compound|CAS 1261573-04-9 [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support | Mattan Hurevich [mattanhurevich.huji.ac.il]
- 7. datapdf.com [datapdf.com]
- 8. researchgate.net [researchgate.net]
- 9. Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions [organic-chemistry.org]
- 11. How To [chem.rochester.edu]
Technical Support Center: Troubleshooting Impurity Removal in 2-Cyano-5-methoxybenzene-1-sulfonyl chloride Reactions
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis and purification of 2-Cyano-5-methoxybenzene-1-sulfonyl chloride. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. The inherent reactivity of the sulfonyl chloride group, essential for its synthetic utility, also presents unique challenges in controlling impurity profiles. This guide provides in-depth, field-proven insights to help you diagnose and resolve common purification issues, ensuring the high purity required for downstream applications.
Part 1: Troubleshooting Guide
This section addresses specific experimental issues in a direct question-and-answer format. The underlying principle for robust purification is to understand the impurity's identity and chemical nature, which dictates the most effective removal strategy.
Q1: My isolated product is a discolored solid or a dark, viscous oil instead of the expected crystalline solid. What is the cause and the solution?
A1: Discoloration and failure to crystallize are typically indicative of residual acidic impurities and organic byproducts. The primary culprits are often residual chlorosulfonic or sulfuric acid, and the formation of sulfones.
-
Causality: Chlorosulfonic acid is a powerful and aggressive reagent that can cause charring and side reactions if not used under strictly controlled temperature conditions.[1] The formation of sulfones can also occur, arising from the electrophilic substitution of the starting aromatic compound by the newly formed sulfonyl chloride.[1] These impurities are often dark, polymeric materials that inhibit crystallization.
-
Immediate Action - Diagnostic Check:
-
Take a small sample of the crude product and dissolve it in an appropriate solvent (e.g., ethyl acetate).
-
Wash this aliquot with a saturated sodium bicarbonate (NaHCO₃) solution.
-
Observation: If the organic layer's color lightens significantly, it confirms the presence of acidic impurities.
-
-
Recommended Protocol: Optimized Quenching and Workup
-
Ensure the initial reaction mixture is cooled before quenching.
-
The quench should be performed by slowly and carefully adding the reaction mixture to a vigorously stirred slurry of crushed ice and water. Never add water to the reaction mixture. This maintains a low temperature, hydrolyzes excess chlorosulfonic acid, and precipitates the desired sulfonyl chloride, which has low solubility in aqueous media.[2][3]
-
After precipitation, filter the solid product quickly.
-
Wash the filter cake thoroughly with copious amounts of cold water until the filtrate is pH neutral. This is critical for removing water-soluble acids.
-
Follow with a wash using a cold, non-polar solvent like hexane to remove non-polar organic impurities.
-
Dry the product thoroughly under vacuum.
-
Q2: My ¹H NMR spectrum shows my desired product, but also a persistent, slightly downfield, broad singlet and TLC analysis reveals a baseline spot. Is this the sulfonic acid impurity?
A2: Yes, these are classic indicators of the presence of the corresponding sulfonic acid (2-Cyano-5-methoxybenzene-1-sulfonic acid), the primary byproduct formed via hydrolysis.[4]
-
Causality: Sulfonyl chlorides are susceptible to hydrolysis, reacting with water to form the more polar and less reactive sulfonic acid.[5][6] This can happen during the reaction, the aqueous workup, or even during storage if the material is exposed to atmospheric moisture.
-
Confirmation:
-
LC-MS: This is the most definitive method. The sulfonic acid will have a different retention time (typically shorter on reverse-phase HPLC) and a molecular ion corresponding to the hydrolyzed product.
-
¹H NMR: The acidic proton of the sulfonic acid often appears as a broad singlet, highly dependent on concentration and the deuterated solvent used.
-
-
Removal Strategy 1: Aqueous Acid Scrubbing For liquid or oily sulfonyl chlorides, a highly effective method is to scrub the crude product with concentrated aqueous hydrochloric acid.[7]
-
Principle: The high concentration of chloride ions in the HCl solution pushes the hydrolysis equilibrium back towards the sulfonyl chloride (Le Châtelier's principle), preventing further degradation of the product. Simultaneously, the highly polar sulfonic acid is protonated and extracted into the aqueous acidic phase.[7]
-
-
Removal Strategy 2: Recrystallization If the product is a solid, recrystallization is often effective.
-
Principle: The sulfonic acid has significantly different solubility properties compared to the sulfonyl chloride. A carefully chosen solvent system will keep the sulfonic acid in the mother liquor while allowing the pure sulfonyl chloride to crystallize.
-
A reported effective solvent system for a similar compound, 4-cyano-2-methoxybenzenesulfonyl chloride, is a toluene-hexane mixture.[8][9] Experimentation with solvent systems like ethyl acetate/heptane or dichloromethane/hexane is recommended.
-
Q3: My reaction yield is consistently low, and the primary impurity is unreacted starting material. How can I drive the reaction to completion?
A3: Incomplete conversion during chlorosulfonation is usually related to reaction conditions or reagent quality.
-
Causality & Solutions:
-
Reagent Stoichiometry: An insufficient excess of chlorosulfonic acid can lead to incomplete reaction. A typical molar ratio is 3-5 equivalents of chlorosulfonic acid to the substrate.
-
Reaction Temperature and Time: The reaction often requires initial cooling (e.g., -10 to 0 °C) during the addition of the substrate to control the initial exotherm, followed by gentle warming (e.g., to room temperature or on a steam bath for 30-60 minutes) to ensure the reaction goes to completion.[3][10] Monitor the reaction by TLC or HPLC to determine the optimal reaction time.
-
Substrate Solubility: If the starting material has poor solubility in chlorosulfonic acid, it can result in a heterogeneous mixture and incomplete reaction. While co-solvents are sometimes used, they can complicate the reaction and purification. Ensuring vigorous stirring is paramount.
-
Quality of Chlorosulfonic Acid: Old or improperly stored chlorosulfonic acid may have partially decomposed to sulfuric acid and HCl, reducing its efficacy.[1] Using a fresh bottle is advisable for troubleshooting.
-
Part 2: Frequently Asked Questions (FAQs)
FAQ1: What are the primary impurities I should expect in the synthesis of this compound?
The most common impurities are:
-
2-Cyano-5-methoxybenzene-1-sulfonic acid: Formed via hydrolysis of the product.[4]
-
Unreacted Starting Material: (e.g., 4-methoxy-2-aminobenzonitrile).
-
Sulfones: Formed by reaction of the product with the starting material.[1]
-
Isomeric Products: Depending on the starting material, chlorosulfonation can sometimes occur at other positions on the aromatic ring, although the directing effects of the methoxy and cyano groups make this less likely for this specific molecule.
-
Residual Acids: Sulfuric acid and hydrochloric acid from the chlorosulfonic acid reagent.[1]
FAQ2: What is the most reliable method to monitor the purity of my product?
A multi-technique approach is best, but for routine checks, High-Performance Liquid Chromatography (HPLC) is superior.[11] It provides excellent separation of the sulfonyl chloride from its primary impurity, the sulfonic acid, and allows for accurate quantification of purity.[12][13] ¹H NMR is excellent for structural confirmation but may be less accurate for quantifying purity, especially with overlapping peaks or the presence of the sulfonic acid.[14]
FAQ3: How should I properly handle and store the purified this compound?
Due to its moisture sensitivity, the purified product should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).[3] Storing it in a desiccator or a freezer (2-8°C) is also recommended to minimize degradation over time.
FAQ4: Is it advisable to use silica gel column chromatography for purification?
It is generally not recommended as a primary purification method. Sulfonyl chlorides are reactive electrophiles and can degrade on the acidic surface of silica gel, leading to significant yield loss and the formation of sulfonic acid on the column.[8] If all other methods fail, a rapid filtration through a short plug of silica (a "flash" column) with a non-polar eluent might be attempted, but it should be considered a last resort.
Part 3: Standardized Protocols & Data
Protocol 1: Optimized Quenching and Aqueous Workup
-
Cool the completed reaction mixture (in chlorosulfonic acid) to 0-5 °C in an ice bath.
-
In a separate, larger vessel, prepare a vigorously stirred slurry of crushed ice and water (approximately 10 parts ice/water by weight to 1 part reaction mixture).
-
Slowly add the reaction mixture dropwise via an addition funnel to the ice slurry. Ensure the temperature of the slurry does not rise above 5 °C.
-
A precipitate of the crude sulfonyl chloride should form. Continue stirring for 30 minutes after the addition is complete.
-
Isolate the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with several portions of cold deionized water until the filtrate runs neutral (check with pH paper).
-
Perform a final wash with a small amount of cold hexane to displace water and remove non-polar impurities.
-
Dry the purified solid under high vacuum at ambient temperature to a constant weight.
Table 1: Identification and Removal of Common Impurities
| Impurity Name | Structure | Analytical Signature | Recommended Removal Method |
| 2-Cyano-5-methoxybenzene-1-sulfonic acid | COC1=CC(=C(C=C1)C#N)S(=O)(=O)O | Baseline spot on TLC; Broad ¹H NMR peak; Distinct mass in LC-MS | Recrystallization; Aqueous Acid Scrubbing[7] |
| Unreacted Starting Material | (Varies) | Distinct spots on TLC; Characteristic peaks in ¹H NMR | Improve reaction conditions; Recrystallization |
| Diaryl Sulfone | (COC1=CC(=C(C=C1)C#N)S(=O)₂)-R | Complex aromatic signals in ¹H NMR; High mass in MS | Recrystallization; Column chromatography (with caution) |
| Residual H₂SO₄ / HCl | H₂SO₄ / HCl | Highly acidic aqueous washings | Thorough washing with cold water during workup |
Table 2: Recommended Starting Parameters for HPLC Purity Analysis
| Parameter | Recommended Condition | Rationale |
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) | Standard for separation of moderately polar organic molecules.[15] |
| Mobile Phase A | Water + 0.1% Formic Acid or TFA | Acid modifier improves peak shape.[13] |
| Mobile Phase B | Acetonitrile or Methanol | Common organic modifiers. |
| Gradient | 5% to 95% B over 15-20 minutes | A broad gradient is effective for separating the polar sulfonic acid from the less polar sulfonyl chloride. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |
| Detection | UV at 210 nm or 254 nm | The aromatic ring provides strong UV absorbance for sensitive detection.[13] |
| Column Temp. | 30-40 °C | Improves peak shape and reproducibility. |
Part 4: Visualization of Workflows and Pathways
Diagram 1: Impurity Formation Pathways
Caption: Key impurity formation pathways during the synthesis.
Diagram 2: General Purification Workflow
Caption: Decision workflow for purification and analysis.
References
- 1. api.pageplace.de [api.pageplace.de]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound|CAS 1261573-04-9 [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions (Journal Article) | OSTI.GOV [osti.gov]
- 7. US4549993A - Purification of crude, liquid organosulfonyl chloride - Google Patents [patents.google.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 10. US3965173A - Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide - Google Patents [patents.google.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. CN109298092B - HPLC method for detecting content of methylsulfonyl chloride in industrial waste liquid - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
- 15. Separation of Benzenesulfonyl chloride, 2,5-dichloro- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Technical Support Center: Sulfonyl Chloride Reaction Integrity
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide expert insights and practical troubleshooting advice for identifying and mitigating the decomposition of sulfonyl chlorides during chemical reactions. Understanding the stability of these critical reagents is paramount for ensuring the reproducibility, yield, and purity of your target molecules, particularly in the synthesis of sulfonamides and sulfonate esters.
Frequently Asked Questions (FAQs)
Q1: What are the immediate visual signs that my sulfonyl chloride is decomposing in the reaction vessel?
A1: Several visual cues can indicate the decomposition of a sulfonyl chloride during a reaction. One of the most common is a change in color of the reaction mixture. Pure sulfonyl chlorides are often colorless to light yellow liquids or white solids. The development of a darker yellow, brown, or even black color can be a sign of degradation. Another key indicator is the evolution of a gas , which is often hydrogen chloride (HCl). This can sometimes be observed as fumes, especially in the presence of atmospheric moisture, or detected by holding a piece of damp pH paper near the reaction opening (use caution). The formation of a precipitate or cloudiness can also suggest the formation of insoluble byproducts, such as the corresponding sulfonic acid, which is a common hydrolysis product.[1][2]
Q2: My reaction is giving off a strong, acrid smell. Is this related to sulfonyl chloride decomposition?
A2: Yes, a strong, pungent odor is a very likely indicator of decomposition. Sulfonyl chlorides themselves have a sharp smell, but decomposition often releases highly irritating gases. The most common of these is hydrogen chloride (HCl) , formed upon reaction with water (hydrolysis).[3][4][5] Another potential gaseous byproduct, particularly under thermal stress, is sulfur dioxide (SO₂) , which has a characteristic "burnt match" smell.[6][7][8][9] If you detect these odors, it is a strong indication that your sulfonyl chloride is no longer intact and you should take appropriate safety precautions, such as ensuring adequate ventilation in a fume hood.
Q3: I suspect decomposition, but the visual cues are ambiguous. How can I confirm this analytically?
A3: When visual signs are unclear, analytical techniques are essential for confirmation.
-
Thin-Layer Chromatography (TLC): This is a quick and effective method. The primary decomposition product, sulfonic acid, is significantly more polar than the parent sulfonyl chloride. On a silica TLC plate, the sulfonic acid will appear as a distinct spot with a much lower Rf value (closer to the baseline) compared to the sulfonyl chloride.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool. The protons alpha to the sulfonyl chloride group will have a characteristic chemical shift. Upon hydrolysis to the sulfonic acid, these protons will typically shift to a different resonance frequency. Comparing the spectrum of your reaction mixture to that of a pure sulfonyl chloride standard can reveal the presence of this key impurity.[10] Aprotic deuterated solvents like CDCl₃ or acetone-d₆ are recommended for analysis due to the reactivity of sulfonyl chlorides.[10]
-
Infrared (IR) Spectroscopy: The sulfonyl chloride functional group has characteristic strong absorption bands for the S=O stretches (typically around 1375-1350 cm⁻¹ and 1180-1160 cm⁻¹) and the S-Cl stretch (around 600-500 cm⁻¹). The disappearance or reduction in intensity of these peaks, coupled with the appearance of a broad O-H stretch (around 3400-2400 cm⁻¹) and S=O stretches at slightly different frequencies for the sulfonic acid, can confirm decomposition.[10]
Q4: What are the primary decomposition pathways for sulfonyl chlorides during a reaction?
A4: The two most prevalent decomposition pathways are hydrolysis and thermal decomposition.
-
Hydrolysis: This is the reaction of the sulfonyl chloride with water to form the corresponding sulfonic acid and hydrochloric acid.[5][11][12] This is often the main cause of decomposition in non-anhydrous reaction conditions. The mechanism can vary depending on the pH and the structure of the sulfonyl chloride but generally proceeds via nucleophilic attack of water on the electrophilic sulfur atom.[11][12][13][14]
-
Thermal Decomposition: At elevated temperatures, sulfonyl chlorides can decompose through various mechanisms. One common pathway involves the homolytic cleavage of the S-Cl or C-S bond, which can lead to the formation of sulfonyl radicals.[6][7] This can initiate a cascade of radical reactions, leading to a complex mixture of byproducts, including the extrusion of sulfur dioxide (SO₂).[6][7][8][9] The thermal stability can be influenced by the solvent polarity and the structure of the sulfonyl chloride itself.[6][15]
Troubleshooting Guide: Sulfonyl Chloride Decomposition
This guide provides a systematic approach to diagnosing and resolving issues related to sulfonyl chloride decomposition.
Issue 1: Rapid Color Change and Fuming Upon Addition of Reagents
| Potential Cause | Explanation | Recommended Action |
| Moisture Contamination | The most common cause. Water in your solvent, on your glassware, or in your other reagents is reacting with the sulfonyl chloride to cause rapid hydrolysis.[1][4][5] | Ensure Anhydrous Conditions: Thoroughly dry all glassware in an oven before use. Use freshly distilled or commercially available anhydrous solvents. Handle hygroscopic reagents in a glovebox or under an inert atmosphere (e.g., nitrogen or argon). |
| Reactive Nucleophiles | Amines and alcohols are intended to react, but if the addition is too fast or the temperature is not controlled, the exothermic reaction can cause localized heating, leading to side reactions and discoloration. | Controlled Addition: Add the nucleophile (e.g., amine or alcohol) slowly and dropwise to the solution of the sulfonyl chloride. Use an ice bath or other cooling method to maintain a low reaction temperature (e.g., 0-5 °C) during the addition. |
Issue 2: Low Yield and Presence of a Highly Polar Impurity by TLC
| Potential Cause | Explanation | Recommended Action |
| Hydrolysis During Workup | Quenching the reaction with water or aqueous solutions can lead to the hydrolysis of unreacted sulfonyl chloride.[1] | Low-Temperature Quenching: Pour the reaction mixture onto ice or into a cold, saturated aqueous solution (e.g., sodium bicarbonate) to quickly neutralize any HCl and minimize the contact time at higher temperatures where hydrolysis is faster.[1] For some aryl sulfonyl chlorides with low water solubility, precipitation from an aqueous medium can protect the product from extensive hydrolysis.[16] |
| Incomplete Reaction | If the reaction does not go to completion, the unreacted sulfonyl chloride may decompose during workup or purification. | Monitor Reaction Progress: Use TLC or HPLC to monitor the consumption of the starting materials. Ensure the reaction is complete before proceeding to the workup. |
| Impure Starting Material | The sulfonyl chloride may have already partially decomposed during storage. | Verify Purity Before Use: Before starting the reaction, check the purity of the sulfonyl chloride by TLC or NMR. If significant sulfonic acid is present, consider purification. A common method for liquid sulfonyl chlorides is scrubbing with aqueous HCl to remove the more water-soluble sulfonic acid.[1][17] |
Issue 3: Reaction Stalls or Fails to Initiate
| Potential Cause | Explanation | Recommended Action |
| Degraded Sulfonyl Chloride | If the sulfonyl chloride has completely hydrolyzed to the sulfonic acid, it will no longer be reactive towards nucleophiles like amines or alcohols under standard conditions. | Use Fresh or Purified Reagent: Always use a fresh bottle of sulfonyl chloride or one that has been properly stored. If in doubt, test the purity as described above. |
| Inappropriate Base | In reactions forming sulfonamides or sulfonate esters, a base is typically used to scavenge the HCl byproduct. If the base is too weak or contains water (e.g., aqueous NaOH), it can promote hydrolysis of the sulfonyl chloride. | Select an Appropriate Base: Use a non-nucleophilic, anhydrous organic base such as triethylamine or pyridine. Ensure the base is dry before use. |
Decomposition and Troubleshooting Workflow
Caption: A logical workflow for diagnosing and addressing sulfonyl chloride decomposition.
Hydrolysis Decomposition Pathway
References
- 1. benchchem.com [benchchem.com]
- 2. US2556879A - Method of stabilizing aliphatic sulfonyl-chlorides - Google Patents [patents.google.com]
- 3. Sulfuryl chloride - Sciencemadness Wiki [sciencemadness.org]
- 4. nbinno.com [nbinno.com]
- 5. Sulfonyl halide - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions (Journal Article) | OSTI.GOV [osti.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. US4549993A - Purification of crude, liquid organosulfonyl chloride - Google Patents [patents.google.com]
Validation & Comparative
A Researcher's Guide to the 1H NMR Spectrum of 2-Cyano-5-methoxybenzene-1-sulfonyl chloride: A Comparative Analysis
In the landscape of drug discovery and organic synthesis, the precise characterization of novel molecules is paramount. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as a cornerstone for structural elucidation. This guide provides an in-depth analysis of the ¹H NMR spectrum of 2-Cyano-5-methoxybenzene-1-sulfonyl chloride, a valuable building block in medicinal chemistry.[1] We will dissect the intricacies of its spectrum, compare it with relevant alternatives, and provide the foundational knowledge for researchers to confidently interpret similar structures.
The Aromatic Region: A Story of Substitution
The benzene ring, with its six chemically equivalent protons, exhibits a simple singlet in its ¹H NMR spectrum around 7.3 ppm.[2] However, the introduction of substituents shatters this symmetry, leading to more complex spectra that are rich with structural information.[2] The chemical shift and multiplicity of the remaining aromatic protons are dictated by the electronic nature of these substituents.[3][4] Electron-donating groups (EDGs) shield the protons, shifting their signals upfield (to lower ppm values), while electron-withdrawing groups (EWGs) deshield them, causing downfield shifts (to higher ppm values).[2]
In the case of this compound, the benzene ring is adorned with three distinct functional groups:
-
-CN (Cyano): A potent electron-withdrawing group through both inductive and resonance effects.
-
-OCH₃ (Methoxy): An electron-donating group through resonance, but weakly electron-withdrawing inductively.
-
-SO₂Cl (Sulfonyl chloride): A strong electron-withdrawing group, primarily through the inductive effect.
These substituents orchestrate a distinct electronic environment for each of the three aromatic protons, resulting in a predictable yet informative ¹H NMR spectrum.
Deciphering the Spectrum of this compound
Below is a diagram illustrating the structure and the predicted coupling interactions.
Figure 1. Structure of this compound with predicted proton couplings.
Predicted ¹H NMR Data:
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| H6 | ~8.0 - 8.2 | d | J(meta) ≈ 2-3 | Ortho to the strongly electron-withdrawing -SO₂Cl group and para to the electron-withdrawing -CN group, leading to significant deshielding. Coupled to H4 (meta). |
| H4 | ~7.6 - 7.8 | dd | J(meta) ≈ 2-3, J(meta) ≈ 2-3 | Ortho to the electron-donating -OCH₃ group, but also ortho to the -SO₂Cl group and para to the -CN group. The net effect is deshielding. Coupled to H6 and H3 (both meta). |
| H3 | ~7.2 - 7.4 | d | J(meta) ≈ 2-3 | Ortho to the electron-withdrawing -CN group and meta to the -SO₂Cl group, but also para to the electron-donating -OCH₃ group. This proton is expected to be the most shielded of the three. Coupled to H4 (meta). |
| -OCH₃ | ~3.9 - 4.1 | s | - | The methoxy protons are not coupled to any other protons and will appear as a singlet. |
Comparative Analysis with Structural Isomers
To better understand the spectral features of our target molecule, a comparison with a structurally related isomer, 4-Cyano-2-methoxybenzenesulfonyl chloride , is highly instructive. Experimental data for this isomer is available and provides a valuable reference point.[5]
¹H NMR Data for 4-Cyano-2-methoxybenzenesulfonyl chloride: [5]
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aromatic H | 8.09 | d | 8.2 |
| Aromatic H | 7.38 - 7.44 | m | - |
| -OCH₃ | 4.13 | s | - |
Key Differences and Insights:
-
Coupling Patterns: The most significant difference lies in the coupling patterns. In 4-Cyano-2-methoxybenzenesulfonyl chloride, the presence of two adjacent aromatic protons gives rise to a doublet with a large ortho coupling constant (J ≈ 8.2 Hz). In contrast, this compound lacks adjacent aromatic protons, resulting in only smaller meta couplings (J ≈ 2-3 Hz). This distinction is a powerful diagnostic tool for differentiating between these isomers.
-
Chemical Shifts: The precise chemical shifts also differ due to the varied positioning of the substituents relative to each proton. The downfield shift of the doublet at 8.09 ppm in the 4-cyano isomer is likely due to the proton being ortho to the strongly withdrawing sulfonyl chloride group.
Experimental Protocol for ¹H NMR Acquisition
To ensure the acquisition of high-quality, reproducible ¹H NMR data, the following protocol is recommended:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the sample (e.g., this compound).
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. Chloroform-d (CDCl₃) is a common choice for many organic compounds.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
-
Tune and shim the instrument to ensure a homogeneous magnetic field.
-
-
Data Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Set the spectral width to encompass the expected range of chemical shifts (typically 0-12 ppm for organic molecules).
-
Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
Process the data by applying a Fourier transform, phase correction, and baseline correction.
-
-
Data Analysis:
-
Integrate the signals to determine the relative number of protons corresponding to each peak.
-
Determine the chemical shift (δ) of each signal relative to the internal standard (TMS at 0 ppm).
-
Analyze the multiplicity (singlet, doublet, triplet, etc.) and measure the coupling constants (J) to deduce the connectivity of the protons.
-
The following diagram illustrates the general workflow for NMR-based structural elucidation.
Figure 2. General workflow for structural elucidation using ¹H NMR spectroscopy.
Conclusion
The ¹H NMR spectrum of this compound, though not yet widely published, can be confidently predicted and interpreted based on fundamental NMR principles. The interplay of the electron-donating methoxy group and the electron-withdrawing cyano and sulfonyl chloride groups creates a unique spectral fingerprint. By understanding these substituent effects and comparing the predicted spectrum with that of its isomers, researchers can unambiguously confirm the structure of this important synthetic building block. The methodologies and comparative data presented in this guide serve as a valuable resource for scientists engaged in the synthesis and characterization of novel organic molecules.
References
A Comparative Guide to the ¹³C NMR Spectroscopic Analysis of 2-Cyano-5-methoxybenzene-1-sulfonyl chloride for Pharmaceutical Development
This guide provides an in-depth analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 2-Cyano-5-methoxybenzene-1-sulfonyl chloride (CAS 1261573-04-9), a key building block in modern medicinal chemistry.[1] We will explore its predicted spectral features, compare them with isomeric and functional analogs, and provide the necessary experimental framework for its characterization, offering researchers a robust guide for quality control and synthetic validation.
The Imperative of Spectroscopic Integrity in Drug Discovery
In the highly regulated landscape of pharmaceutical development, the unambiguous structural confirmation of all reagents, intermediates, and final active pharmaceutical ingredients (APIs) is a cornerstone of safety, efficacy, and reproducibility. Among the suite of analytical techniques available, ¹³C NMR spectroscopy offers an unparalleled, high-resolution fingerprint of a molecule's carbon skeleton. Each unique carbon atom in a molecule produces a distinct signal, the position (chemical shift) of which is exquisitely sensitive to its local electronic environment.[2][3] This makes ¹³C NMR an indispensable tool for verifying substitution patterns on aromatic rings—a common task in drug synthesis where isomeric impurities can lead to drastically different biological outcomes.
Decoding the Spectrum: Substituent Effects on the Benzene Ring
The ¹³C NMR spectrum of an aromatic compound is governed by the electronic nature of its substituents. For this compound, three distinct functional groups dictate the chemical shifts of the six aromatic carbons:
-
-OCH₃ (Methoxy): An activating, strong electron-donating group (EDG) via resonance. It increases electron density at the ortho and para positions, causing the corresponding carbon signals to shift to a higher field (lower ppm value), a phenomenon known as magnetic shielding.
-
-SO₂Cl (Sulfonyl Chloride): A deactivating, powerful electron-withdrawing group (EWG) due to the inductive effect of the electronegative oxygen and chlorine atoms. It strongly deshields the carbon to which it is attached (ipso-carbon), shifting its signal significantly downfield (higher ppm).
-
-CN (Cyano): A deactivating, strong electron-withdrawing group through both induction and resonance. It deshields the ipso-carbon and influences the overall electronic landscape of the ring.
The interplay of these groups creates a unique "push-pull" system that results in a highly dispersed and predictable ¹³C NMR spectrum.
Caption: Logic of substituent effects on ¹³C NMR chemical shifts.
Predicted ¹³C NMR Data for this compound
Structure and Carbon Numbering:
Predicted ¹³C NMR Chemical Shifts (Solvent: CDCl₃, Reference: TMS):
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale for Assignment |
| C1 | ~142.0 | Ipso-carbon attached to the strongly deshielding -SO₂Cl group. |
| C2 | ~120.5 | Ipso-carbon attached to the -CN group and ortho to the -SO₂Cl group, highly deshielded. |
| C3 | ~136.5 | Para to the electron-donating -OCH₃ group, but meta to two EWGs, resulting in a net deshielding effect. |
| C4 | ~115.0 | Ortho to the electron-donating -OCH₃ group, leading to significant shielding. |
| C5 | ~164.0 | Ipso-carbon attached to the strongly electron-donating -OCH₃ group, significantly deshielded. |
| C6 | ~128.0 | Ortho to the -SO₂Cl group and meta to -OCH₃, resulting in moderate deshielding. |
| -CN | ~114.5 | Typical chemical shift range for a nitrile carbon. |
| -OCH₃ | ~56.5 | Typical chemical shift for a methoxy group carbon attached to an aromatic ring. |
Comparative Analysis with Structural Analogs
The identity of a compound is confirmed not only by its own spectrum but also by how it differs from its close relatives. We compare the target compound with a key isomer and a functional analog to highlight the diagnostic power of ¹³C NMR.
| Compound Name | C1 (SO₂Cl) | C2 | C3 | C4 | C5 | C6 | -CN | -OCH₃ | Data Source |
| This compound | ~142.0 | ~120.5 (CN) | ~136.5 | ~115.0 | ~164.0 (OMe) | ~128.0 | ~114.5 | ~56.5 | Predicted |
| 4-Cyano-2-methoxybenzene-1-sulfonyl chloride | 130.7 | 157.4 (OMe) | 120.4 | 123.9 (CN) | 135.3 | 116.8 | Not Rep. | 57.4 | Experimental[6] |
| 4-Methoxy-2-nitrobenzene-1-sulfonyl chloride | ~132.0 | ~150.0 (NO₂) | ~125.0 | ~165.0 (OMe) | ~118.0 | ~115.0 | N/A | ~57.0 | Predicted (based on similar structures)[7] |
Analysis of Isomeric Differentiation
Comparing the target compound with its isomer, 4-Cyano-2-methoxybenzene-1-sulfonyl chloride , reveals significant differences.[6] In the isomer, the -OCH₃ group is ortho to the -SO₂Cl group, and the -CN group is para. This rearrangement dramatically alters the chemical shifts. For instance, the carbon bearing the methoxy group (C2 in the isomer) is at 157.4 ppm, while the carbon bearing the sulfonyl chloride (C1) is at 130.7 ppm.[6] These distinct, non-overlapping values provide an unambiguous method to distinguish between the two isomers, preventing potential process errors in a synthetic workflow.
Analysis of Functional Differentiation
Replacing the -CN group with a -NO₂ group (as in 4-Methoxy-2-nitrobenzene-1-sulfonyl chloride ) also creates a distinct spectral signature. The nitro group is one of the most powerful electron-withdrawing groups, and its presence would cause even greater deshielding of the ipso-carbon (~150.0 ppm) compared to the cyano-substituted carbon.[7] This comparison demonstrates that ¹³C NMR can easily confirm the integrity of the functional groups on the aromatic scaffold.
Standard Operating Procedure for ¹³C NMR Data Acquisition
To ensure the generation of high-quality, reproducible data, the following protocol should be followed. This system is self-validating by including standards and system suitability checks.
Objective: To acquire a quantitative ¹³C NMR spectrum of a substituted benzenesulfonyl chloride.
Materials:
-
Sample (~20-30 mg)
-
Deuterated Chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)
-
5 mm NMR Tube (high precision)
-
Volumetric flask and Pasteur pipette
Instrumentation:
-
NMR Spectrometer (≥400 MHz) equipped with a broadband probe.
Procedure:
-
Sample Preparation: Accurately weigh 25 mg of the sulfonyl chloride sample and dissolve it in 0.75 mL of CDCl₃ with TMS in a small vial. Ensure complete dissolution.
-
Transfer: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.
-
Instrumentation Setup: Insert the tube into the spectrometer. Lock the field on the deuterium signal of CDCl₃. Shim the magnetic field to achieve optimal homogeneity (peak shape) on the TMS proton signal.
-
Acquisition Parameters (¹³C {¹H} Experiment):
-
Pulse Program: Standard single-pulse with proton decoupling (e.g., zgpg30).
-
Spectral Width: 0 - 220 ppm.
-
Acquisition Time: ~1.5 - 2.0 seconds.
-
Relaxation Delay (D1): 5 seconds. A longer delay is crucial for ensuring proper relaxation of quaternary carbons, making the data more quantitative.
-
Number of Scans: 1024 (or as needed to achieve a signal-to-noise ratio >20:1 for the weakest signal).
-
Temperature: 298 K (25 °C).
-
-
Data Processing:
-
Apply an exponential multiplication (line broadening of 1.0 - 2.0 Hz) to improve the signal-to-noise ratio.
-
Perform a Fourier Transform.
-
Phase the spectrum manually to achieve a flat baseline.
-
Calibrate the spectrum by setting the TMS signal to 0.0 ppm.
-
-
Data Analysis: Integrate all peaks and assign them based on predicted values and established chemical shift rules. The CDCl₃ solvent signal will appear as a triplet at ~77.16 ppm.[8]
Caption: Experimental workflow for ¹³C NMR analysis.
Conclusion
While lacking published experimental data, a comprehensive ¹³C NMR profile for This compound can be reliably predicted based on fundamental principles of substituent effects. The predicted spectrum shows significant dispersion, with key signals for the methoxy-bearing carbon (~164.0 ppm), the sulfonyl chloride-bearing carbon (~142.0 ppm), and the nitrile carbon (~114.5 ppm) serving as unique identifiers. Comparative analysis demonstrates that these predicted shifts are sufficiently different from those of its structural isomer and functional analogs to allow for unambiguous differentiation. For any researcher in drug development, employing the rigorous ¹³C NMR protocol described herein is a critical step to verify the structural integrity of this versatile building block, ensuring the quality and success of the synthetic pipeline.
References
- 1. This compound|CAS 1261573-04-9 [benchchem.com]
- 2. che.hw.ac.uk [che.hw.ac.uk]
- 3. treenablythe.weebly.com [treenablythe.weebly.com]
- 4. Visualizer loader [nmrdb.org]
- 5. researchgate.net [researchgate.net]
- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 7. 2-Nitrobenzenesulfonyl chloride(1694-92-4) 13C NMR [m.chemicalbook.com]
- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
A Comparative Mass Spectrometry Guide to 2-Cyano-5-methoxybenzene-1-sulfonyl Chloride and its Analogs for Drug Development Professionals
In the landscape of modern drug discovery and development, the precise characterization of chemical intermediates is paramount. Among the vast arsenal of synthetic building blocks, substituted benzenesulfonyl chlorides play a crucial role in the synthesis of sulfonamides, a class of compounds with a broad spectrum of pharmacological activities. This guide provides an in-depth comparative analysis of the mass spectrometry behavior of 2-Cyano-5-methoxybenzene-1-sulfonyl chloride, a key intermediate, against a structurally related alternative, 2-Chloro-5-methoxybenzene-1-sulfonyl chloride. The insights herein are designed to equip researchers, scientists, and drug development professionals with the practical knowledge to confidently identify and differentiate these compounds, ensuring the integrity of their synthetic pathways.
Introduction to this compound
This compound (Molecular Formula: C₈H₆ClNO₃S, Molecular Weight: 231.66 g/mol , CAS: 1261573-04-9) is a highly reactive compound utilized in the synthesis of diverse sulfonamide derivatives.[1] The presence of both a cyano and a methoxy group on the benzene ring introduces unique electronic properties that can influence the reactivity of the sulfonyl chloride moiety and the biological activity of the final products. Accurate and rapid identification of this intermediate is critical to ensure the desired synthetic outcome and to avoid the incorporation of impurities into drug candidates.
The Analytical Imperative: Mass Spectrometry
Mass spectrometry is an indispensable tool for the structural elucidation of synthetic intermediates. Its high sensitivity and ability to provide detailed fragmentation information make it ideal for confirming molecular identity and purity. For sulfonyl chlorides, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a robust and widely used analytical technique. The high energy of EI induces reproducible fragmentation patterns that serve as a molecular fingerprint.
Experimental Design: A Comparative Framework
To provide a practical comparison, we will examine the mass spectrometric behavior of this compound and a close structural analog, 2-Chloro-5-methoxybenzene-1-sulfonyl chloride (Molecular Formula: C₇H₆Cl₂O₃S, Molecular Weight: 241.09 g/mol , CAS: 201935-41-3). The rationale for this comparison lies in their similar substitution patterns, which allows for a focused analysis of how the cyano versus the chloro substituent influences fragmentation.
Experimental Protocol: GC-MS Analysis of Aromatic Sulfonyl Chlorides
The following protocol is a validated starting point for the analysis of substituted benzenesulfonyl chlorides.
1. Sample Preparation:
-
Prepare a 1 mg/mL stock solution of the sulfonyl chloride in a dry, aprotic solvent such as dichloromethane or ethyl acetate.
-
Serially dilute the stock solution to a working concentration of 10-100 µg/mL.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977A MSD (or equivalent)
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.
-
Inlet: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at 250°C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 minute.
-
Ramp: 20°C/min to 280°C.
-
Final hold: 5 minutes at 280°C.
-
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 40-400.
-
Rationale for Experimental Choices:
-
Dry, Aprotic Solvent: Sulfonyl chlorides are moisture-sensitive and can hydrolyze to the corresponding sulfonic acid. Using a dry, aprotic solvent minimizes this degradation.
-
Split Injection: This prevents column overloading and ensures sharp chromatographic peaks, which is crucial for accurate mass spectral acquisition.
-
HP-5ms Column: This is a versatile, low-bleed column suitable for a wide range of semi-volatile organic compounds.
-
70 eV Electron Ionization: This is the standard EI energy, which provides reproducible fragmentation patterns and allows for comparison with established mass spectral libraries.
Predicted Mass Spectra and Fragmentation Analysis
This compound
The molecular ion peak is expected at m/z 231 (and a smaller M+2 peak at m/z 233 due to the ³⁷Cl isotope). The primary fragmentation pathways are anticipated to be:
-
Loss of Chlorine Radical: The initial and often most significant fragmentation is the cleavage of the S-Cl bond to form a sulfonyl radical cation at m/z 196. This fragment is stabilized by the aromatic ring.
-
Loss of Sulfur Dioxide: Subsequent loss of SO₂ from the [M-Cl]⁺ fragment would yield a cation at m/z 132.
-
Further Fragmentation of the Aromatic Ring: The [M-Cl-SO₂]⁺ ion can undergo further fragmentation, such as the loss of a methyl radical (•CH₃) from the methoxy group to give a fragment at m/z 117, or the loss of carbon monoxide (CO) to yield a fragment at m/z 104.
Caption: Predicted EI fragmentation of this compound.
2-Chloro-5-methoxybenzene-1-sulfonyl Chloride
The molecular ion peak is expected at m/z 240 (with characteristic M+2 and M+4 peaks due to the two chlorine atoms). The predicted fragmentation pathways are:
-
Loss of Sulfonyl Chloride Chlorine: The primary fragmentation is likely the loss of the chlorine atom from the sulfonyl chloride group, resulting in a fragment at m/z 205.
-
Loss of Sulfur Dioxide: Subsequent loss of SO₂ from the [M-Cl]⁺ fragment would lead to a cation at m/z 141.
-
Further Fragmentation: The [M-Cl-SO₂]⁺ ion can then lose a methyl radical to form a fragment at m/z 126, or lose CO to give a fragment at m/z 113.
Caption: Predicted EI fragmentation of 2-Chloro-5-methoxybenzene-1-sulfonyl chloride.
Comparative Data Summary
The following table summarizes the key predicted mass spectrometric data for the two compounds, highlighting the diagnostic fragments that can be used for their differentiation.
| Feature | This compound | 2-Chloro-5-methoxybenzene-1-sulfonyl chloride |
| Molecular Weight | 231.66 g/mol | 241.09 g/mol |
| Molecular Ion (M⁺˙) | m/z 231 | m/z 240 |
| [M-Cl]⁺ Fragment | m/z 196 | m/z 205 |
| [M-Cl-SO₂]⁺ Fragment | m/z 132 | m/z 141 |
| Key Differentiating Fragments | m/z 117, 104 | m/z 126, 113 |
Workflow for Analysis and Comparison
The logical flow for analyzing and comparing these two compounds using GC-MS is as follows:
Caption: Workflow for the comparative GC-MS analysis of sulfonyl chlorides.
Trustworthiness and Self-Validation
The robustness of this analytical approach is ensured by several key factors. The use of a standardized GC-MS protocol with 70 eV EI ensures that the fragmentation patterns are reproducible and can be compared across different instruments and laboratories. Furthermore, the predicted fragmentation pathways are based on well-established principles of mass spectrometry, providing a high degree of confidence in the identification of the key fragments. For absolute certainty in a research or manufacturing setting, the synthesis and analysis of a certified reference standard of this compound would provide the ultimate validation of these predicted fragmentation patterns.
Conclusion
The mass spectrometric analysis of this compound, particularly when compared to its chloro-analog, provides a clear and reliable method for its identification and characterization. By understanding the predicted fragmentation patterns and employing a robust GC-MS protocol, researchers and drug development professionals can ensure the quality and integrity of this critical synthetic intermediate. The distinct molecular ions and the unique masses of the subsequent fragment ions, stemming from the difference between a cyano and a chloro substituent, offer unambiguous markers for differentiation. This guide provides the foundational knowledge and a practical framework to confidently apply mass spectrometry in the rigorous workflow of pharmaceutical development.
References
A Comparative Guide to the Reactivity of Substituted Benzenesulfonyl Chlorides for the Modern Researcher
In the landscape of modern drug discovery and synthetic chemistry, benzenesulfonyl chlorides are indispensable reagents, primarily serving as precursors for the synthesis of sulfonamides—a privileged scaffold in medicinal chemistry.[1] The reactivity of the sulfonyl chloride moiety is paramount to the success of these synthetic endeavors, and it is profoundly influenced by the nature and position of substituents on the aromatic ring. This guide provides an in-depth comparison of the reactivity of various substituted benzenesulfonyl chlorides, supported by experimental data and mechanistic insights, to empower researchers in making informed decisions for their synthetic strategies.
The Underlying Principles: Electronic and Steric Effects
The reactivity of a benzenesulfonyl chloride in nucleophilic substitution reactions is fundamentally governed by the electrophilicity of the sulfur atom. Electron-withdrawing groups (EWGs) enhance this electrophilicity, making the sulfur atom more susceptible to nucleophilic attack, thereby increasing the reaction rate. Conversely, electron-donating groups (EDGs) decrease the electrophilicity of the sulfur, leading to a slower reaction.[2][3]
These electronic influences can be dissected into two primary components:
-
Inductive Effects: These are transmitted through the sigma bonds and are dependent on the electronegativity of the substituent.
-
Resonance Effects: These involve the delocalization of electrons through the pi system of the benzene ring.[4]
The interplay of these effects dictates the overall reactivity. For instance, a nitro group (-NO₂) is a strong EWG due to both its inductive and resonance effects, and thus, p-nitrobenzenesulfonyl chloride is significantly more reactive than unsubstituted benzenesulfonyl chloride. In contrast, a methoxy group (-OCH₃) is inductively withdrawing but donates electrons through resonance; its net effect is typically electron-donating, leading to decreased reactivity.[3]
A less intuitive phenomenon is the "steric acceleration" observed with some ortho-substituted benzenesulfonyl chlorides. For example, 2,4,6-trialkyl-substituted benzenesulfonyl chlorides exhibit enhanced reactivity in chloride exchange reactions. This is attributed to the relief of steric strain in the transition state, which adopts a trigonal bipyramidal geometry.[5]
Quantifying Reactivity: The Hammett Equation
The influence of substituents on the reaction rate can be quantitatively described by the Hammett equation:
log(k/k₀) = ρσ
where:
-
k is the rate constant for the reaction of a substituted benzenesulfonyl chloride.
-
k₀ is the rate constant for the reaction of the unsubstituted benzenesulfonyl chloride.
-
ρ (rho) is the reaction constant, which reflects the sensitivity of the reaction to substituent effects. A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups.
-
σ (sigma) is the substituent constant, which quantifies the electronic effect of a particular substituent.
For the hydrolysis of substituted benzenesulfonyl chlorides, the Hammett equation has been successfully applied, yielding positive ρ values, which confirms that the reaction is facilitated by a decrease in electron density at the reaction center.[6][7] For instance, in the alkaline hydrolysis of substituted benzenesulfonyl chlorides in water, a ρ-value of +1.564 has been reported.[7]
Comparative Reactivity: Experimental Data
The following table summarizes the relative rates of solvolysis for a series of para-substituted benzenesulfonyl chlorides in water. This data clearly illustrates the principles discussed above.
| Substituent (X) in p-X-C₆H₄SO₂Cl | Substituent Constant (σ) | Relative Rate Constant (k/k₀) |
| OCH₃ | -0.27 | Slower than unsubstituted |
| CH₃ | -0.17 | Slower than unsubstituted |
| H | 0.00 | 1.00 |
| Br | +0.23 | Faster than unsubstituted |
| NO₂ | +0.78 | Significantly faster than unsubstituted |
Note: The exact relative rates can vary depending on the specific reaction conditions (solvent, temperature, nucleophile). The trends, however, remain consistent.[8][9] The kinetic solvent isotope effect also shows a systematic variation with different substituents, further supporting a consistent reaction mechanism.[9]
Experimental Protocol: Determination of Relative Hydrolysis Rates
This section provides a generalized protocol for comparing the hydrolysis rates of different benzenesulfonyl chlorides via conductimetric analysis. The hydrolysis of a sulfonyl chloride produces hydrochloric acid and the corresponding sulfonic acid, leading to an increase in the conductivity of the solution, which can be monitored over time to determine the reaction rate.[8]
Materials:
-
Substituted benzenesulfonyl chlorides (e.g., benzenesulfonyl chloride, p-toluenesulfonyl chloride, p-nitrobenzenesulfonyl chloride)
-
High-purity water (deionized or distilled)
-
Conductivity meter and probe
-
Constant temperature water bath
-
Volumetric flasks and pipettes
-
Stopwatch
Procedure:
-
Temperature Equilibration: Equilibrate a sufficient volume of high-purity water in the constant temperature water bath to the desired reaction temperature (e.g., 25 °C).
-
Solution Preparation: Prepare dilute solutions of the benzenesulfonyl chlorides in a non-reactive, water-miscible solvent (e.g., acetone) to facilitate rapid dissolution in water.
-
Initiation of Reaction: Pipette a known volume of the temperature-equilibrated water into a reaction vessel equipped with the conductivity probe. Allow the conductivity reading to stabilize.
-
Data Acquisition: At time t=0, inject a small, precise volume of the sulfonyl chloride solution into the water with vigorous stirring. Immediately start recording the conductivity at regular time intervals.
-
Data Analysis: The first-order rate constant (k) can be determined by plotting ln(C∞ - Ct) versus time, where C∞ is the conductivity at the completion of the reaction and Ct is the conductivity at time t. The slope of this line will be -k.
-
Comparison: Repeat the experiment for each substituted benzenesulfonyl chloride under identical conditions to obtain their respective rate constants for a direct comparison of reactivity.
Visualizing the Electronic Effects
The following diagram illustrates how electron-donating and electron-withdrawing groups influence the electrophilicity of the sulfonyl sulfur.
Caption: Electronic effects of substituents on benzenesulfonyl chloride reactivity.
Conclusion
The reactivity of substituted benzenesulfonyl chlorides is a well-defined interplay of electronic and steric effects. A thorough understanding of these principles allows for the rational selection of a sulfonyl chloride with the appropriate reactivity profile for a given synthetic transformation. For reactions requiring high reactivity, such as the sulfonylation of weakly nucleophilic amines, a benzenesulfonyl chloride bearing a strong electron-withdrawing group is the reagent of choice. Conversely, for reactions involving highly nucleophilic substrates where selectivity might be a concern, a less reactive sulfonyl chloride with an electron-donating group may be more suitable. The application of the Hammett equation provides a valuable quantitative tool for predicting and rationalizing these reactivity trends.
References
- 1. Sulfonamide - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. stpeters.co.in [stpeters.co.in]
- 4. people.chem.ucsb.edu [people.chem.ucsb.edu]
- 5. mdpi.com [mdpi.com]
- 6. Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. cdnsciencepub.com [cdnsciencepub.com]
A Comparative Guide to 2-Cyano-5-methoxybenzene-1-sulfonyl chloride and its Alternatives in Organic Synthesis
In the intricate landscape of modern organic synthesis, the choice of sulfonating agent can be a pivotal decision, profoundly influencing reaction outcomes, purification strategies, and the overall efficiency of a synthetic route. This guide provides an in-depth technical comparison of 2-Cyano-5-methoxybenzene-1-sulfonyl chloride, a specialized reagent, with its more common and structurally diverse alternatives. We will delve into the nuanced interplay of electronic effects, reactivity, and the stability of the resulting sulfonamides, supported by experimental data and detailed protocols to empower researchers in making informed decisions for their synthetic challenges.
Introduction: The Role of Arylsulfonyl Chlorides in Amine Functionalization
Arylsulfonyl chlorides are a cornerstone class of reagents in organic chemistry, primarily employed for the sulfonylation of primary and secondary amines to form stable sulfonamides.[1] This transformation serves two principal purposes: the protection of the amine functionality from undesired side reactions and the introduction of a sulfonyl moiety as a key pharmacophore in medicinal chemistry.[2][3] The reactivity of a sulfonyl chloride and the properties of the resultant sulfonamide are intrinsically linked to the nature of the substituents on the aryl ring.
This compound is a uniquely substituted reagent, featuring both an electron-withdrawing cyano group and an electron-donating methoxy group.[4] This juxtaposition of electronic effects imparts a distinct reactivity profile, which we will explore in comparison to other widely used arylsulfonyl chlorides.
The Reagents: A Head-to-Head Comparison
This guide will focus on a comparative analysis of this compound against three key alternatives, each representing a distinct class of reactivity and application:
-
p-Toluenesulfonyl chloride (TsCl): The archetypal arylsulfonyl chloride, known for forming highly stable sulfonamides.
-
2-Nitrobenzenesulfonyl chloride (NsCl): A reagent that provides sulfonamides amenable to mild deprotection conditions.
-
4-Cyanobenzenesulfonyl chloride: An alternative that also allows for mild cleavage of the sulfonamide bond.
Reactivity and Electronic Effects
The reactivity of the sulfonyl chloride functional group is governed by the electrophilicity of the sulfur atom. Electron-withdrawing groups (EWGs) on the aromatic ring increase this electrophilicity, making the sulfonyl chloride more reactive towards nucleophiles. Conversely, electron-donating groups (EDGs) decrease reactivity.
This compound presents a nuanced case. The potent electron-withdrawing cyano group in the ortho position significantly activates the sulfonyl chloride for nucleophilic attack. The electron-donating methoxy group in the meta position to the sulfonyl chloride has a less pronounced, opposing effect. This electronic arrangement suggests a high degree of reactivity.
A qualitative comparison of the expected reactivity of these sulfonyl chlorides is as follows:
2-Nitrobenzenesulfonyl chloride (NsCl) > This compound ≈ 4-Cyanobenzenesulfonyl chloride > p-Toluenesulfonyl chloride (TsCl)
This predicted trend is based on the powerful electron-withdrawing nature of the nitro group, followed by the cyano group. The methyl group in TsCl is weakly electron-donating, rendering it the least reactive of the four.
Performance in Sulfonamide Synthesis: A Comparative Overview
The ultimate measure of a sulfonating agent's utility lies in its performance in chemical reactions. While direct, side-by-side comparative studies are limited, we can synthesize a comparative analysis from available literature data for the sulfonylation of a model amine, such as aniline or benzylamine.
| Reagent | Typical Reaction Conditions | Typical Yield | Key Advantages | Key Disadvantages |
| This compound | Amine, base (e.g., pyridine, Et3N), CH2Cl2, 0 °C to rt | Good to Excellent | Unique substitution pattern for library synthesis. | Limited commercial availability and higher cost. |
| p-Toluenesulfonyl chloride (TsCl) | Amine, base (e.g., pyridine, NaOH), various solvents, 0 °C to reflux | Generally high | Readily available, low cost, forms stable sulfonamides. | Harsh conditions required for deprotection. |
| 2-Nitrobenzenesulfonyl chloride (NsCl) | Amine, base (e.g., pyridine, K2CO3), CH2Cl2 or MeCN, rt | High to Excellent | Mild deprotection conditions. | Nitro group can be sensitive to some reagents. |
| 4-Cyanobenzenesulfonyl chloride | Amine, base (e.g., K2CO3), MeCN, rt | High | Mild deprotection conditions. | Potential for side reactions involving the cyano group. |
Note: Yields are highly dependent on the specific amine substrate and reaction conditions.
Deprotection of the Resulting Sulfonamides: A Critical Consideration
For applications in multi-step synthesis where the sulfonamide serves as a protecting group, the ease and selectivity of its cleavage are paramount. The choice of sulfonating agent directly dictates the deprotection strategy.
The sulfonamides derived from This compound and 4-Cyanobenzenesulfonyl chloride are expected to be cleavable under mild conditions, similar to those used for nosyl amides, due to the activating effect of the electron-withdrawing cyano group which facilitates nucleophilic aromatic substitution by a thiol. In contrast, the robust nature of the tosyl group necessitates harsh, often reductive, conditions for its removal.
Experimental Protocols: A Comparative Synthesis of N-Benzyl-benzenesulfonamides
To provide a practical comparison, the following are detailed protocols for the synthesis of the corresponding N-benzylsulfonamide from each of the four reagents.
General Experimental Workflow
Synthesis of N-Benzyl-2-cyano-5-methoxybenzenesulfonamide
-
Materials: this compound, benzylamine, triethylamine (Et3N), dichloromethane (CH2Cl2).
-
Procedure:
-
To a stirred solution of benzylamine (1.0 eq.) and triethylamine (1.2 eq.) in dichloromethane at 0 °C, add a solution of this compound (1.05 eq.) in dichloromethane dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
-
Synthesis of N-Benzyl-p-toluenesulfonamide
-
Materials: p-Toluenesulfonyl chloride (TsCl), benzylamine, pyridine, dichloromethane (CH2Cl2).
-
Procedure:
-
To a stirred solution of benzylamine (1.0 eq.) in pyridine at 0 °C, add p-toluenesulfonyl chloride (1.1 eq.) portion-wise.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Pour the reaction mixture into ice-water and extract with dichloromethane.
-
Wash the organic layer with 1 M HCl to remove pyridine, followed by saturated NaHCO3 solution and brine.
-
Dry, concentrate, and purify as described in 4.2.
-
Synthesis of N-Benzyl-2-nitrobenzenesulfonamide
-
Materials: 2-Nitrobenzenesulfonyl chloride (NsCl), benzylamine, potassium carbonate (K2CO3), acetonitrile (MeCN).
-
Procedure:
-
To a stirred suspension of potassium carbonate (1.5 eq.) and benzylamine (1.0 eq.) in acetonitrile at room temperature, add 2-nitrobenzenesulfonyl chloride (1.05 eq.).
-
Stir the reaction mixture at room temperature for 1-3 hours.
-
Filter the reaction mixture to remove inorganic salts and concentrate the filtrate.
-
Redissolve the residue in an organic solvent, wash with water and brine.
-
Dry, concentrate, and purify as described in 4.2.
-
Synthesis of N-Benzyl-4-cyanobenzenesulfonamide
-
Materials: 4-Cyanobenzenesulfonyl chloride, benzylamine, potassium carbonate (K2CO3), acetonitrile (MeCN).
-
Procedure:
-
Follow the procedure outlined in 4.4, substituting 4-cyanobenzenesulfonyl chloride for 2-nitrobenzenesulfonyl chloride.
-
The reaction time may vary and should be monitored by TLC.
-
Safety and Handling
All sulfonyl chlorides are corrosive and moisture-sensitive, and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
| Reagent | Key Hazards | Recommended PPE |
| This compound | Corrosive, moisture-sensitive. | Gloves, safety glasses, lab coat. |
| p-Toluenesulfonyl chloride (TsCl) | Corrosive, causes burns, lachrymator.[2][5] | Gloves, safety glasses, lab coat. |
| 2-Nitrobenzenesulfonyl chloride (NsCl) | Corrosive, causes severe skin burns and eye damage.[6][7][8] | Gloves, safety glasses with side shields, lab coat. |
| 4-Cyanobenzenesulfonyl chloride | Corrosive, causes severe skin burns and eye damage, may cause an allergic skin reaction.[4][9] | Gloves, safety glasses with side shields, lab coat. |
Always consult the Safety Data Sheet (SDS) for each reagent before use.
Conclusion and Recommendations
The selection of a sulfonating agent is a strategic decision that should be guided by the specific requirements of the synthetic route.
-
This compound is a valuable reagent for applications where its unique substitution pattern is desired for building molecular diversity, particularly in the context of medicinal chemistry and library synthesis. The presence of the cyano group suggests that the resulting sulfonamides should be amenable to mild deprotection conditions.
-
p-Toluenesulfonyl chloride (TsCl) remains the workhorse for generating highly stable sulfonamides, ideal for robust protection when harsh reaction conditions are anticipated in subsequent steps.
-
2-Nitrobenzenesulfonyl chloride (NsCl) and 4-Cyanobenzenesulfonyl chloride are the reagents of choice when mild deprotection of the sulfonamide is a critical requirement, with NsCl being particularly well-established in this role.
Ultimately, the optimal choice will depend on a careful consideration of reactivity, stability, deprotection requirements, and the overall synthetic strategy. This guide provides the foundational knowledge and practical protocols to assist researchers in navigating these choices and advancing their synthetic endeavors.
References
- 1. Sulfonamide - Wikipedia [en.wikipedia.org]
- 2. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 4. This compound|CAS 1261573-04-9 [benchchem.com]
- 5. Synthesis, Structural and Biological Properties of the Ring-A Sulfonamido Substituted Chalcones: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Benzenesulfonyl Chloride: Properties, Applications, and Synthesis | Jiaxing Jinli Chemical Co., Ltd. [jiaxingjinli.amebaownd.com]
- 7. researchgate.net [researchgate.net]
- 8. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 9. researchgate.net [researchgate.net]
A Technical Guide to 2-Cyano-5-methoxybenzene-1-sulfonyl Chloride: Unveiling its Advantages in Modern Organic Synthesis
For researchers, medicinal chemists, and professionals in drug development, the strategic selection of reagents is paramount to the success of complex synthetic campaigns. In the realm of amine protection and sulfonamide synthesis, traditional reagents like p-toluenesulfonyl chloride (TsCl) and 2-nitrobenzenesulfonyl chloride (NsCl) have long been staples. However, the demand for greater functional group tolerance, milder reaction conditions, and orthogonal deprotection strategies has spurred the exploration of novel sulfonylating agents. This guide provides an in-depth technical comparison of 2-Cyano-5-methoxybenzene-1-sulfonyl chloride , highlighting its distinct advantages over conventional counterparts, supported by mechanistic insights and experimental considerations.
Introduction: The Evolving Landscape of Sulfonyl Chlorides
Sulfonamides are a cornerstone functional group in pharmaceuticals and agrochemicals, owing to their diverse biological activities and their ability to act as bioisosteres for other functional groups.[1] The most common method for their synthesis involves the reaction of a primary or secondary amine with a sulfonyl chloride.[2] The choice of the sulfonyl chloride is critical, as the properties of the resulting sulfonamide—including its stability and the conditions required for its cleavage—are dictated by the substituents on the aryl ring.
While the tosyl (Ts) group is robust, its removal often necessitates harsh conditions, such as strong acids or dissolving metal reductions, which can be incompatible with sensitive functional groups.[3] The nosyl (Ns) group, introduced by Fukuyama, offered a significant advancement, as it can be cleaved under mild conditions using a thiol and a base.[4] This guide introduces this compound, a reagent that builds upon this concept of mild cleavage while offering its own unique set of properties.
Structural Features and Reactivity of this compound
This compound is a highly reactive sulfonylating agent.[5] Its reactivity is modulated by the electronic effects of its substituents:
-
Sulfonyl Chloride Group: The primary site of reaction, highly electrophilic and susceptible to nucleophilic attack by amines.
-
2-Cyano Group: A strong electron-withdrawing group that increases the electrophilicity of the sulfonyl chloride, potentially leading to faster reaction rates. It also plays a crucial role in the deprotection of the resulting sulfonamide.
-
5-Methoxy Group: An electron-donating group that can influence the overall electronic properties and solubility of the molecule.
The reaction with a primary or secondary amine proceeds via a standard nucleophilic acyl substitution-type mechanism to form a stable sulfonamide.
Caption: General reaction of an amine with a sulfonyl chloride.
The Key Advantage: Mild and Orthogonal Deprotection
The most significant advantage of using this compound lies in the facile cleavage of the resulting sulfonamide. This is analogous to the deprotection of other cyanobenzenesulfonamides, which can be removed under mild conditions using a thiol and a base.[6] This method offers a distinct advantage over the harsh conditions required for tosyl group removal and provides an orthogonal strategy to other common protecting groups.
Mechanism of Thiol-Mediated Deprotection
The deprotection of a cyanobenzenesulfonamide is believed to proceed via a Meisenheimer intermediate.[6] The electron-withdrawing cyano group activates the aromatic ring towards nucleophilic aromatic substitution (SNAr).
Caption: Proposed mechanism for the deprotection of a cyanobenzenesulfonamide.
This mild deprotection protocol allows for the selective unmasking of an amine in the presence of other sensitive functional groups that would not tolerate the conditions required for tosyl deprotection.
Comparative Analysis with TsCl and NsCl
To provide a clear comparison, the properties of the sulfonamides derived from this compound, TsCl, and NsCl are summarized below.
| Feature | 2-Cyano-5-methoxybenzenesulfonyl (CMS) | p-Toluenesulfonyl (Tosyl) | 2-Nitrobenzenesulfonyl (Nosyl) |
| Structure of Aryl Group | 2-Cyano-5-methoxy | 4-Methyl | 2-Nitro |
| Formation Conditions | Amine, Base (e.g., Pyridine, Et₃N) in an inert solvent (e.g., DCM, THF) | Amine, Base (e.g., Pyridine, Et₃N) in an inert solvent (e.g., DCM, THF) | Amine, Base (e.g., Pyridine, Et₃N) in an inert solvent (e.g., DCM, THF) |
| Stability of Sulfonamide | Generally stable to a wide range of reagents. | Very stable to most reagents, including many oxidizing and reducing agents.[3] | Stable to acidic conditions, but sensitive to nucleophiles.[4] |
| Deprotection Conditions | Thiophenol, K₂CO₃ in DMF or CH₃CN at room temperature.[6] | Strong acid (e.g., HBr/AcOH), or dissolving metals (e.g., Na/NH₃).[3] | Thiophenol, K₂CO₃ or other bases in DMF or CH₃CN.[4] |
| Key Advantage | Mild, orthogonal deprotection; electron-withdrawing cyano group can modulate reactivity. | High stability, low cost, readily available. | Mild, orthogonal deprotection. |
| Potential Limitation | Higher cost and less commercial availability compared to TsCl. | Harsh deprotection conditions limit functional group compatibility. | The nitro group can be reduced under certain conditions. |
Experimental Protocols
The following are representative protocols for the formation and cleavage of a sulfonamide using this compound. These are generalized procedures and may require optimization for specific substrates.
General Procedure for the Synthesis of a 2-Cyano-5-methoxybenzenesulfonamide
Caption: Workflow for sulfonamide synthesis.
General Procedure for the Deprotection of a 2-Cyano-5-methoxybenzenesulfonamide
Caption: Workflow for sulfonamide deprotection.
Conclusion and Future Outlook
This compound represents a valuable addition to the synthetic chemist's toolkit. Its primary advantage lies in the mild and orthogonal conditions required for the deprotection of the corresponding sulfonamides, a feature that is highly desirable in modern, complex molecule synthesis. While it may not replace TsCl in all applications due to cost and availability, its unique properties make it an excellent choice for scenarios where sensitive functional groups are present and a robust yet gently cleavable protecting group is required. The strategic use of such "enabling" reagents will undoubtedly continue to be a key driver of innovation in pharmaceutical and materials science research.
References
- 1. Synthesis of Biologically Active Molecules through Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 3. US3965173A - Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide - Google Patents [patents.google.com]
- 4. Fukuyama Amine Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 5. This compound|CAS 1261573-04-9 [benchchem.com]
- 6. researchgate.net [researchgate.net]
A Researcher's Guide to the Spectroscopic Characterization of 2-Cyano-5-methoxybenzene-1-sulfonyl Chloride and its Alternatives
Introduction to the Analyte and its Alternatives
2-Cyano-5-methoxybenzene-1-sulfonyl chloride is an aromatic sulfonyl chloride featuring a cyano group ortho to the sulfonyl chloride and a methoxy group in the meta position.[1] This substitution pattern influences the reactivity of the sulfonyl chloride and provides specific steric and electronic properties to the resulting sulfonamides. The alternatives considered in this guide include its isomer, 4-Cyano-2-methoxybenzenesulfonyl chloride, and other commercially available substituted benzenesulfonyl chlorides like 2-chloro-5-methoxybenzenesulfonyl chloride and p-methoxybenzenesulfonyl chloride. The choice of reagent can significantly impact reaction outcomes and the properties of the final products.
Comparative Spectroscopic Analysis
A multi-technique approach, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), is essential for the complete characterization of these compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules. The chemical shifts and coupling patterns of the aromatic protons in ¹H NMR are particularly sensitive to the substitution pattern on the benzene ring.
¹H NMR Spectral Data
| Compound | Aromatic Protons (ppm) | Methoxy Protons (ppm) | Key Observations |
| This compound (Predicted) | ~8.0-8.2 (d), ~7.5-7.7 (dd), ~7.2-7.4 (d) | ~3.9 | The proton ortho to both the cyano and sulfonyl chloride groups would be the most deshielded. The remaining two protons would exhibit meta and ortho coupling. |
| 4-Cyano-2-methoxybenzenesulfonyl chloride (Experimental) | 8.09 (d, J = 8.2 Hz, 1H), 7.38–7.44 (m, 2H) | 4.13 (s, 3H) | The downfield doublet corresponds to the proton ortho to the sulfonyl chloride. The methoxy protons are significantly downfield.[2] |
| p-Methoxybenzenesulfonyl chloride (Experimental) | ~7.8 (d), ~7.0 (d) | ~3.9 | A classic para-substituted pattern with two doublets is expected and observed.[3][4] |
| 2-chloro-5-methoxybenzenesulfonyl chloride (Data availability mentioned) | Spectral data is available from suppliers, but not detailed here.[5][6] |
¹³C NMR Spectral Data
| Compound | Aromatic Carbons (ppm) | Methoxy Carbon (ppm) | Cyano Carbon (ppm) |
| This compound (Predicted) | ~110-160 | ~56 | ~115 |
| 4-Cyano-2-methoxybenzenesulfonyl chloride (Experimental) | 157.4, 135.3, 130.7, 123.9, 120.4, 116.8 | 57.4 | Not explicitly assigned, but expected around 115-120 ppm.[2] |
Expert Interpretation:
The predicted ¹H NMR spectrum of this compound is based on the additive effects of its substituents. The electron-withdrawing nature of both the cyano and sulfonyl chloride groups will deshield the aromatic protons, shifting them downfield.[2] The proton situated between these two groups is expected to be the most downfield. In contrast, the methoxy group is electron-donating, leading to a slight shielding effect on the protons ortho and para to it.
For the experimentally characterized isomer, 4-Cyano-2-methoxybenzenesulfonyl chloride, the published data aligns with these principles.[2] The distinct signals and their multiplicities allow for unambiguous assignment of the substitution pattern. When selecting a reagent, a researcher should consider that such isomeric differences will be readily apparent in the NMR spectrum, providing a reliable method for identity confirmation.
Infrared (IR) Spectroscopy
IR spectroscopy is invaluable for identifying the presence of key functional groups.
Key IR Absorptions (cm⁻¹)
| Compound | ν(C≡N) | ν(S=O) (asymmetric & symmetric) | ν(C-O) |
| This compound (Predicted) | ~2230 | ~1375 & ~1180 | ~1250 & ~1030 |
| 4-Cyano-2-methoxybenzenesulfonyl chloride (Experimental) | 2238 | 1378 & 1173 | 1283 & 1018 |
| p-Methoxybenzenesulfonyl chloride (Experimental) | N/A | ~1370 & ~1170 | ~1260 & ~1090 |
Expert Interpretation:
The IR spectrum provides a rapid confirmation of the key functional groups. The sharp, intense absorption around 2230 cm⁻¹ is characteristic of a nitrile (C≡N) group.[2] The strong absorptions in the 1375-1170 cm⁻¹ region are indicative of the asymmetric and symmetric stretching vibrations of the sulfonyl chloride (S=O) group. The presence of the methoxy group is confirmed by the C-O stretching bands. The experimental data for 4-Cyano-2-methoxybenzenesulfonyl chloride beautifully illustrates these characteristic absorptions.[2] While the exact peak positions may vary slightly between isomers, the presence and general location of these bands are crucial for quality control.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, further confirming its identity.
Expected Mass Spectrometry Data
| Compound | Molecular Weight | Expected [M+H]⁺ (m/z) | Key Fragmentation |
| This compound | 231.66 g/mol [1][7] | 231.98 | Loss of Cl, SO₂, and CH₃ |
| 4-Cyano-2-methoxybenzenesulfonyl chloride | 231.66 g/mol | 231.98 | Loss of Cl, SO₂, and CH₃ |
Expert Interpretation:
For this compound, high-resolution mass spectrometry should confirm the elemental composition of C₈H₆ClNO₃S. Predicted fragmentation patterns for aromatic sulfonyl chlorides often involve the loss of the chlorine radical, followed by the elimination of sulfur dioxide. The molecular ion peak and the isotopic pattern due to the presence of chlorine and sulfur are key diagnostic features. PubChemLite provides predicted m/z values for various adducts of the target compound, which can be a useful reference.
Practical Implications for Researchers
The choice between this compound and its alternatives will depend on the specific synthetic goal. The different substitution patterns can lead to variations in:
-
Reactivity: The electronic nature of the substituents can influence the electrophilicity of the sulfonyl chloride.
-
Regioselectivity: In subsequent reactions on the aromatic ring, the existing substituents will direct incoming groups to specific positions.
-
Physical Properties: The polarity and crystal packing of the resulting sulfonamides can be affected by the substitution pattern, which is important for purification and formulation.
Experimental Protocols
For researchers who need to verify the identity and purity of these reagents, the following general protocols are recommended.
General Protocol for NMR Sample Preparation and Analysis
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the sulfonyl chloride and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).
-
Data Processing: Process the spectra using appropriate software. Reference the solvent peak and integrate the ¹H signals.
General Protocol for FT-IR Analysis
-
Sample Preparation: For solid samples, an Attenuated Total Reflectance (ATR) accessory is convenient. Place a small amount of the solid on the ATR crystal. Alternatively, prepare a KBr pellet.
-
Data Acquisition: Collect the IR spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands for the key functional groups.
Visualizing the Structures and Workflow
Caption: Chemical structures of the target analyte and a key isomeric alternative.
Caption: A generalized workflow for the spectroscopic characterization of a chemical reagent.
Conclusion
While a complete set of published experimental spectroscopic data for this compound is elusive, a robust characterization can still be achieved. By applying fundamental spectroscopic principles, its expected spectral features can be predicted with a high degree of confidence. Furthermore, comparison with the experimentally verified data of its isomer, 4-Cyano-2-methoxybenzenesulfonyl chloride, provides a strong framework for structural validation. Researchers are encouraged to perform their own comprehensive spectroscopic analysis to ensure the identity and purity of this and any other chemical reagent before its use in synthesis.
References
- 1. This compound|CAS 1261573-04-9 [benchchem.com]
- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 3. Benzenesulfonyl chloride, 4-methoxy- [webbook.nist.gov]
- 4. 4-Methoxybenzenesulfonyl chloride | C7H7ClO3S | CID 7401 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-chloro-5-Methoxybenzene-1-sulfonyl chloride(201935-41-3) 1H NMR [m.chemicalbook.com]
- 6. 201935-41-3|2-Chloro-5-methoxybenzene-1-sulfonyl chloride|BLD Pharm [bldpharm.com]
- 7. chembk.com [chembk.com]
A Comparative Guide to the Synthesis of 2-Cyano-5-methoxybenzene-1-sulfonyl Chloride for Pharmaceutical Research
Introduction: The Significance of 2-Cyano-5-methoxybenzene-1-sulfonyl Chloride in Drug Discovery
This compound, a key building block in medicinal chemistry, is integral to the synthesis of a diverse range of pharmaceutical agents. Its unique trifunctionalized aromatic scaffold, featuring a reactive sulfonyl chloride, an electron-withdrawing cyano group, and an electron-donating methoxy group, allows for versatile molecular elaboration. This guide provides an in-depth, comparative analysis of the primary synthetic routes to this valuable intermediate, offering researchers and drug development professionals the critical insights needed to select the most appropriate method for their specific applications. We will delve into the mechanistic underpinnings, detailed experimental protocols, and a comparative analysis of yield, purity, scalability, and safety for each approach.
Comparative Analysis of Synthetic Methodologies
The synthesis of this compound can be approached through several distinct strategies. This guide will focus on four prominent methods:
-
Direct Chlorosulfonation of 4-Cyanoanisole
-
The Sandmeyer Reaction of 3-Amino-4-cyanoanisole
-
Synthesis from 2-Cyano-5-methoxyphenol via Thiocarbamate Intermediate
-
The Newman-Kwart Rearrangement Route
The following table provides a high-level comparison of these methods, with detailed explanations and protocols to follow.
| Method | Starting Material | Key Reagents | Typical Yield | Purity | Scalability | Safety Considerations |
| 1. Chlorosulfonation | 4-Cyanoanisole | Chlorosulfonic acid | Moderate | Good | Good | Highly corrosive and reactive reagent, requires strict temperature control. |
| 2. Sandmeyer Reaction | 3-Amino-4-cyanoanisole | NaNO₂, HCl, SO₂, CuCl | Moderate to Good | Good | Moderate | Diazonium salts are potentially explosive; requires low temperatures. |
| 3. From Phenol | 2-Cyano-5-methoxyphenol | Dimethylthiocarbamoyl chloride, H₂O₂ | Good to Excellent | High | Good | Handles toxic thiocarbamoyl chloride. |
| 4. Newman-Kwart | 2-Cyano-5-methoxyphenol | Dimethylthiocarbamoyl chloride, ZrCl₄, H₂O₂ | Excellent | Excellent | Excellent | High-temperature rearrangement step; handling of pyrophoric reagents. |
Method 1: Direct Chlorosulfonation of 4-Cyanoanisole
This classical approach involves the direct electrophilic substitution of 4-cyanoanisole with chlorosulfonic acid. The methoxy group is an ortho-, para-director, and while the para position is blocked by the cyano group, the directing effect favors substitution at the ortho position.
Reaction Scheme
Caption: Direct Chlorosulfonation of 4-Cyanoanisole.
Experimental Protocol
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a calcium chloride guard tube, carefully add chlorosulfonic acid (4 equivalents).
-
Cool the flask to 0 °C in an ice-salt bath.
-
Slowly add 4-cyanoanisole (1 equivalent) dropwise to the stirred chlorosulfonic acid, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
The solid precipitate is collected by vacuum filtration and washed thoroughly with cold water until the washings are neutral.
-
The crude product is dried under vacuum to afford this compound.
Mechanistic Insights
The reaction proceeds via a standard electrophilic aromatic substitution mechanism. Chlorosulfonic acid acts as the source of the electrophile, chlorosulfonium ion (ClSO₂⁺), which attacks the electron-rich benzene ring of 4-cyanoanisole. The methoxy group activates the ring and directs the substitution to the ortho position.
Analysis
-
Advantages: This is a one-step synthesis from a commercially available starting material. The procedure is relatively straightforward.
-
Disadvantages: Chlorosulfonic acid is a highly corrosive and reactive reagent that requires careful handling. The reaction is exothermic and requires strict temperature control to minimize the formation of byproducts. The yield can be variable.
Method 2: The Sandmeyer Reaction of 3-Amino-4-cyanoanisole
The Sandmeyer reaction provides a reliable method for introducing a sulfonyl chloride group onto an aromatic ring via a diazonium salt intermediate. This multi-step process begins with the synthesis of the requisite aniline, 3-amino-4-cyanoanisole.
Reaction Workflow
Caption: Sandmeyer Reaction Workflow.
Experimental Protocol
Part A: Synthesis of 3-Amino-4-cyanoanisole (Precursor)
Part B: Sandmeyer Reaction
-
Suspend 3-amino-4-cyanoanisole (1 equivalent) in a mixture of concentrated hydrochloric acid and water.
-
Cool the suspension to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite (1.1 equivalents) in water dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes.
-
In a separate flask, prepare a solution of sulfur dioxide in acetic acid and add copper(I) chloride as a catalyst.
-
Slowly add the cold diazonium salt solution to the SO₂/CuCl solution with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir until the evolution of nitrogen gas ceases.
-
Pour the reaction mixture into ice water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization.
Mechanistic Insights
The reaction is initiated by the diazotization of the primary amine with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form a diazonium salt. In the presence of a copper(I) catalyst, the diazonium salt undergoes a single-electron transfer, leading to the formation of an aryl radical and the loss of nitrogen gas. The aryl radical then reacts with sulfur dioxide, and subsequent reaction with chloride furnishes the sulfonyl chloride.[1]
Analysis
-
Advantages: This is a versatile and well-established method for the synthesis of aryl sulfonyl chlorides.
-
Disadvantages: Diazonium salts are thermally unstable and potentially explosive, necessitating strict temperature control. The synthesis of the starting aniline may add to the overall step count. The use of sulfur dioxide gas requires appropriate handling and ventilation.
Method 3: Synthesis from 2-Cyano-5-methoxyphenol via a Thiocarbamate Intermediate
This modern and efficient route avoids harsh reagents like chlorosulfonic acid and the handling of potentially hazardous diazonium salts. It proceeds through a thiocarbamate intermediate which is then oxidized.
Reaction Workflow
Caption: Synthesis from a Phenolic Precursor.
Experimental Protocol
A detailed protocol for this specific substrate is adapted from similar transformations.[2]
-
Dissolve 2-cyano-5-methoxyphenol (1 equivalent) and a base (e.g., potassium carbonate, 1.5 equivalents) in a suitable solvent like acetone.
-
Add dimethylthiocarbamoyl chloride (1.2 equivalents) dropwise at room temperature and stir the mixture for 4-6 hours.
-
Filter off the inorganic salts and concentrate the filtrate to obtain the crude O-(2-cyano-5-methoxyphenyl) dimethylthiocarbamate.
-
Dissolve the crude thiocarbamate in a suitable solvent and treat it with an oxidizing agent such as hydrogen peroxide.
-
The reaction is typically exothermic and may require cooling.
-
After the reaction is complete, the product is isolated by extraction and purified by crystallization.
Mechanistic Insights
The initial step is a nucleophilic substitution where the phenoxide ion attacks the electrophilic carbon of dimethylthiocarbamoyl chloride to form the thiocarbamate. The subsequent oxidation is a complex process that converts the thiocarbamate to the sulfonyl chloride.
Analysis
-
Advantages: This method is often high-yielding (around 78% reported for similar substrates) and avoids the use of highly corrosive or explosive intermediates.[2] The purification is often straightforward, sometimes avoiding chromatography.[2]
-
Disadvantages: Dimethylthiocarbamoyl chloride is toxic and should be handled with care. The synthesis of the starting phenol may be required.
Method 4: The Newman-Kwart Rearrangement Route
This elegant and highly efficient multi-step synthesis starts from a phenol and proceeds via a thermal rearrangement of a thiocarbamate to a thiolcarbamate, which is then hydrolyzed to a thiol and subsequently oxidized to the sulfonyl chloride.
Reaction Workflow
Caption: Newman-Kwart Rearrangement Workflow.
Experimental Protocol
This protocol is adapted from the high-yielding synthesis of the isomeric 4-cyano-2-methoxybenzenesulfonyl chloride.[3]
Step 1: Synthesis of O-(2-cyano-5-methoxyphenyl) dimethylcarbamothioate
-
To a solution of 2-cyano-5-methoxyphenol (1 equivalent) and 1,4-diazabicyclo[2.2.2]octane (DABCO) (1.05 equivalents) in DMF, add dimethylthiocarbamoyl chloride (1.1 equivalents) dropwise.
-
Heat the mixture to 50 °C for 4 hours.
-
Cool to room temperature and add water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry to yield the O-thiocarbamate.
Step 2: Newman-Kwart Rearrangement
-
Heat the O-(2-cyano-5-methoxyphenyl) dimethylcarbamothioate neat under a nitrogen atmosphere to a high temperature (typically 200-250 °C) until the rearrangement to the S-thiolcarbamate is complete (monitored by TLC or LC-MS).
-
Cool the reaction mixture to obtain the crude S-(2-cyano-5-methoxyphenyl) dimethylcarbamothioate.
Step 3: Hydrolysis to the Thiol
-
Hydrolyze the crude S-thiolcarbamate with a base such as potassium hydroxide in methanol to yield the corresponding thiophenol.
Step 4: Oxidative Chlorination
-
To a mixture of the crude thiophenol (1 equivalent) and zirconium(IV) chloride (1 equivalent) in acetonitrile, add 30% hydrogen peroxide (3 equivalents) dropwise at 0 °C.
-
Stir the reaction at room temperature for a short period (typically < 30 minutes).
-
Quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer, dry, and concentrate to give the final product.
Mechanistic Insights
The key step is the Newman-Kwart rearrangement, a thermal, intramolecular 1,3-migration of the aryl group from the oxygen to the sulfur atom of the thiocarbamate.[2] This rearrangement is driven by the formation of the more thermodynamically stable C=O bond from a C=S bond. The final step is an efficient oxidative chlorination of the in situ generated thiol.
Analysis
-
Advantages: This route is often very high-yielding and provides a product of high purity, frequently without the need for chromatography.[3] It is a scalable process.
-
Disadvantages: The Newman-Kwart rearrangement requires high temperatures, which may not be suitable for substrates with thermally sensitive functional groups. The multi-step nature of the synthesis adds to the overall complexity.
Conclusion
The synthesis of this compound can be achieved through various methods, each with its own set of advantages and challenges. For rapid, direct synthesis, chlorosulfonation is a viable option, provided the necessary safety precautions for handling chlorosulfonic acid are in place. The Sandmeyer reaction offers a classic and reliable alternative, particularly if the corresponding aniline precursor is readily available. For a more modern, high-yielding, and often chromatography-free approach, the synthesis from 2-cyano-5-methoxyphenol is an excellent choice. For the highest yields and purity on a larger scale, the Newman-Kwart rearrangement route stands out as a superior, albeit more complex, methodology. The ultimate choice of synthetic route will depend on the specific requirements of the research, including scale, purity needs, available starting materials, and safety infrastructure.
References
The Synthetic Chemist's Compass: Navigating Sulfonamide Synthesis with 2-Cyano-5-methoxybenzene-1-sulfonyl Chloride
A Senior Application Scientist's In-Depth Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the sulfonamide moiety remains a cornerstone pharmacophore, integral to the efficacy of a wide array of therapeutic agents. The synthesis of these crucial functional groups often hinges on the reactivity and selectivity of the chosen sulfonylating agent. This guide provides a comprehensive literature review and comparative analysis of 2-Cyano-5-methoxybenzene-1-sulfonyl chloride, a versatile reagent whose unique substitution pattern offers distinct advantages in the synthesis of complex, biologically active molecules. We will delve into its applications, compare its performance with alternative reagents, and provide detailed experimental insights to empower researchers in their drug discovery endeavors.
The Strategic Advantage of Substitution: Unpacking the Reactivity of this compound
The utility of an aryl sulfonyl chloride in organic synthesis is profoundly influenced by the nature and position of its substituents. In this compound, the interplay between the electron-withdrawing cyano (-CN) group and the electron-donating methoxy (-OCH₃) group creates a unique electronic environment that modulates the reactivity of the sulfonyl chloride (-SO₂Cl) functional group.
The potent electron-withdrawing nature of the cyano group, positioned ortho to the sulfonyl chloride, significantly increases the electrophilicity of the sulfur atom. This heightened electrophilicity renders the sulfonyl chloride highly susceptible to nucleophilic attack by amines and alcohols, facilitating the formation of sulfonamides and sulfonate esters, respectively.[1] Conversely, the methoxy group at the meta position (relative to the sulfonyl chloride) has a less pronounced electronic effect on the reaction center but can influence the overall solubility and crystalline nature of the reagent and its derivatives, often aiding in purification. This strategic substitution makes this compound a highly efficient reagent for sulfonamide synthesis.
Performance in Practice: A Comparative Analysis
The traditional and most common method for sulfonamide synthesis involves the reaction of a primary or secondary amine with a sulfonyl chloride in the presence of a base.[2] While effective, this method's success is contingent on the reactivity of both the amine and the sulfonyl chloride. Here, we compare this compound with other commonly used sulfonylating agents.
| Reagent | Key Structural Feature | Relative Reactivity | Advantages | Disadvantages |
| This compound | Ortho-cyano (electron-withdrawing), meta-methoxy (electron-donating) | High | High reactivity, good yields, resulting sulfonamides often crystalline. | Potential for side reactions with highly nucleophilic amines. |
| p-Toluenesulfonyl Chloride (TsCl) | Para-methyl (electron-donating) | Moderate | Readily available, cost-effective, well-established reactivity. | Lower reactivity compared to electron-deficient sulfonyl chlorides. |
| Benzenesulfonyl Chloride | Unsubstituted | Moderate | Simple structure, predictable reactivity. | May require harsher conditions for less nucleophilic amines. |
| Pentafluorophenyl (PFP) Sulfonate Esters | Pentafluorophenyl ester | Moderate to High | Stable, crystalline solids; can be used in aqueous conditions.[3] | Generally less reactive than corresponding sulfonyl chlorides. |
| 2,4,6-Trichlorophenol (TCP) Sulfonate Esters | Trichlorophenyl ester | High | Highly reactive, effective for hindered amines.[4] | Can be less selective than other reagents. |
Causality Behind Experimental Choices: The choice of sulfonylating agent is dictated by the nucleophilicity of the amine and the desired reaction conditions. For weakly nucleophilic amines, a highly reactive sulfonyl chloride, such as this compound, is often preferred to drive the reaction to completion. The presence of the ortho-cyano group not only activates the sulfonyl chloride but can also influence the conformation of the resulting sulfonamide, which can be critical for biological activity.
Case Study: The Synthesis of NI-57, a Potent BRPF Bromodomain Inhibitor
A compelling example of the utility of a polar, electron-deficient sulfonyl chloride is the synthesis of NI-57, a chemical probe for the bromodomains of the BRPF family of proteins.[5] The synthesis of NI-57 utilizes the closely related 4-cyano-2-methoxybenzenesulfonyl chloride , highlighting the importance of this class of reagents in the preparation of highly functionalized, biologically active molecules.
Experimental Protocol: Synthesis of 4-Cyano-2-methoxybenzenesulfonyl Chloride
This multi-step synthesis showcases a robust and scalable route to a key building block for NI-57.
Step 1: O-(4-Cyano-2-methoxyphenyl) dimethylcarbamothioate To a solution of 4-hydroxy-3-methoxybenzonitrile in a suitable solvent, dimethylthiocarbamoyl chloride is added in the presence of a base (e.g., triethylamine or DABCO) at room temperature. The reaction mixture is stirred until completion, followed by an aqueous workup to yield the desired product.
Step 2: S-(4-Cyano-2-methoxyphenyl) dimethylcarbamothioate (Newman-Kwart Rearrangement) The O-aryl thiocarbamate from Step 1 is heated at high temperature (typically 200-250 °C) under an inert atmosphere. This thermal rearrangement proceeds to give the S-aryl thiocarbamate in high yield.
Step 3: 4-Mercapto-3-methoxybenzonitrile The S-aryl thiocarbamate is hydrolyzed using a strong base, such as sodium hydroxide, in a protic solvent like methanol or ethanol. Acidification of the reaction mixture then affords the corresponding thiol.
Step 4: 4-Cyano-2-methoxybenzenesulfonyl chloride The thiol is subjected to oxidative chlorination. A common method involves treating the thiol with chlorine gas in the presence of an aqueous acid. Alternatively, milder and safer reagents such as N-chlorosuccinimide (NCS) in the presence of a catalytic amount of acid can be employed. The resulting sulfonyl chloride is then isolated and purified. A high-yielding (78% on a full scale) and chromatography-free synthesis has been reported.[5]
Diagram of the Synthetic Workflow for 4-Cyano-2-methoxybenzenesulfonyl Chloride
Caption: Synthetic workflow for 4-Cyano-2-methoxybenzenesulfonyl chloride.
Final Step: Synthesis of NI-57
The synthesized 4-cyano-2-methoxybenzenesulfonyl chloride is then reacted with the appropriate amine precursor of NI-57 in the presence of a base, such as pyridine or triethylamine, to afford the final product. The high reactivity of the sulfonyl chloride ensures efficient coupling to form the desired sulfonamide bond.
Expanding the Armamentarium: Applications in the Synthesis of Other Bioactive Molecules
The utility of this compound and its analogs extends beyond the synthesis of NI-57. The inherent reactivity and the ability to introduce a polar cyano group make these reagents valuable in the development of various classes of inhibitors.
-
Kinase Inhibitors: Many kinase inhibitors feature a sulfonamide moiety that plays a crucial role in binding to the target protein. The use of substituted benzenesulfonyl chlorides allows for the fine-tuning of electronic and steric properties to optimize potency and selectivity.[1][6]
-
Carbonic Anhydrase Inhibitors: Sulfonamides are the hallmark of carbonic anhydrase inhibitors. The cyano group can act as a key interaction point within the enzyme's active site, making cyanobenzenesulfonyl chlorides attractive starting materials for the design of novel inhibitors.[7][8]
Reaction Mechanism: Nucleophilic Acyl Substitution
The formation of sulfonamides from sulfonyl chlorides proceeds through a nucleophilic acyl substitution mechanism. The lone pair of the amine nitrogen attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to a tetrahedral intermediate. Subsequent collapse of this intermediate and expulsion of the chloride leaving group, followed by deprotonation of the nitrogen, yields the stable sulfonamide product.
Caption: General mechanism for sulfonamide formation.
Conclusion and Future Perspectives
This compound and its isomers are powerful reagents in the synthetic chemist's toolbox. Their heightened reactivity, driven by the electron-withdrawing cyano group, enables the efficient synthesis of sulfonamides, particularly with less nucleophilic amines. The successful synthesis of complex bioactive molecules like NI-57 underscores the value of such tailored reagents in modern drug discovery.
Future research will likely focus on expanding the diversity of substituted sulfonyl chlorides to provide even finer control over reactivity and to introduce novel functionalities for targeted drug design. Furthermore, the development of more sustainable and environmentally friendly methods for the synthesis of these valuable reagents remains an important goal for the chemical community.
References
- 1. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cbijournal.com [cbijournal.com]
- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 4. Trichlorophenol (TCP) sulfonate esters: a selective alternative to pentafluorophenol (PFP) esters and sulfonyl chlorides for the preparation of sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 6. Synthesis and biological evaluation of benzenesulfonamide-substituted 4-(6-alkylpyridin-2-yl)-5-(quinoxalin-6-yl)imidazoles as transforming growth factor-beta type 1 receptor kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 4-Cyanamidobenzenesulfonamide derivatives: a novel class of human and bacterial carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 2-Cyano-5-methoxybenzene-1-sulfonyl chloride: A Guide for Laboratory Professionals
For the modern researcher, scientist, or drug development professional, the synthesis of novel compounds is a routine endeavor. However, the responsible management of chemical waste, particularly for bespoke or complex reagents, is a critical aspect of laboratory safety and environmental stewardship that demands meticulous attention. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 2-Cyano-5-methoxybenzene-1-sulfonyl chloride, a compound that requires special consideration due to its dual reactive functional groups: a highly reactive sulfonyl chloride and a toxic cyano group.
The procedural choices outlined herein are grounded in the fundamental chemical reactivity of these moieties. The primary directive is to address each reactive center sequentially, ensuring a controlled and safe neutralization process. The sulfonyl chloride is acutely reactive and must be quenched first. Only after its conversion to a stable sulfonate can the cyanide group be safely addressed without competing reactions or the formation of hazardous byproducts.
Understanding the Dual-Hazard Nature of the Compound
A thorough risk assessment is the cornerstone of any laboratory procedure. This compound presents a dual chemical hazard that dictates its handling and disposal protocol.
-
Sulfonyl Chloride Group (-SO₂Cl): This functional group is highly electrophilic and reacts vigorously, often exothermically, with nucleophiles. Its most immediate hazard in a laboratory setting is its violent reaction with water (including atmospheric moisture), alcohols, and amines to produce corrosive hydrochloric acid (HCl) and the corresponding sulfonic acid.[1] This reactivity is the basis for its classification as a corrosive material (UN 3261, Class 8), capable of causing severe skin burns and eye damage.[1]
-
Cyano Group (-CN): The nitrile or cyano group imparts significant toxicity. While aryl nitriles are generally stable, they are precursors to the highly toxic cyanide ion.[2] A critical and non-negotiable safety principle is to always handle cyanide-containing compounds under basic (alkaline) conditions. Acidification of any solution containing cyanide will lead to the generation of highly toxic and potentially lethal hydrogen cyanide (HCN) gas.[3]
Disposal Strategy: A Sequential Approach
The core of this disposal protocol is a two-stage neutralization. This approach is logically mandated by the differing reactivity of the two functional groups. Attempting to neutralize both simultaneously is ill-advised due to the potential for uncontrolled reactions.
-
Stage 1: Quenching the Sulfonyl Chloride. The immediate priority is to neutralize the highly reactive sulfonyl chloride. This is achieved by a controlled reaction with a weak base, sodium bicarbonate. This converts the sulfonyl chloride into the much more stable and less reactive sodium 2-cyano-5-methoxybenzenesulfonate. The use of a weak base is a deliberate choice to prevent the premature hydrolysis of the cyano group, which typically requires more forceful basic conditions.
-
Stage 2: Destruction of the Cyanide Moiety. Once the sulfonyl chloride is quenched, the resulting sulfonate is stable. The focus then shifts to the destruction of the cyano group. This is accomplished through oxidation with sodium hypochlorite (bleach) under alkaline conditions. This process converts the cyanide into the far less toxic cyanate ion, which can be further oxidized to nitrogen and carbonate.[2] Maintaining a high pH during this stage is critical to prevent the formation of toxic cyanogen chloride gas.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the disposal of both small residual quantities and bulk amounts of this compound.
Mandatory Personal Protective Equipment (PPE)
Before commencing any procedure, the following PPE is mandatory:
-
Eye and Face Protection: Chemical safety goggles and a full-face shield.
-
Skin Protection: A chemical-resistant lab coat and heavy-duty nitrile or butyl rubber gloves.
-
Respiratory Protection: All operations must be conducted within a certified chemical fume hood.
Protocol 1: Neutralization of Small, Residual Quantities
This procedure is intended for the decontamination of glassware or the quenching of small residual amounts of the compound in solution.
Step-by-Step Methodology:
-
Preparation of Quenching Solution: In a suitably large beaker within a chemical fume hood, prepare a saturated solution of sodium bicarbonate (NaHCO₃). Place this beaker in an ice-water bath and begin vigorous stirring with a magnetic stir bar. The volume of the bicarbonate solution should be at least 10 times the volume of the solution to be quenched.
-
Controlled Addition: Slowly, and in a dropwise manner, add the solution containing residual this compound to the cold, vigorously stirred bicarbonate solution.
-
Causality: The slow addition and cooling are critical to control the exothermic reaction between the sulfonyl chloride and water/bicarbonate.[1] Vigorous stirring dissipates heat and ensures immediate neutralization of the generated acid. The reaction will produce carbon dioxide gas, so effervescence is expected. The rate of addition must be controlled to prevent excessive foaming.
-
-
Complete Sulfonyl Chloride Quenching: After the addition is complete, continue stirring the mixture in the ice bath for a minimum of 60 minutes. This ensures that all of the sulfonyl chloride has been hydrolyzed and neutralized.
-
pH Adjustment for Cyanide Destruction: Remove the beaker from the ice bath. While stirring, add a 1 M sodium hydroxide (NaOH) solution until the pH of the mixture is ≥ 12, as verified by a pH meter or pH paper.[3]
-
Causality: A high pH is essential for the safe and effective oxidation of the cyanide group by hypochlorite. It prevents the formation of toxic cyanogen chloride (CNCl).[1]
-
-
Cyanide Oxidation: Slowly add an excess of commercial bleach (sodium hypochlorite, ~5-6% solution) to the alkaline mixture. A general rule is to add approximately 100 mL of bleach for every estimated 1 gram of the original compound.
-
Reaction Completion: Continue stirring the mixture at room temperature for at least 2 hours. This allows for the complete oxidation of the cyanide to cyanate.
-
Final pH Verification and Disposal: After the 2-hour stir, check the pH of the solution again. If necessary, adjust to a neutral pH (6-8) with a suitable acid (e.g., 1 M HCl), being extremely cautious with the initial additions. Once neutralized, the solution can be transferred to your institution's designated aqueous hazardous waste container.
Protocol 2: Disposal of Bulk Quantities
Bulk quantities of this compound should not be neutralized in the lab. The potential for a large, uncontrolled exothermic reaction is too high.
Step-by-Step Methodology:
-
Waste Segregation: This compound is a halogenated organic substance. It must be collected in a designated "Halogenated Organic Waste" container. Do not mix it with non-halogenated waste, as this can significantly increase disposal costs.
-
Container and Labeling: Ensure the original container is tightly sealed. If transferring, use a compatible, properly sealed, and clearly labeled hazardous waste container. The label must include:
-
Full Chemical Name: this compound
-
Associated Hazards: Corrosive, Water-Reactive, Toxic
-
The date of accumulation.
-
-
Professional Disposal: Arrange for pickup and disposal through your institution's Environmental Health & Safety (EH&S) office. They are equipped to handle and dispose of highly reactive and toxic chemicals safely.
Visualization of the Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
References
A Senior Application Scientist's Guide to Handling 2-Cyano-5-methoxybenzene-1-sulfonyl chloride: A Framework for Laboratory Safety
This document provides a comprehensive operational and safety guide for researchers, scientists, and drug development professionals working with 2-Cyano-5-methoxybenzene-1-sulfonyl chloride (CAS 1261573-04-9). The protocols outlined herein are designed to ensure the highest standards of safety and experimental integrity. By understanding the inherent reactivity and potential hazards of this compound, we can implement robust procedures that protect personnel and ensure reproducible, high-quality research outcomes. This guide moves beyond a simple checklist, delving into the causality behind each recommendation to build a foundational understanding of safe chemical handling.
Hazard Analysis: Understanding the Reactivity of this compound
This compound is a valuable reagent in organic synthesis, largely due to the high reactivity of the sulfonyl chloride functional group.[1] This reactivity, however, is also the primary source of its hazards. The sulfonyl chloride moiety is highly susceptible to nucleophilic attack, particularly by water, alcohols, and amines.[1][2] This reactivity underscores the compound's classification as a Dangerous Good (UN 3261, Class 8, Corrosive).[1]
Upon contact with moisture, it readily hydrolyzes to produce hydrochloric acid and the corresponding sulfonic acid, both of which are corrosive and can cause severe tissue damage. This reaction is exothermic and can lead to the generation of corrosive fumes.[2][3] Therefore, all handling procedures must be conducted under strictly anhydrous conditions.
The primary hazards are summarized in the table below, based on data for analogous sulfonyl chlorides.
| Hazard Type | Description | Rationale & Primary Sources of Risk |
| Corrosivity | Causes severe skin burns and serious eye damage.[4][5][6][7] | The compound and its hydrolysis products (hydrochloric acid) are highly corrosive to all tissues.[8] Direct contact is the main risk. |
| Toxicity | Harmful if swallowed or inhaled.[3][9][10] May cause respiratory irritation.[9][10] | Inhalation of dust or vapors can damage the respiratory tract.[9] Ingestion can cause severe damage to the gastrointestinal tract. |
| Reactivity | Reacts vigorously with water, bases, alcohols, and amines.[2][8] | Contact with incompatible materials can generate toxic gases (e.g., HCl) and heat.[8] This is a critical consideration for storage and waste disposal. |
| Environmental | May be harmful to aquatic life. | Spills that enter drains or waterways can cause environmental damage.[11] |
Core Directive: Personal Protective Equipment (PPE)
A multi-layered approach to PPE is non-negotiable. The selection of appropriate barriers is the final and most critical line of defense against exposure. All PPE must be inspected for integrity before each use.[12]
| Protection Area | Required PPE | Material/Specification | Justification |
| Hand | Double-gloved Chemical Resistant Gloves | Inner Glove: Nitrile. Outer Glove: Thicker Nitrile or Neoprene. | Sulfonyl chlorides can permeate standard latex gloves. Double-gloving provides an extra layer of protection, and nitrile or neoprene offers superior chemical resistance.[2] Change gloves immediately if contamination is suspected.[4] |
| Eye/Face | Safety Goggles & Full-Face Shield | Goggles must be splash-proof. Face shield protects the entire face. | Due to the severe corrosivity and risk of splashes, safety glasses are insufficient.[13][14] A face shield worn over chemical splash goggles is mandatory to protect against splashes during handling, transfers, and spill cleanup.[2][14] |
| Body | Chemical-Resistant Laboratory Coat & Apron | Flame-resistant (FR) lab coat, supplemented with a chemical-resistant apron. | Protects against splashes and contamination of personal clothing.[15] Contaminated clothing must be removed immediately and decontaminated before reuse.[8][16] |
| Respiratory | Use-Dependent (See Section 3) | NIOSH-approved respirator with acid gas cartridges. | Required for weighing solids outside of a containment hood, cleaning large spills, or when ventilation is inadequate.[2] |
Procedural Workflow: From Preparation to Disposal
Adherence to a strict, sequential workflow is paramount for minimizing risk.
Pre-Handling & Workspace Preparation
-
Designated Area: All work must be conducted in a designated area within a certified chemical fume hood to control vapor and dust exposure.[3]
-
Emergency Equipment Check: Confirm that a safety shower and eyewash station are accessible and have been recently tested.[8][16] Ensure a spill kit containing a neutralizer (sodium bicarbonate, soda ash, or dry lime) and an inert absorbent (vermiculite or dry sand) is readily available.[3][8] Do not use combustible absorbents like sawdust. [3]
-
Inert Atmosphere: If the procedure is sensitive to moisture, ensure a dry, inert atmosphere (e.g., nitrogen or argon) is available for blanketing the reaction. The compound should be stored under an inert atmosphere.[1]
-
PPE Donning: Don PPE in the following order: lab coat, inner gloves, outer gloves, safety goggles, and face shield.
Safe Handling Protocol
The following diagram outlines the core decision-making process for handling this reagent safely.
Caption: Core workflow for safe handling of this compound.
-
Transfer: When transferring the solid, use a spatula and work carefully to avoid generating dust. If weighing outside of a glovebox, do so in a ventilated balance enclosure or wear an appropriate respirator.
-
Addition: Add the reagent slowly and in portions to the reaction mixture, especially when adding to a solution containing nucleophiles like amines or alcohols. Be prepared to provide cooling to control any exothermic reaction.
-
Closure: Keep containers tightly sealed when not in use to prevent reaction with atmospheric moisture.[2][8]
Post-Handling & Decontamination
-
Quench Residual Reagent: Quench any residual reagent on spatulas or glassware by carefully adding them to a beaker containing a stirred, cooled solution of sodium bicarbonate or another suitable weak base.
-
PPE Doffing: Remove PPE in the reverse order of donning, taking care to avoid cross-contamination. Remove the outer gloves first, then the face shield and lab coat, and finally the inner gloves.
-
Hygiene: Wash hands and forearms thoroughly with soap and water after completing the work and removing all PPE.[11]
Emergency Protocols: A Plan for a Measured Response
Spill Management
Immediate and correct action is crucial in the event of a spill.[2]
Caption: Decision workflow for responding to a sulfonyl chloride spill.
-
Containment: Cover the spill with a non-combustible absorbent material such as dry sand, earth, or vermiculite.[3][8]
-
Neutralization: Cautiously cover the absorbent material with a neutralizing agent like sodium carbonate (soda ash) or calcium carbonate.[2][8] Avoid adding water directly to the spill, as this will accelerate the generation of HCl gas.[2][8]
-
Collection: Carefully collect the mixture into a clearly labeled, sealable hazardous waste container.[3][9]
-
Final Decontamination: Wipe the spill area with a solution of sodium bicarbonate to neutralize any remaining residue.[3]
Personnel Exposure Response
Immediate first aid is critical to minimizing injury.
-
Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes, using a safety shower if the area of contact is large.[9][16] Seek immediate medical attention.[9]
-
Eye Contact: Immediately flush eyes with a gentle but large stream of water for at least 15 minutes, holding the eyelids open.[16] Remove contact lenses if it is safe to do so. Seek immediate medical attention from an ophthalmologist.
-
Inhalation: Move the individual to fresh air immediately.[9] If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[5][9]
-
Ingestion: Do NOT induce vomiting due to the risk of perforating the esophagus.[11] Have the conscious person rinse their mouth with water and drink one or two glasses of water.[11] Seek immediate medical attention.[9][11]
Waste Disposal Plan
All waste containing this compound must be treated as hazardous waste.[8]
-
Neutralization of Bulk/Unused Reagent:
-
In a large beaker within a fume hood, prepare a cold (ice bath) and stirred 5-10% solution of a weak base, such as sodium bicarbonate or sodium carbonate.[3]
-
Slowly and in small portions, add the sulfonyl chloride to the basic solution.[3] The reaction is exothermic and will release gas. Do not add the base to the sulfonyl chloride, as this can cause an uncontrolled reaction.[3]
-
Continue stirring until the reaction has ceased. Check the pH to ensure it is neutral or slightly basic.
-
Once neutralized, the aqueous solution can be disposed of in accordance with local regulations, which may permit disposal down the drain with a large volume of water.[3]
-
-
Disposal of Contaminated Materials:
By implementing these detailed procedures, researchers can confidently and safely utilize this compound, ensuring both personal safety and the integrity of their scientific work.
References
- 1. This compound|CAS 1261573-04-9 [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. echemi.com [echemi.com]
- 6. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 7. fishersci.com [fishersci.com]
- 8. nj.gov [nj.gov]
- 9. actylislab.com [actylislab.com]
- 10. static.cymitquimica.com [static.cymitquimica.com]
- 11. cdhfinechemical.com [cdhfinechemical.com]
- 12. file.ambeed.com [file.ambeed.com]
- 13. pppmag.com [pppmag.com]
- 14. marketplace.safetyculture.com [marketplace.safetyculture.com]
- 15. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 16. nj.gov [nj.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
